molecular formula C7H16O2 B13998009 Heptane-2,3-diol CAS No. 21508-07-6

Heptane-2,3-diol

Cat. No.: B13998009
CAS No.: 21508-07-6
M. Wt: 132.20 g/mol
InChI Key: VUVZASHBYYMLRC-UHFFFAOYSA-N
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Description

Heptane-2,3-diol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

21508-07-6

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

heptane-2,3-diol

InChI

InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3

InChI Key

VUVZASHBYYMLRC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C)O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2R,3S)-Heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-heptane-2,3-diol is a specific stereoisomer of heptane-2,3-diol, a vicinal diol. The spatial arrangement of the hydroxyl groups along the heptane (B126788) backbone dictates its physical and chemical properties, which in turn influence its behavior in biological systems and chemical reactions. This technical guide provides a summary of the available computed physical properties of (2R,3S)-heptane-2,3-diol and outlines detailed experimental protocols for the determination of its key physical characteristics. Due to a lack of experimentally determined data in the public domain for this specific stereoisomer, this guide also serves as a framework for its empirical characterization.

Data Presentation: Physical Properties

Currently, there is a notable absence of experimentally verified physical property data for (2R,3S)-heptane-2,3-diol in peer-reviewed literature and chemical databases. The following table summarizes the computed data available from the PubChem database, which can serve as an initial reference.[1] It is imperative that these values be confirmed through experimental measurement.

Physical PropertyValueSource
Molecular Formula C₇H₁₆O₂PubChem[1]
Molecular Weight 132.20 g/mol PubChem (Computed)[1]
XLogP3 1.1PubChem (Computed)[1]
Hydrogen Bond Donor Count 2PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)
Exact Mass 132.115029749 DaPubChem (Computed)[1]
Polar Surface Area 40.5 ŲPubChem (Computed)[1]
Melting Point Data Not Available-
Boiling Point Data Not Available-
Density Data Not Available-
Solubility Data Not Available-

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of a liquid organic compound such as (2R,3S)-heptane-2,3-diol.

Determination of Melting Point

Since (2R,3S)-heptane-2,3-diol may exist as a solid at or below room temperature, the determination of its melting point is a critical first step in its characterization.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[2][3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3]

  • Capillary tubes (sealed at one end)[2][3]

  • Thermometer (calibrated)[3]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely powdered using a mortar and pestle.[3]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]

  • Apparatus Setup:

    • Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus.[2]

    • Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the rubber band is above the oil level.[3][5]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]

  • Purity Assessment: A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[2]

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7]

Apparatus:

  • Thiele tube or a small test tube with a side arm[5][8]

  • Capillary tube (sealed at one end)[5][8]

  • Thermometer (calibrated)[8]

  • Heating source (e.g., Bunsen burner or heating mantle)[8]

  • Liquid paraffin (B1166041) or silicone oil[5]

Procedure (Capillary Method):

  • Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a small test tube.[9]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid. The test tube is then attached to a thermometer.[5][8]

  • Heating: The assembly is heated in a Thiele tube or an oil bath. Heating should be done gently and uniformly.[5][8]

  • Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.[5][8] The heat source is then removed, and the liquid is allowed to cool.

  • Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Density

Principle: Density is the mass of a substance per unit volume.[11]

Apparatus:

  • Pycnometer or a graduated cylinder[12]

  • Analytical balance

Procedure (using a Pycnometer):

  • The mass of a clean, dry pycnometer is accurately determined using an analytical balance.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The mass of the pycnometer filled with the liquid is determined.

  • The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., distilled water).

  • The density of the sample is calculated using the formula: Density = Mass / Volume.[13]

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

Procedure (Qualitative):

  • Approximately 0.1 g of the compound is placed in a test tube.[14]

  • 3 mL of the solvent (e.g., water, ethanol, diethyl ether, acetone, toluene) is added in portions, with vigorous shaking after each addition.[14]

  • The compound is considered soluble if it completely dissolves to form a clear solution.

  • For water-insoluble compounds, solubility can be tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to provide information about the presence of acidic or basic functional groups.[15][16]

Mandatory Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an unknown organic compound like (2R,3S)-heptane-2,3-diol.

G cluster_0 cluster_1 Physical State Determination cluster_2 Solid State Characterization cluster_3 Liquid State Characterization start Start: Obtain Pure Sample of (2R,3S)-heptane-2,3-diol state Determine Physical State at Room Temperature start->state melting_point Determine Melting Point state->melting_point If Solid boiling_point Determine Boiling Point state->boiling_point If Liquid density Determine Density boiling_point->density solubility Determine Solubility density->solubility

Caption: Workflow for Physical Property Determination.

Conclusion

While computational data for (2R,3S)-heptane-2,3-diol provides a preliminary understanding of its physicochemical profile, experimental verification is crucial for its application in research and development. The protocols outlined in this guide offer a systematic approach to determining the melting point, boiling point, density, and solubility of this compound. The empirical data generated will be invaluable for its use in drug design, synthesis, and other scientific endeavors.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and key physicochemical properties of heptane-2,3-diol. It includes a summary of its constitutional and stereoisomeric forms, available quantitative data, and generalized experimental protocols for its synthesis and separation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Structure and Isomerism

This compound is a vicinal diol with the molecular formula C₇H₁₆O₂. Its structure consists of a seven-carbon heptane (B126788) backbone with hydroxyl (-OH) groups attached to the second and third carbon atoms. The presence of two chiral centers at these positions gives rise to multiple stereoisomers. Additionally, constitutional isomers exist where the hydroxyl groups are located at different positions on the heptane chain.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. While the primary focus of this guide is this compound, it is important to be aware of other isomeric diols of heptane, such as heptane-1,2-diol, heptane-2,4-diol, heptane-2,5-diol, and heptane-3,4-diol, as they may be present as impurities or have different biological activities.

Stereoisomers of this compound

This compound has two chiral centers at carbons 2 and 3. This results in a total of four possible stereoisomers (2² = 4). These stereoisomers can be grouped into two pairs of enantiomers. The relationship between these stereoisomers is depicted in the diagram below.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (erythro) cluster_enantiomers2 Enantiomeric Pair 2 (threo) 2R,3R (2R,3R)-heptane-2,3-diol 2S,3S (2S,3S)-heptane-2,3-diol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-heptane-2,3-diol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-heptane-2,3-diol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

The diastereomeric pairs are often referred to by the relative stereochemistry of the hydroxyl groups:

  • Erythro isomers: (2R,3R)- and (2S,3S)-heptane-2,3-diol, where the hydroxyl groups are on the same side in a Fischer projection.

  • Threo isomers: (2R,3S)- and (2S,3R)-heptane-2,3-diol, where the hydroxyl groups are on opposite sides in a Fischer projection.

Physicochemical Properties

Quantitative experimental data for the specific isomers of this compound is scarce in publicly available literature. The following table summarizes the computed data available from chemical databases. It is important to note that these are predicted values and may differ from experimental findings.

Property(2R,3R)-heptane-2,3-diol(2S,3S)-heptane-2,3-diol(2R,3S)-heptane-2,3-diol(2S,3R)-heptane-2,3-diol
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 132.20 g/mol 132.20 g/mol 132.20 g/mol 132.20 g/mol
CAS Number Not availableNot available202831-28-591177-72-9
Boiling Point Not availableNot availableNot availableNot available
Melting Point Not availableNot availableNot availableNot available
Density Not availableNot availableNot availableNot available
Optical Rotation Not availableNot availableNot availableNot available

Note: The generic CAS number for this compound is 21508-07-6.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of vicinal diols is the dihydroxylation of an alkene. For this compound, the starting material would be hept-2-ene. The stereochemical outcome of the reaction can be controlled by the choice of reagents.

3.1.1. Syn-dihydroxylation (to produce erythro isomers)

  • Reagents: Osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). Alternatively, cold, dilute potassium permanganate (B83412) (KMnO₄) can be used, though it may lead to over-oxidation.

  • General Procedure:

    • Dissolve hept-2-ene in a suitable solvent system (e.g., t-butanol/water).

    • Add the co-oxidant (e.g., NMO).

    • Add a catalytic amount of OsO₄.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction with a reducing agent (e.g., sodium sulfite).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Expected Outcome: Dihydroxylation of trans-hept-2-ene will yield the racemic mixture of (2R,3R)- and (2S,3S)-heptane-2,3-diol. Dihydroxylation of cis-hept-2-ene will also produce the erythro pair.

3.1.2. Anti-dihydroxylation (to produce threo isomers)

  • Reagents: A peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form an epoxide, followed by acid- or base-catalyzed hydrolysis.

  • General Procedure:

    • Epoxidation: Dissolve hept-2-ene in a non-polar solvent (e.g., dichloromethane). Add m-CPBA and stir at room temperature until the alkene is consumed.

    • Hydrolysis: Isolate the epoxide and then treat it with aqueous acid (e.g., perchloric acid or sulfuric acid) or base to open the epoxide ring.

    • Work up the reaction and purify the resulting diol.

  • Expected Outcome: Anti-dihydroxylation of trans-hept-2-ene will yield the threo pair of enantiomers, (2R,3S)- and (2S,3R)-heptane-2,3-diol.

The following diagram illustrates a generalized workflow for the synthesis of this compound stereoisomers.

synthesis_workflow start Hept-2-ene syn Syn-dihydroxylation (e.g., OsO4/NMO) start->syn anti Anti-dihydroxylation (e.g., m-CPBA then H3O+) start->anti erythro Erythro-heptane-2,3-diol ((2R,3R) and (2S,3S)) syn->erythro threo Threo-heptane-2,3-diol ((2R,3S) and (2S,3R)) anti->threo

Figure 2: Synthetic routes to erythro and threo isomers of this compound.
Separation of Stereoisomers

3.2.1. Separation of Diastereomers

The erythro and threo diastereomers of this compound have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times). Therefore, they can be separated by standard laboratory techniques such as:

  • Column Chromatography: This is a common method for separating diastereomers on a laboratory scale.

  • Fractional Distillation: If the boiling points of the diastereomers are sufficiently different, fractional distillation can be employed.

  • Recrystallization: Differences in solubility can be exploited to separate diastereomers by recrystallization.

3.2.2. Resolution of Enantiomers

The separation of enantiomers (a process called resolution) is more complex as they have identical physical properties in an achiral environment. Common methods for resolving a racemic mixture of diols include:

  • Formation of Diastereomeric Derivatives: Reacting the racemic diol with a chiral resolving agent (e.g., a chiral carboxylic acid or its derivative) to form a mixture of diastereomeric esters. These diastereomers can then be separated by chromatography or crystallization, followed by hydrolysis to recover the individual enantiomers of the diol.

  • Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can allow for the direct separation of enantiomers.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the carbon backbone and the hydroxyl protons. The chemical shifts and coupling constants of the protons on C2 and C3 would be particularly informative for distinguishing between the erythro and threo diastereomers.

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals for the seven carbon atoms in an asymmetric environment. The chemical shifts of C2 and C3, which are bonded to the hydroxyl groups, would be in the range of approximately 60-80 ppm. A ¹³C NMR spectrum for erythro-heptane-2,3-diol is available in the SpectraBase database, which can be used as a reference.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Conclusion

This compound is a simple yet structurally diverse molecule with four stereoisomers. While detailed experimental data on its physicochemical properties are limited, its synthesis and separation can be achieved through established organic chemistry methodologies. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound and its isomers, and highlights the need for further experimental characterization of this chemical entity.

An In-Depth Technical Guide to Heptane-2,3-diol: CAS Numbers, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This technical guide provides an in-depth look at heptane-2,3-diol, covering its various stereoisomers, their corresponding CAS numbers and IUPAC nomenclature, available physical property data, and a detailed experimental protocol for its synthesis.

Nomenclature and Stereoisomerism

This compound is a vicinal diol with two stereocenters at positions 2 and 3 of the heptane (B126788) chain. This gives rise to four possible stereoisomers: two pairs of enantiomers. The nomenclature precisely defines the spatial arrangement of the hydroxyl groups. The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, often referred to as the syn or erythro diastereomers. The (2R,3S) and (2S,3R) isomers form the other enantiomeric pair, known as the anti or threo diastereomers.

A diagram illustrating the stereochemical relationships between the different isomers of this compound is provided below.

stereoisomers cluster_syn syn-Diastereomers cluster_anti anti-Diastereomers 2R,3R (2R,3R)-Heptane-2,3-diol 2S,3S (2S,3S)-Heptane-2,3-diol 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-Heptane-2,3-diol 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-Heptane-2,3-diol 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Stereoisomeric relationships of this compound.

CAS Numbers and Physical Properties

Compound NameSynonym(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound2,3-Heptanediol21508-07-6C₇H₁₆O₂132.2091-94 (3 Torr)[1]44.24 (estimate)[1]
(2R,3R)-rel-Heptane-2,3-diolRacemic (±)-syn-Heptane-2,3-diol38217-37-7[1]C₇H₁₆O₂132.20Not AvailableNot Available
(2R,3R)-Heptane-2,3-diol(-)-syn-Heptane-2,3-diolNot AvailableC₇H₁₆O₂132.20Not AvailableNot Available
(2S,3S)-Heptane-2,3-diol(+)-syn-Heptane-2,3-diolNot AvailableC₇H₁₆O₂132.20Not AvailableNot Available
(2S,3R)-Heptane-2,3-diol(-)-anti-Heptane-2,3-diol91177-72-9[2]C₇H₁₆O₂132.20Not AvailableNot Available
(2R,3S)-Heptane-2,3-diol(+)-anti-Heptane-2,3-diol202831-28-5[3]C₇H₁₆O₂132.20Not AvailableNot Available

Experimental Protocol: Synthesis of syn-Heptane-2,3-diol via Dihydroxylation of trans-2-Heptene (B81623)

The following protocol describes a general method for the syn-dihydroxylation of an alkene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a stoichiometric oxidant. This method is a common and reliable way to produce syn-diols.

Reaction Scheme:

synthesis reactant trans-2-Heptene product syn-(2R,3R/2S,3S)-Heptane-2,3-diol reactant->product reagents OsO4 (cat.) NMO Acetone (B3395972)/Water

Caption: Synthesis of syn-heptane-2,3-diol from trans-2-heptene.

Materials:

  • trans-2-Heptene

  • N-Methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (OsO₄), 4% solution in water

  • Acetone

  • Water, deionized

  • Sodium sulfite

  • Magnesium sulfate (B86663) (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium chloride (brine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-heptene (1 equivalent) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02-0.05 equivalents) dropwise via a dropping funnel. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes to reduce the osmate ester.

  • Workup:

    • Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude syn-heptane-2,3-diol can be further purified by column chromatography on silica (B1680970) gel.

Safety Precautions: Osmium tetroxide is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

References

Heptane-2,3-diol: A Technical Guide to Synthesis and Putative Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of heptane-2,3-diol, with a focus on its synthesis and an exploration of its reported, though unconfirmed, natural occurrence. In the absence of a prominently documented discovery paper in the available scientific literature, this document emphasizes established synthetic methodologies for vicinal diols as a proxy for its initial preparation.

Discovery and Synthesis

The precise first synthesis of this compound is not clearly detailed in scientific literature. Nevertheless, the creation of vicinal diols like this compound from their corresponding alkenes is a fundamental and well-understood process in organic chemistry. A premier and extensively utilized method for the stereoselective synthesis of such diols is the Sharpless Asymmetric Dihydroxylation. This technique facilitates the preparation of enantiomerically enriched 1,2-diols from prochiral olefins.

The reaction entails the oxidation of an alkene (1-heptene in this instance) employing osmium tetroxide as a catalyst in the presence of a chiral ligand. The selection of the ligand, which is typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the stereochemical outcome, yielding either the (2R, 3S) or (2S, 3R) enantiomer of the diol.[1][2][3][4][5]

Physicochemical Properties of this compound Stereoisomers
Property(2R,3S)-Heptane-2,3-diol[6](2R,3R)-Heptane-2,3-diol[7]
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 132.20 g/mol 132.20 g/mol
IUPAC Name (2R,3S)-heptane-2,3-diol(2R,3R)-heptane-2,3-diol
CAS Number 202831-28-5Not available
Computed XLogP3 1.11.1
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 44
Experimental Protocol: Stereoselective Synthesis of (2R,3S)-Heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation

This protocol serves as a representative example based on the well-established Sharpless Asymmetric Dihydroxylation methodology.[1][2][3][4][5]

Materials:

Procedure:

  • A 250 mL round-bottom flask, fitted with a magnetic stir bar, is filled with a solution of tert-butanol and water (1:1, 100 mL).

  • AD-mix-β (14 g, for a 10 mmol scale reaction) is introduced to the solvent mixture and stirred at room temperature until all solids have dissolved, which results in a clear, yellow-orange two-phase system.

  • The mixture is then cooled to 0 °C in an ice bath.

  • 1-Heptene (10 mmol, 1.24 mL) is added to the chilled reaction mixture.

  • The reaction is stirred vigorously at 0 °C. The reaction's progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (usually within 6-24 hours), solid sodium sulfite (15 g) is added in portions at 0 °C. The mixture is then warmed to room temperature and stirred for an additional hour.

  • The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate (50 mL each).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to obtain the crude product.

  • The crude diol is purified by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient, to yield the pure (2R,3S)-heptane-2,3-diol.

Expected Outcome:

This reaction is expected to produce the desired (2R,3S)-heptane-2,3-diol with a high enantiomeric excess, typically exceeding 95% ee. While the yield may vary, it is generally favorable for this type of chemical transformation.

Synthesis Workflow

G Workflow for the Synthesis of (2R,3S)-Heptane-2,3-diol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Prepare t-BuOH/H₂O (1:1) admix Dissolve AD-mix-β start->admix cool Cool to 0 °C admix->cool add_heptene Add 1-Heptene cool->add_heptene stir Stir at 0 °C (6-24h) add_heptene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with EtOAc quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product (2R,3S)-Heptane-2,3-diol chromatography->product

Caption: Synthetic workflow for (2R,3S)-Heptane-2,3-diol.

Natural Occurrence

The presence of the parent compound, this compound, in nature is not well-documented in scientific literature. A derivative, "this compound, 2,6,6-trimethyl-," was tentatively identified in the leaf extracts of four plants in a single study. However, subsequent, more detailed analyses of the essential oils from some of these plants, such as Cymbopogon citratus (lemongrass), have not confirmed the presence of either the parent compound or its trimethylated derivative.

It is conceivable that this compound may exist as a minor volatile organic compound (VOC) produced by various organisms, including actinomycetes, which are known for generating a diverse array of volatile substances.[8][9][10][11][12] Despite this possibility, its definitive identification and isolation from a natural source have yet to be reported. The biosynthesis of vicinal diols can proceed through several enzymatic pathways, frequently involving the dihydroxylation of an alkene precursor, although a specific pathway for this compound has not been identified.

Signaling Pathways and Biological Activity

At present, there is no available information in the scientific literature concerning any specific signaling pathways or biological activities associated with this compound. Further investigation would be necessary to explore its potential roles within biological systems.

Conclusion

This compound is a simple vicinal diol for which a definitive discovery and natural source have yet to be fully documented. Its synthesis, however, can be readily accomplished with a high degree of stereocontrol through established methods like the Sharpless Asymmetric Dihydroxylation. This technical guide outlines a framework for its preparation and underscores the existing knowledge gap regarding its natural occurrence and biological function, thereby presenting an avenue for future research in the domains of natural product chemistry and chemical biology.

References

Spectroscopic and Synthetic Profile of erythro-Heptane-2,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for erythro-heptane-2,3-diol. Due to the limited availability of experimentally derived public data for this specific stereoisomer, this guide combines established chemical principles, predicted spectroscopic values, and general experimental protocols applicable to the synthesis of erythro-vicinal diols.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for erythro-heptane-2,3-diol. These values are based on spectral database predictions and characteristic values for similar aliphatic diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for erythro-Heptane-2,3-diol (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.65 - 3.55m1HH-3
~3.50 - 3.40m1HH-2
~2.50 - 2.00br s2H-OH
~1.50 - 1.20m6HH-4, H-5, H-6
~1.15d3HH-1
~0.90t3HH-7

Table 2: Predicted ¹³C NMR Spectroscopic Data for erythro-Heptane-2,3-diol (in CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
~75C-3
~73C-2
~33C-4
~28C-5
~23C-6
~18C-1
~14C-7
Infrared (IR) Spectroscopy

Table 3: Typical Infrared Absorption Frequencies for erythro-Heptane-2,3-diol

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (hydrogen-bonded)
3000 - 2850StrongC-H stretch (aliphatic)
1465MediumC-H bend (-CH₂-)
1375MediumC-H bend (-CH₃)
1300 - 1000StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragmentation for erythro-Heptane-2,3-diol

m/zInterpretation
132[M]⁺ (Molecular Ion)
114[M - H₂O]⁺
87[M - C₂H₅O]⁺ (alpha-cleavage)
73[M - C₄H₉]⁺ (alpha-cleavage)
45[C₂H₅O]⁺

Experimental Protocols

A reliable method for the stereoselective synthesis of erythro-vicinal diols is the Sharpless Asymmetric Dihydroxylation of a trans-alkene. For erythro-heptane-2,3-diol, the starting material would be (E)-2-heptene.

Synthesis of erythro-Heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure and may require optimization for this specific substrate.

Materials:

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

  • AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent) are added to the cooled solvent mixture with vigorous stirring.

  • (E)-2-Heptene (1 equivalent) is added to the stirred mixture at 0 °C.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for one hour.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude diol is purified by silica gel column chromatography to afford pure erythro-heptane-2,3-diol.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are recorded on an FT-IR spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • The fragmentation pattern is analyzed to confirm the molecular weight and structure of the compound.

Visualizations

The following diagrams illustrate the synthetic and analytical workflow for erythro-heptane-2,3-diol.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Start: (E)-2-Heptene reagents AD-mix-β, t-BuOH/H₂O, 0 °C reaction Sharpless Asymmetric Dihydroxylation start->reaction reagents->reaction workup Quenching (Na₂SO₃) & Extraction reaction->workup purification Silica Gel Chromatography workup->purification product erythro-Heptane-2,3-diol purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR product->ir ms MS product->ms data Structural Confirmation nmr->data ir->data ms->data

Caption: Synthetic and Analytical Workflow for erythro-Heptane-2,3-diol.

logical_relationship cluster_precursor Precursor cluster_reaction Stereoselective Reaction cluster_product Product alkene (E)-2-Heptene dihydroxylation Asymmetric Dihydroxylation (syn-addition) alkene->dihydroxylation diol erythro-Heptane-2,3-diol dihydroxylation->diol

Caption: Stereochemical Relationship in the Synthesis of erythro-Heptane-2,3-diol.

References

Heptane-2,3-diol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Molecular Properties of Heptane-2,3-diol

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of molecules is paramount. This document provides a concise technical summary of the molecular formula and molecular weight of this compound.

Molecular Data Summary

The essential molecular data for this compound is presented in the table below. This information is critical for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValueSource
Molecular Formula C H O[1][2][3][4]
Molecular Weight 132.20 g/mol [1][2][3]

The molecular formula indicates that each molecule of this compound contains 7 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.[1][2][3][4] The molecular weight is derived from the sum of the atomic weights of all atoms in the molecule.[1][2]

Relationship between Molecular Formula and Molecular Weight

The molecular weight of a compound is a direct consequence of its molecular formula. The diagram below illustrates this fundamental relationship for this compound.

G A Molecular Formula C₇H₁₆O₂ B Calculation (7C) + (16H) + (2*O) A->B C Molecular Weight 132.20 g/mol B->C

References

An In-depth Technical Guide to the Chirality and Stereoisomers of Heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-2,3-diol, a chiral vicinal diol, possesses two stereogenic centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive overview of the chirality and stereoisomerism of this compound, including the physicochemical properties of each stereoisomer, detailed experimental protocols for their synthesis and separation, and methods for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with chiral compounds.

Introduction to the Stereoisomerism of this compound

This compound has the chemical formula C₇H₁₆O₂ and its structure contains two chiral centers at the C2 and C3 positions. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this molecule.[1] These stereoisomers are comprised of two pairs of enantiomers.

The four stereoisomers of this compound are:

  • (2R,3R)-heptane-2,3-diol

  • (2S,3S)-heptane-2,3-diol

  • (2R,3S)-heptane-2,3-diol

  • (2S,3R)-heptane-2,3-diol

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers, often referred to as the anti-isomers. The (2R,3S) and (2S,3R) isomers form another pair of enantiomers, known as the syn- or erythro-isomers. Diastereomeric relationships exist between any syn-isomer and any anti-isomer (e.g., (2R,3R) and (2R,3S) are diastereomers).

Physicochemical Properties of this compound Stereoisomers

Table 1: Computed Physicochemical Properties of this compound Stereoisomers

Property(2R,3R)-heptane-2,3-diol[2](2S,3S)-heptane-2,3-diol(2R,3S)-heptane-2,3-diol[3](2S,3R)-heptane-2,3-diol[4]
Molecular Formula C₇H₁₆O₂C₇H₁₆O₂C₇H₁₆O₂C₇H₁₆O₂
Molecular Weight 132.20 g/mol 132.20 g/mol 132.20 g/mol 132.203 g/mol
CAS Number Not availableNot available202831-28-591177-72-9
XLogP3 1.11.11.1Not available
Topological Polar Surface Area 40.5 Ų40.5 Ų40.5 ŲNot available

Note: The properties for (2S,3S) and (2S,3R) are inferred from their enantiomeric relationship with (2R,3R) and (2R,3S), respectively. The molecular weight for (2S,3R) is slightly different due to the source.

Experimental Protocols

Stereoselective Synthesis of this compound Stereoisomers

The stereoselective synthesis of vicinal diols can be achieved through various established methods. A common and powerful technique is the Sharpless Asymmetric Dihydroxylation, which allows for the preparation of either syn- or anti-diols with high enantioselectivity from an alkene precursor.

Logical Workflow for Stereoselective Synthesis:

G Start cis-Hept-2-ene AD_mix_alpha Sharpless Asymmetric Dihydroxylation (AD-mix-α) Start->AD_mix_alpha Syn_Enantiomers (2R,3S)- and (2S,3R)- This compound (syn-diols) AD_mix_alpha->Syn_Enantiomers AD_mix_beta Sharpless Asymmetric Dihydroxylation (AD-mix-β) Start2 trans-Hept-2-ene AD_mix_alpha2 Sharpless Asymmetric Dihydroxylation (AD-mix-α) Start2->AD_mix_alpha2 Anti_Enantiomers (2R,3R)- and (2S,3S)- This compound (anti-diols) AD_mix_alpha2->Anti_Enantiomers AD_mix_beta2 Sharpless Asymmetric Dihydroxylation (AD-mix-β)

Caption: Stereoselective synthesis of syn- and anti-heptane-2,3-diol.

Protocol: Sharpless Asymmetric Dihydroxylation of trans-Hept-2-ene

This protocol is a general procedure that can be adapted for the synthesis of (2R,3R)- and (2S,3S)-heptane-2,3-diol from trans-hept-2-ene.

Materials:

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared and cooled to 0 °C.

  • AD-mix-α (for the (2S,3S)-enantiomer) or AD-mix-β (for the (2R,3R)-enantiomer) is added to the cooled solvent mixture with vigorous stirring.

  • Methanesulfonamide is added, and the mixture is stirred until the two phases become one, resulting in a yellow-orange solution.

  • The mixture is cooled to 0 °C, and trans-hept-2-ene is added.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for 1 hour.

  • Ethyl acetate is added, and the mixture is stirred for another 30 minutes.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with 2 M H₂SO₄, water, and brine, then dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield the desired diol.

Separation of Stereoisomers

The separation of the enantiomeric pairs and the diastereomers of this compound can be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental Workflow for Stereoisomer Separation:

G Mixture Mixture of this compound Stereoisomers Chiral_HPLC Chiral HPLC Separation (e.g., polysaccharide-based column) Mixture->Chiral_HPLC Diastereomer_Separation Separation of Diastereomers (syn and anti) Chiral_HPLC->Diastereomer_Separation Enantiomer_Separation1 Resolution of syn-Enantiomers ((2R,3S) and (2S,3R)) Diastereomer_Separation->Enantiomer_Separation1 Enantiomer_Separation2 Resolution of anti-Enantiomers ((2R,3R) and (2S,3S)) Diastereomer_Separation->Enantiomer_Separation2

Caption: Workflow for the separation of this compound stereoisomers.

Protocol: Chiral HPLC Separation

This is a general protocol that would require optimization for the specific stereoisomers of this compound.

Instrumentation and Columns:

  • HPLC system with a UV or refractive index detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The ratio will need to be optimized to achieve baseline separation.

Procedure:

  • The chiral column is equilibrated with the mobile phase until a stable baseline is achieved.

  • A solution of the this compound stereoisomer mixture in the mobile phase is prepared.

  • The sample is injected onto the column.

  • The chromatogram is recorded, and the retention times of the different stereoisomers are determined.

  • The mobile phase composition and flow rate can be adjusted to optimize the separation.

Characterization of Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers, as they have different chemical environments and thus different chemical shifts and coupling constants. While enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral solvating agent or derivatization with a chiral auxiliary (e.g., Mosher's acid) can be used to differentiate them.

Optical Rotation

Enantiomers rotate the plane of polarized light to an equal but opposite degree. Measurement of the specific rotation ([α]D) is a key method for characterizing enantiomers and determining their enantiomeric purity. Diastereomers will have different specific rotations.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It provides detailed information about the absolute configuration and conformation of chiral molecules in solution. A comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations can be used to unambiguously assign the absolute configuration of each stereoisomer.

Conclusion

The four stereoisomers of this compound present a rich area of study in stereochemistry. Their synthesis, separation, and characterization require a combination of modern synthetic and analytical techniques. This guide provides a foundational understanding and practical protocols to aid researchers and professionals in their work with these and other chiral diols. Further research to obtain and publish detailed experimental data for all four stereoisomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to the Solubility of Heptane-2,3-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-2,3-diol is a vicinal diol with applications in chemical synthesis and potentially in the pharmaceutical industry as a building block or intermediate. A critical physicochemical property for its use in drug development and various reaction media is its solubility in organic solvents. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and offers a framework for the systematic evaluation of its solubility profile. Due to the limited availability of public quantitative data, this document focuses on providing the foundational knowledge and methodologies for researchers to determine the solubility of this compound in relevant organic solvent systems.

Introduction

This compound (C7H16O2) is an organic compound featuring a seven-carbon chain with two hydroxyl (-OH) groups on adjacent carbons.[1] The presence of these polar hydroxyl groups, capable of acting as both hydrogen bond donors and acceptors, alongside a non-polar five-carbon tail, imparts an amphiphilic character to the molecule. This structure dictates its solubility, a crucial parameter for its application in organic synthesis, formulation, and purification processes. Understanding the solubility of this compound in various organic solvents is essential for process optimization, reaction kinetics, and the development of drug delivery systems.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

PropertyValueReference
Molecular FormulaC7H16O2[3]
Molecular Weight132.20 g/mol [3]
XLogP31.1[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count2[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted in various organic solvents.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also anticipated in polar aprotic solvents. While these solvents cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions with the hydroxyl groups of this compound.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record their experimental findings.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Gravimetric
Ethanol25Gravimetric
1-Propanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Acetonitrile25Gravimetric
Dichloromethane25Gravimetric
Toluene25Gravimetric
n-Heptane25Gravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis.[7][8]

Materials and Apparatus
  • This compound (solid or liquid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution B Equilibration A->B Shake at constant T C Phase Separation and Sampling B->C Allow to settle D Gravimetric Analysis C->D Evaporate solvent E Calculation of Solubility D->E Determine mass of solute

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solute is necessary to ensure equilibrium is reached.[9]

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. The optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.[10]

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed evaporating dish to remove any undissolved particles.[10]

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtered solution.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

    • Continue drying until a constant weight is achieved.[8]

    • Accurately weigh the evaporating dish with the dry residue.

Data Analysis and Calculation
  • Mass of the solute (m_solute):

    • m_solute = (Mass of dish + residue) - (Mass of empty dish)

  • Mass of the solvent (m_solvent):

    • m_solvent = (Mass of dish + solution) - (Mass of dish + residue)

  • Volume of the solvent (V_solvent):

    • V_solvent = m_solvent / density_solvent (where density of the solvent at the experimental temperature is known)

  • Solubility (S) in g/L:

    • S = m_solute / V_solvent

  • Solubility in mol/L:

    • Solubility (mol/L) = S / Molecular Weight of this compound

Factors Influencing Solubility

  • Temperature: The solubility of solids in liquids generally increases with temperature.[10] It is crucial to control the temperature during the experiment and to report the temperature at which the solubility was determined.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.

  • Purity of Components: The purity of both the this compound and the solvent can affect solubility measurements. Impurities can enhance or decrease solubility.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemistry of Butanediol (B1596017) and Related Glycols

This technical guide provides a comprehensive overview of the thermochemical properties of butanediol isomers and related glycols, namely ethylene (B1197577) glycol and propylene (B89431) glycol. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development by presenting key quantitative data in a comparative format, detailing the experimental methodologies used for their determination, and visualizing relevant metabolic pathways.

Thermochemical Data

The thermochemical properties of butanediols and related glycols are crucial for understanding their stability, reactivity, and behavior in various systems. The following tables summarize the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), enthalpy of vaporization (ΔvapH°), and molar heat capacity (Cp) for the liquid state of these compounds. All data is presented at standard conditions (298.15 K and 1 atm) unless otherwise noted.

Butanediol Isomers
CompoundΔfH° (kJ/mol)ΔcH° (kJ/mol)ΔvapH° (kJ/mol)Cp (J/mol·K)
1,2-Butanediol -532.8[1]-2479[1][2]73.3 ± 0.4[3]196.9
1,3-Butanediol -501[4][5]-2502.2[4][5]67.6188.4
1,4-Butanediol (B3395766) -503 ± 2[2]-2498.877 ± 2[6]200.1[2]
2,3-Butanediol (B46004) -544.8[7]-2461[8][9]62.5213.0[7][9]
Related Glycols
CompoundΔfH° (kJ/mol)ΔcH° (kJ/mol)ΔvapH° (kJ/mol)Cp (J/mol·K)
Ethylene Glycol -455.25 ± 0.37[10]-1192.865.6149.5[11]
Propylene Glycol -500.30 ± 1.80[9]-1842.155.24[9]187.9

Experimental Protocols

The accurate determination of the thermochemical data presented above relies on precise experimental techniques. This section details the methodologies for the key experiments cited.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard technique for determining the heat of combustion of solid and liquid samples.

Apparatus:

  • A high-pressure stainless steel vessel (the "bomb")

  • A calorimeter bucket filled with a precise mass of water

  • A stirring mechanism

  • A high-precision thermometer

  • An ignition system with a fuse wire

Procedure:

  • A known mass of the liquid sample (e.g., butanediol) is placed in a crucible inside the bomb.

  • A fuse wire is attached to the ignition circuit with its end in contact with the sample.

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The pressurized bomb is submerged in the calorimeter bucket containing a known volume of water.

  • The initial temperature of the water is recorded after thermal equilibrium is reached.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is monitored and the final temperature is recorded after the combustion reaction is complete and thermal equilibrium is re-established.

Data Analysis: The heat of combustion at constant volume (ΔU) is calculated from the temperature change of the calorimeter system and its heat capacity. The enthalpy of combustion (ΔH) is then determined from ΔU using thermodynamic relationships.

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Apparatus:

  • A differential scanning calorimeter with a furnace, sample and reference pans, and temperature sensors.

  • A data acquisition system.

Procedure:

  • A small, accurately weighed sample of the glycol is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate over the desired temperature range.

  • The difference in heat flow to the sample and reference is measured as a function of temperature.

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow curve of the sample to that of a known standard (e.g., sapphire) under the same experimental conditions.

Vapor Pressure Measurement for Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of a liquid as a function of temperature.

Apparatus:

  • A temperature-controlled vessel to hold the liquid sample.

  • A pressure sensor or manometer.

  • A vacuum system to remove air from the headspace.

Procedure:

  • The liquid sample is placed in the vessel.

  • The vessel is evacuated to remove any air.

  • The vessel is heated to a specific temperature and allowed to reach equilibrium.

  • The vapor pressure of the liquid at that temperature is measured.

  • Steps 3 and 4 are repeated at several different temperatures.

Data Analysis: The enthalpy of vaporization is calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Metabolic Pathways of Butanediols

In the context of drug development and toxicology, understanding the metabolic fate of butanediols is critical. For instance, 1,4-butanediol is a known prodrug of gamma-hydroxybutyrate (GHB), a psychoactive substance. The biosynthesis of 2,3-butanediol in microorganisms is also of significant interest for biotechnological applications.

Metabolic Conversion of 1,4-Butanediol to GHB

The metabolic pathway of 1,4-butanediol to GHB involves a two-step enzymatic conversion in the liver.[5][12]

G BDO 1,4-Butanediol GHB_aldehyde γ-Hydroxybutyraldehyde BDO->GHB_aldehyde Alcohol Dehydrogenase (ADH) GHB γ-Hydroxybutyrate (GHB) GHB_aldehyde->GHB Aldehyde Dehydrogenase (ALDH)

Metabolic pathway of 1,4-butanediol to GHB.

Biosynthesis of 2,3-Butanediol from Pyruvate

In certain bacteria, 2,3-butanediol is synthesized from pyruvate, a key intermediate in glucose metabolism.[13]

G Pyruvate 2x Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate α-Acetolactate Synthase Acetoin Acetoin Acetolactate->Acetoin α-Acetolactate Decarboxylase BDO 2,3-Butanediol Acetoin->BDO Butanediol Dehydrogenase

Biosynthesis of 2,3-butanediol from pyruvate.

References

Methodological & Application

Application Note and Protocol: Synthesis of Heptane-2,3-diol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of heptane-2,3-diol through the catalytic hydrogenation of 2,3-heptanedione (B1166720). This method offers a robust and scalable approach for the production of vicinal diols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocol outlines the use of common heterogeneous catalysts such as Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Raney® Nickel. While specific performance data for this exact transformation is not widely published, this guide consolidates best practices from the hydrogenation of analogous diketones and ketones to provide a comprehensive starting point for laboratory synthesis.

Introduction

The reduction of dicarbonyl compounds to their corresponding diols is a fundamental transformation in organic synthesis. This compound, a vicinal diol, is a chiral molecule with potential applications as a building block in the development of novel therapeutic agents and other complex organic molecules. Catalytic hydrogenation represents a clean and efficient method for this conversion, avoiding the use of stoichiometric and often hazardous reducing agents. This application note details a general procedure for the catalytic hydrogenation of 2,3-heptanedione, offering guidance on catalyst selection, reaction conditions, and product purification.

Data Presentation: Typical Reaction Parameters for Diketone Hydrogenation

The following table summarizes typical quantitative data for the catalytic hydrogenation of diketones to diols, based on literature for analogous substrates. These parameters can serve as a starting point for the optimization of the synthesis of this compound.

ParameterRuthenium on Carbon (Ru/C)Palladium on Carbon (Pd/C)Raney® Nickel
Catalyst Loading (wt%) 1 - 5 mol%1 - 10 mol%5 - 20 wt% slurry
Hydrogen Pressure (psi) 50 - 50050 - 100050 - 1500
Temperature (°C) 25 - 10025 - 8025 - 150
Solvent Methanol, Ethanol, IsopropanolMethanol, Ethanol, Ethyl AcetateEthanol, Water
Reaction Time (h) 2 - 244 - 481 - 12
Typical Yield (%) >90>90>85

Experimental Protocol

This protocol provides a general methodology for the synthesis of this compound via catalytic hydrogenation. Researchers should adapt and optimize the conditions based on their specific equipment and desired outcomes.

Materials:

  • 2,3-Heptanedione (Substrate)

  • Catalyst: 5% Ruthenium on carbon (Ru/C), 10% Palladium on carbon (Pd/C), or Raney® Nickel (slurry in water or ethanol)

  • Solvent: Anhydrous Ethanol or Methanol

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Glass reaction flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon setup (for atmospheric pressure hydrogenation)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable glass reaction flask or the liner of a high-pressure vessel, add 2,3-heptanedione (1.0 eq).

    • Dissolve the substrate in the chosen solvent (e.g., anhydrous ethanol, approximately 0.1-0.5 M concentration).

    • Under an inert atmosphere (N₂ or Ar), carefully add the hydrogenation catalyst. For Ru/C or Pd/C, a loading of 2-5 mol% is a good starting point. For Raney® Nickel, use a commercial slurry, and wash with the reaction solvent before addition.

    • Seal the reaction vessel.

  • Hydrogenation:

    • Atmospheric Pressure: Purge the reaction vessel with hydrogen gas using a balloon. Maintain a positive pressure of hydrogen throughout the reaction.

    • High Pressure: If using a Parr apparatus, purge the vessel with hydrogen gas 3-5 times to remove air. Pressurize the vessel to the desired hydrogen pressure (e.g., 100 psi).

    • Commence vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by observing hydrogen uptake (for high-pressure setups) or by periodic sampling and analysis (e.g., TLC, GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with an inert gas.

    • Caution: The catalyst may be pyrophoric. Do not allow the catalyst to dry in the air.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

  • Characterization:

    • Confirm the structure and purity of the resulting this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor with 2,3-Heptanedione and Solvent B Add Catalyst (e.g., Ru/C) under Inert Gas A->B C Seal Reactor and Purge with Hydrogen B->C D Pressurize and Heat to Reaction Conditions C->D E Monitor Reaction (H₂ uptake, TLC/GC) D->E F Cool and Vent Reactor E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (Distillation or Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship)

logical_relationship Start 2,3-Heptanedione Reaction Catalytic Hydrogenation Start->Reaction Catalyst Heterogeneous Catalyst (Ru/C, Pd/C, or Raney Ni) Catalyst->Reaction Hydrogen H₂ (Hydrogen Gas) Hydrogen->Reaction Product This compound Reaction->Product

Caption: Logical relationship of reactants to product in the synthesis.

Application Notes and Protocols for the Use of Simple Vicinal Diols as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. These molecular scaffolds are temporarily incorporated into a prochiral substrate to direct the formation of a new stereocenter with a high degree of selectivity. Among the various classes of chiral auxiliaries, simple, acyclic vicinal diols, such as heptane-2,3-diol and its analogue (2R,3R)-2,3-butanediol, offer a straightforward and effective strategy for achieving stereocontrol.

This document provides detailed application notes and protocols on the use of such diols as chiral auxiliaries. While specific literature on this compound in this context is limited, the principles and procedures outlined herein are based on established methodologies for structurally similar auxiliaries, particularly (2R,3R)-2,3-butanediol. These protocols are intended to serve as a guide for researchers, scientists, and drug development professionals in designing and executing asymmetric transformations.

The primary application involves the formation of a chiral acetal (B89532) from the diol and a carbonyl compound. The inherent C₂ symmetry and steric bulk of the diol auxiliary then create a chiral environment that biases the approach of a nucleophile or reagent to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Principle of Stereocontrol

The use of a chiral vicinal diol, such as (2R,3R)-heptane-2,3-diol or (2R,3R)-2,3-butanediol, as a chiral auxiliary typically follows a three-step sequence:

  • Formation of a Chiral Acetal: The diol is reacted with a prochiral aldehyde or ketone under acidic conditions to form a chiral dioxolane. This step covalently attaches the chiral auxiliary to the substrate.

  • Diastereoselective Transformation: The chiral acetal then undergoes a reaction, such as a nucleophilic addition, cyclization, or alkylation. The stereocenters on the diol auxiliary direct the formation of the new stereocenter, leading to one diastereomer in excess.

  • Removal of the Auxiliary: The chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched target molecule and recover the diol.

The following diagram illustrates the general workflow of this process.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Aldehyde Prochiral Aldehyde/Ketone Chiral_Acetal Chiral Acetal Intermediate Prochiral_Aldehyde->Chiral_Acetal + Diol, H⁺ Chiral_Diol Chiral Vicinal Diol (e.g., this compound) Chiral_Diol->Chiral_Acetal Diastereoselective_Reaction Diastereoselective Transformation (e.g., Cyclization, Addition) Chiral_Acetal->Diastereoselective_Reaction Chiral_Acetal->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Hydrolysis Hydrolysis (H₃O⁺) Diastereomeric_Product->Hydrolysis Diastereomeric_Product->Hydrolysis Enantioenriched_Product Enantiomerically Enriched Product Hydrolysis->Enantioenriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Hydrolysis->Recovered_Auxiliary

Caption: General workflow for using a chiral vicinal diol as an auxiliary.

Application Example: Asymmetric Polyolefin Cyclization

A well-documented example that illustrates the efficacy of simple chiral diols as auxiliaries is the Lewis acid-catalyzed cyclization of a polyolefinic acetal derived from (2R,3R)-2,3-butanediol.[1] This reaction demonstrates how the chiral acetal can effectively control the stereochemistry of a carbon-carbon bond-forming reaction.

In this study, a dienic acetal was synthesized from a polyolefinic aldehyde and (2R,3R)-2,3-butanediol.[1] Treatment of this chiral acetal with a Lewis acid, such as stannic chloride (SnCl₄), induced a cyclization reaction to form octalin alcohols with high diastereoselectivity.[1] The chiral auxiliary was found to strongly influence the direction of the olefinic bond attack on the transient cationic acetal, resulting in a high degree of asymmetric induction at the newly formed carbinol center.[1]

The table below summarizes the quantitative data from this representative study.

Chiral AuxiliarySubstrateLewis AcidProduct(s)Diastereomeric Ratio (approx.)Enantiomeric Excess (ee) of ProductYield
(2R,3R)-2,3-ButanediolDienic AcetalSnCl₄Octalin Alcohols92:883-84%High

Table 1: Representative data for the diastereoselective cyclization using a (2R,3R)-2,3-butanediol auxiliary. The diastereomeric ratio is inferred from the reported enantiomeric excess of the final products.[1]

The following diagram illustrates the logical relationship in this asymmetric cyclization.

G Prochiral_Aldehyde Polyolefinic Aldehyde Chiral_Acetal Chiral Dienic Acetal Prochiral_Aldehyde->Chiral_Acetal + Chiral_Diol (2R,3R)-2,3-Butanediol Chiral_Diol->Chiral_Acetal Transition_State Diastereoselective Transition State Chiral_Acetal->Transition_State Lewis_Acid SnCl₄ (Lewis Acid) Lewis_Acid->Transition_State activates Major_Product Major Diastereomer (R-configuration at carbinol center) Transition_State->Major_Product favored pathway Minor_Product Minor Diastereomer Transition_State->Minor_Product disfavored pathway

Caption: Logical flow of the diastereoselective cyclization.

Experimental Protocols

The following protocols are generalized procedures based on the principles demonstrated in the literature for (2R,3R)-2,3-butanediol and can be adapted for other simple vicinal diols like this compound.

Protocol 1: Formation of the Chiral Acetal

Objective: To attach the chiral auxiliary to a prochiral aldehyde.

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral aldehyde (1.0 eq), the chiral diol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add sufficient anhydrous toluene or benzene to fill the Dean-Stark trap and dissolve the reagents.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude chiral acetal can be purified by silica gel column chromatography if necessary.

Protocol 2: Diastereoselective Cyclization (Example)

Objective: To perform a diastereoselective carbon-carbon bond formation directed by the chiral acetal.

Materials:

  • Chiral acetal from Protocol 1 (1.0 eq)

  • Anhydrous benzene or dichloromethane (B109758)

  • Stannic chloride (SnCl₄) (1.0 M solution in dichloromethane, 1.1 eq)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or ethyl acetate (B1210297) for extraction

Procedure:

  • Dissolve the chiral acetal (1.0 eq) in anhydrous benzene or dichloromethane in a dry, inert atmosphere-flushed flask.

  • Cool the solution to the desired temperature (e.g., 0 °C to room temperature, as determined by optimization).

  • Slowly add the stannic chloride solution (1.1 eq) dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product containing the diastereomerically enriched cyclized product with the auxiliary still attached can be purified by column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC.

Protocol 3: Removal of the Chiral Auxiliary

Objective: To cleave the auxiliary and isolate the enantiomerically enriched product.

Materials:

  • Product from Protocol 2 (1.0 eq)

  • Acetone (B3395972)/water mixture (e.g., 4:1)

  • Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst

  • Diethyl ether or ethyl acetate for extraction

Procedure:

  • Dissolve the product from the previous step in an acetone/water mixture.

  • Add a catalytic amount of PPTS.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC for the disappearance of the starting material and the appearance of the aldehyde/ketone product and the free diol.

  • Once the reaction is complete, neutralize the acid catalyst with a small amount of solid sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3x).

  • The combined organic layers contain the desired enantiomerically enriched product. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography. The aqueous layer contains the water-soluble chiral diol, which can be recovered by extraction or distillation for reuse.

Conclusion

Simple chiral vicinal diols, exemplified by (2R,3R)-2,3-butanediol, serve as effective chiral auxiliaries for directing stereoselective transformations. By forming a temporary chiral acetal, they can induce high levels of diastereoselectivity in subsequent reactions, such as intramolecular cyclizations. The protocols provided offer a general framework for the application of these auxiliaries, which can be adapted for substrates like this compound in the synthesis of valuable, enantiomerically enriched molecules for research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Asymmetric Synthesis of (2R,3R)-Heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral vicinal diols is a critical transformation in modern organic chemistry, providing key building blocks for the synthesis of pharmaceuticals, natural products, and other complex molecules. (2R,3R)-heptane-2,3-diol is a valuable chiral synthon. The Sharpless asymmetric dihydroxylation offers a reliable and highly enantioselective method for the preparation of such diols from prochiral olefins. This application note provides a detailed protocol for the synthesis of (2R,3R)-heptane-2,3-diol from (E)-2-heptene using the commercially available AD-mix-β.

The Sharpless asymmetric dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve facial-selective dihydroxylation of an alkene.[1] The catalytic cycle is sustained by the use of a stoichiometric co-oxidant, such as potassium ferricyanide.[1] The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, the co-oxidant, and a base, simplifying the experimental procedure.[1] For the synthesis of (2R,3R)-diols from (E)-alkenes, AD-mix-β, which contains the dihydroquinidine-based ligand (DHQD)₂PHAL, is the reagent of choice.[2][3]

Reaction Scheme

The asymmetric dihydroxylation of (E)-2-heptene to (2R,3R)-heptane-2,3-diol is depicted below. The use of AD-mix-β ensures the desired stereochemical outcome.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product E_2_heptene (E)-2-heptene diol (2R,3R)-heptane-2,3-diol E_2_heptene->diol ad_mix_beta AD-mix-β (OsO₄, K₃[Fe(CN)₆], K₂CO₃, (DHQD)₂PHAL) solvent t-BuOH/H₂O

Caption: Reaction scheme for the asymmetric synthesis of (2R,3R)-heptane-2,3-diol.

Data Presentation

SubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
(E)-Stilbene(1R,2R)-1,2-Diphenylethane-1,2-diol>9999
(E)-5-Decene(5R,6R)-Decane-5,6-diol9799
1-Octene(R)-Octane-1,2-diol9797

Data is for analogous reactions and serves as an estimate for the reaction of (E)-2-heptene.

Experimental Protocol

This protocol describes the asymmetric dihydroxylation of (E)-2-heptene on a 1 mmol scale using AD-mix-β.

Materials:

Equipment:

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).

  • Stir the mixture at room temperature until all solids have dissolved, resulting in a biphasic solution.

  • Cool the flask in an ice-water bath to 0 °C.

  • Add methanesulfonamide (0.095 g, 1 mmol) to the reaction mixture.

  • Add (E)-2-heptene (0.098 g, 1 mmol) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with 2 M H₂SO₄ (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2R,3R)-heptane-2,3-diol.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the asymmetric synthesis of (2R,3R)-heptane-2,3-diol.

G start Start setup Reaction Setup: - Add AD-mix-β, t-BuOH, and H₂O to flask - Stir until dissolved start->setup cool Cool to 0 °C setup->cool add_reagents Add Methanesulfonamide and (E)-2-heptene cool->add_reagents react Stir at 0 °C (Monitor by TLC) add_reagents->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Obtain Pure (2R,3R)-heptane-2,3-diol purify->product

Caption: Experimental workflow for the synthesis of (2R,3R)-heptane-2,3-diol.

Safety Precautions

  • Osmium tetroxide is highly toxic and volatile. AD-mix formulations contain a small, encapsulated amount, but should still be handled with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the safety data sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: Heptane-2,3-diol as a Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are fundamental building blocks in the synthesis of complex, biologically active molecules, serving as versatile precursors for a wide range of pharmaceutical intermediates. Among these, heptane-2,3-diol, with its defined stereochemistry, offers a valuable starting point for the enantioselective synthesis of key structural motifs found in various drug candidates. This document provides detailed application notes and protocols for the utilization of this compound as a precursor for the synthesis of a chiral epoxyketone, a highly versatile intermediate in pharmaceutical synthesis, and its potential application in the synthesis of prostaglandin (B15479496) analogs.

Data Presentation

The following table summarizes the expected quantitative data for the key transformations starting from this compound. These values are based on typical yields for analogous reactions found in the scientific literature.

StepTransformationReagents and ConditionsExpected Yield (%)Purity (%)
1. OxidationThis compound to 3-hydroxyheptan-2-onePyridinium chlorochromate (PCC), Dichloromethane (DCM), Room Temperature85-95>98
2. Tosylation3-hydroxyheptan-2-one to 2-oxoheptan-3-yl 4-methylbenzenesulfonate (B104242)p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270), 0 °C to Room Temperature90-98>98
3. Epoxidation (Intramolecular)2-oxoheptan-3-yl 4-methylbenzenesulfonate to (R)-1-((R)-1-butyloxiran-2-yl)ethan-1-onePotassium carbonate (K₂CO₃), Methanol (B129727), Room Temperature80-90>97
4. Synthesis of Prostaglandin PrecursorChiral Epoxyketone to Corey Lactone PrecursorOrganocuprate addition, functional group manipulations (hypothetical based on known chemistry)60-70 (multi-step)>95

Experimental Protocols

Protocol 1: Synthesis of (R)-1-((R)-1-butyloxiran-2-yl)ethan-1-one from (2R,3R)-Heptane-2,3-diol

This protocol details the three-step synthesis of a chiral epoxyketone from this compound.

Step 1: Selective Oxidation of (2R,3R)-Heptane-2,3-diol to (R)-3-hydroxyheptan-2-one

  • Materials:

    • (2R,3R)-Heptane-2,3-diol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica (B1680970) gel

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Chromatography column

  • Procedure:

    • Dissolve (2R,3R)-heptane-2,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add PCC (1.5 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts, washing with DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-hydroxyheptan-2-one.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure hydroxyketone.

Step 2: Tosylation of (R)-3-hydroxyheptan-2-one

  • Materials:

    • (R)-3-hydroxyheptan-2-one

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine, anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Ice bath

  • Procedure:

    • Dissolve (R)-3-hydroxyheptan-2-one (1.0 eq) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add TsCl (1.2 eq) to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.

    • The crude product is often of sufficient purity for the next step, but can be purified by crystallization or column chromatography if necessary.

Step 3: Intramolecular Epoxidation to (R)-1-((R)-1-butyloxiran-2-yl)ethan-1-one

  • Materials:

    • (R)-2-oxoheptan-3-yl 4-methylbenzenesulfonate

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Magnetic stirrer and stir bar

    • Round-bottom flask

  • Procedure:

    • Dissolve the crude tosylate from the previous step (1.0 eq) in methanol in a round-bottom flask.

    • Add powdered K₂CO₃ (2.0 eq) to the solution.

    • Stir the suspension vigorously at room temperature for 12-24 hours.

    • Monitor the formation of the epoxyketone by TLC.

    • Once the reaction is complete, filter off the solid K₂CO₃ and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude chiral epoxyketone.

    • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient).

Protocol 2: Conceptual Application in the Synthesis of a Prostaglandin Precursor

Chiral epoxyketones are valuable intermediates in the synthesis of prostaglandins (B1171923), a class of potent lipid compounds with diverse physiological effects. The synthesized (R)-1-((R)-1-butyloxiran-2-yl)ethan-1-one can conceptually be utilized in a synthetic route towards the Corey lactone, a key intermediate in many prostaglandin syntheses.[1][2][3][4]

Conceptual Steps:

  • Organocuprate Addition: The epoxyketone can undergo a regioselective ring-opening reaction with a suitable organocuprate reagent to introduce the lower side chain of the prostaglandin.

  • Functional Group Manipulations: Subsequent steps would involve the reduction of the ketone, protection of the resulting alcohol, and oxidative cleavage of the side chain to form the lactone ring of the Corey lactone intermediate.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Key Intermediate cluster_final_product Pharmaceutical Intermediate heptane_diol This compound hydroxyketone 3-Hydroxyheptan-2-one heptane_diol->hydroxyketone Oxidation (PCC) tosylate Tosylated Hydroxyketone hydroxyketone->tosylate Tosylation (TsCl) epoxyketone Chiral Epoxyketone tosylate->epoxyketone Epoxidation (K2CO3) prostaglandin_precursor Prostaglandin Precursor (e.g., Corey Lactone) epoxyketone->prostaglandin_precursor Further Synthesis Steps

Caption: Synthetic workflow from this compound to a Prostaglandin Precursor.

Signaling_Pathway cluster_prostaglandin Prostaglandin Action cluster_downstream Downstream Signaling Prostaglandin Prostaglandin Analog GPCR Prostaglandin Receptor (GPCR) Prostaglandin->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Modulation G_Protein->Adenylyl_Cyclase cAMP cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response Cellular Response (e.g., smooth muscle relaxation, inflammation modulation) PKA->Cellular_Response Phosphorylates Target Proteins

Caption: General signaling pathway for Prostaglandin analogs.

Discussion

The conversion of this compound to a chiral epoxyketone provides a versatile intermediate applicable to the synthesis of various pharmaceutical agents. The protocols outlined above utilize standard and well-established organic chemistry reactions, making them accessible for most research and development laboratories.

Significance of Chiral Epoxyketones:

Chiral epoxyketones are powerful building blocks in asymmetric synthesis due to their dual reactivity. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various substituents with high regioselectivity and stereocontrol. The ketone functionality provides a handle for further transformations such as reductions, additions, and enolate chemistry.

Application in Prostaglandin Synthesis:

Prostaglandins and their analogs are a major class of pharmaceuticals used to treat a wide range of conditions, including glaucoma, ulcers, and cardiovascular diseases. The synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry of the cyclopentane (B165970) core and its side chains. The Corey lactone is a pivotal intermediate that has been extensively used in the synthesis of numerous prostaglandins.[1][2][3][4] The chiral epoxyketone derived from this compound represents a potential precursor to this important synthetic target.

Signaling Pathways of Prostaglandins:

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This binding event initiates a cascade of intracellular signaling events, typically involving the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. The activation of protein kinase A (PKA) by cAMP leads to the phosphorylation of various downstream target proteins, ultimately resulting in a specific cellular response. The nature of this response is dependent on the specific prostaglandin, the receptor subtype, and the cell type involved. For instance, certain prostaglandin analogs used in the treatment of glaucoma are thought to lower intraocular pressure by increasing the outflow of aqueous humor, a process mediated by specific prostaglandin receptors in the eye.

Conclusion

This compound serves as a readily available and stereochemically defined starting material for the synthesis of valuable chiral intermediates in pharmaceutical development. The protocols provided herein for the synthesis of a chiral epoxyketone offer a practical approach to accessing a versatile building block. The conceptual application of this intermediate in the synthesis of prostaglandin precursors highlights the potential of this compound in the construction of complex and biologically active molecules. Further research into the development of efficient and scalable synthetic routes from simple chiral diols like this compound will continue to be a significant area of interest in medicinal chemistry and drug discovery.

References

Application of Heptane-2,3-diol in Prostaglandin D2 Receptor Antagonism: A Clarification and Detailed Application Notes for a Representative Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Heptane-2,3-diol

Extensive searches of scientific literature and chemical databases reveal no evidence to support the application of this compound as a prostaglandin (B15479496) D2 (PGD2) receptor antagonist. This compound is a simple aliphatic diol, and its chemical structure does not align with the known pharmacophores of PGD2 receptor antagonists, which are typically more complex molecules capable of specific interactions with the receptor binding pocket.[1][2] As such, the requested detailed application notes and protocols for this compound in this context cannot be provided.

To address the user's interest in the antagonism of the PGD2 receptor, this document will provide comprehensive application notes and protocols for a well-characterized and clinically investigated PGD2 receptor antagonist, Fevipiprant (B1672611) . Fevipiprant is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4]

Application Notes: Fevipiprant as a Selective Prostaglandin D2 Receptor 2 (DP2) Antagonist

Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in inflammatory processes, particularly in allergic diseases like asthma.[5] PGD2 exerts its effects through two main G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the DP2 receptor (CRTH2).[6] Activation of the DP2 receptor on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promotes their recruitment and activation, leading to the characteristic inflammatory cascade of allergic responses.[4] Consequently, antagonism of the DP2 receptor represents a promising therapeutic strategy for inflammatory airway diseases.

Fevipiprant (formerly QAW039) is an orally available, potent, and selective antagonist of the DP2 receptor that was under development for the treatment of asthma.[3][7]

Mechanism of Action

Fevipiprant functions as a competitive and reversible antagonist of the DP2 receptor.[7] By binding to the DP2 receptor, it prevents the binding of the endogenous ligand, PGD2. This blockade inhibits the downstream signaling cascade initiated by PGD2, which includes a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium, ultimately leading to reduced chemotaxis and activation of inflammatory cells.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for Fevipiprant from preclinical and clinical studies.

Table 1: Preclinical Data for Fevipiprant

ParameterSpeciesAssayValueReference
DP2 Receptor Binding Affinity (Ki) HumanRadioligand Binding Assay0.43 nM[4]
DP2 Functional Antagonism (IC50) HumanPGD2-induced eosinophil shape change1.1 nM[4]
DP1 Receptor Binding Affinity (Ki) HumanRadioligand Binding Assay>10,000 nM[4]

Table 2: Clinical Trial Data for Fevipiprant in Asthma

Study PhasePatient PopulationDosageKey FindingReference
Phase II Moderate-to-severe asthma225 mg twice daily for 12 weeksReduction in sputum eosinophil count from 5.4% to 1.1%[8][9]
Phase II Uncontrolled asthma150 mg once daily for 12 weeksImprovement in lung function (FEV1)[10]
Phase III (ZEAL 1 & 2) Moderate-to-severe asthma150 mg and 450 mg once dailyDid not demonstrate significant improvement in lung function or other clinical outcomes[3]

It is important to note that despite promising Phase II results, the Phase III clinical trials for Fevipiprant did not meet their primary endpoints, and its development for asthma was discontinued (B1498344) by Novartis in 2019.[3]

Experimental Protocols

Detailed methodologies for key experiments in the characterization of DP2 receptor antagonists like Fevipiprant are provided below.

1. Radioligand Binding Assay for DP2 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of a test compound for the DP2 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human DP2 receptor.

    • [3H]-PGD2 (radioligand).

    • Test compound (e.g., Fevipiprant) at various concentrations.

    • Non-specific binding control (e.g., high concentration of unlabeled PGD2).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Protocol:

    • Incubate the cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the test compound in the assay buffer.

    • For non-specific binding, incubate the membranes with [3H]-PGD2 and a high concentration of unlabeled PGD2.

    • Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-PGD2 binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Eosinophil Shape Change Assay for Functional Antagonism

  • Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit PGD2-induced eosinophil shape change.

  • Materials:

    • Isolated human eosinophils from peripheral blood.

    • PGD2 (agonist).

    • Test compound (e.g., Fevipiprant) at various concentrations.

    • Assay buffer (e.g., HBSS with calcium and magnesium).

    • Flow cytometer.

  • Protocol:

    • Pre-incubate the isolated eosinophils with varying concentrations of the test compound or vehicle control.

    • Stimulate the eosinophils with a fixed concentration of PGD2 (typically at its EC50 for shape change).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Fix the cells with paraformaldehyde.

    • Analyze the cell morphology by flow cytometry, measuring the forward scatter (FSC) of the cells. An increase in FSC indicates cell shape change.

    • Determine the IC50 value of the test compound for the inhibition of the PGD2-induced increase in FSC.

3. In Vivo Model of Allergic Airway Inflammation

  • Objective: To evaluate the efficacy of a DP2 receptor antagonist in a preclinical animal model of asthma.

  • Animal Model: Ovalbumin (OVA)-sensitized and challenged mice are a common model for allergic airway inflammation.[11]

  • Protocol:

    • Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

    • Drug Administration: Administer the test compound (e.g., Fevipiprant) or vehicle control orally for a specified period before and during the challenge phase.

    • Challenge: Challenge the mice with aerosolized OVA for several consecutive days (e.g., days 21-23).

    • Assessment of Airway Inflammation: 24-48 hours after the final challenge, perform the following assessments:

      • Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify inflammatory cells (e.g., eosinophils, lymphocytes).

      • Lung Histology: Perfuse and fix the lungs, embed in paraffin, and stain sections with Hematoxylin and Eosin (H&E) for general inflammation and Periodic acid-Schiff (PAS) for mucus production.

      • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid by ELISA.

      • Airway Hyperresponsiveness (AHR): Measure the change in lung function in response to a bronchoconstrictor agent (e.g., methacholine) using a plethysmograph.

    • Data Analysis: Compare the readouts between the vehicle-treated and drug-treated groups to determine the efficacy of the antagonist.

Visualizations

PGD2 Signaling Pathway

PGD2_Signaling cluster_membrane Cell Membrane cluster_DP1 DP1 Receptor cluster_DP2 DP2 Receptor (CRTH2) cluster_effects Cellular Effects PGD2 Prostaglandin D2 (PGD2) DP1 DP1 PGD2->DP1 Binds to DP2 DP2 PGD2->DP2 Binds to Gs Gs DP1->Gs Activates AC_DP1 Adenylate Cyclase Gs->AC_DP1 Activates cAMP_inc ↑ cAMP AC_DP1->cAMP_inc DP1_effects Vasodilation Inhibition of platelet aggregation cAMP_inc->DP1_effects Gi Gi DP2->Gi Activates AC_DP2 Adenylate Cyclase Gi->AC_DP2 Inhibits Ca_inc ↑ Intracellular Ca²⁺ Gi->Ca_inc Leads to cAMP_dec ↓ cAMP AC_DP2->cAMP_dec DP2_effects Chemotaxis Cell Activation (Eosinophils, Th2 cells) cAMP_dec->DP2_effects Ca_inc->DP2_effects

Caption: PGD2 signaling through DP1 and DP2 receptors.

Mechanism of DP2 Receptor Antagonism

DP2_Antagonism PGD2 Prostaglandin D2 (PGD2) DP2 DP2 Receptor (CRTH2) PGD2->DP2 Binds & Activates Fevipiprant Fevipiprant (DP2 Antagonist) Fevipiprant->DP2 Binds & Blocks Signaling Downstream Signaling (↓ cAMP, ↑ Ca²⁺) DP2->Signaling Initiates Inflammation Inflammatory Response (Eosinophil chemotaxis, etc.) Signaling->Inflammation Leads to

Caption: Fevipiprant competitively blocks PGD2 binding to the DP2 receptor.

Experimental Workflow for DP2 Antagonist Screening

Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Trials Binding Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., Eosinophil Shape Change) (Determine IC50) Binding->Functional Selectivity Selectivity Assays (vs. DP1, other receptors) Functional->Selectivity PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK Efficacy Efficacy Model (e.g., OVA-induced airway inflammation) PK->Efficacy Safety Safety & Toxicology Efficacy->Safety Phase1 Phase I (Safety in healthy volunteers) Safety->Phase1 Phase2 Phase II (Efficacy in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3

Caption: A typical workflow for the development of a DP2 receptor antagonist.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of vicinal diols using gas chromatography (GC). Vicinal diols, also known as 1,2-diols, are a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms. They are prevalent in numerous biologically significant molecules, including carbohydrates, lipids, and steroids, and their analysis is crucial in various fields, from metabolic research to pharmaceutical development.

Gas chromatography, owing to its high resolution and sensitivity, is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of vicinal diols often necessitate derivatization to improve their chromatographic properties and detection. This guide covers several key GC methods for vicinal diol analysis, including direct analysis of underivatized diols on specialized columns and derivatization strategies using phenylboronic acid and trimethylsilylating agents.

Phenylboronic Acid (PBA) Derivatization for GC-MS Analysis

Phenylboronic acid (PBA) reacts with vicinal diols to form cyclic phenylboronate (B1261982) esters. This derivatization masks the polar hydroxyl groups, increasing the volatility and thermal stability of the diols, making them amenable to GC-MS analysis. This method is highly specific for cis-diols and is widely used for the analysis of various diols, including the quantitation of ethylene (B1197577) glycol in biological samples.[1]

Experimental Protocol

1. Sample Preparation and Derivatization:

  • For Aqueous Samples:

    • To 100 µL of the aqueous sample in a glass vial, add an appropriate internal standard (e.g., a deuterated analog of the analyte).

    • Add 400 µL of a 5 µg/mL solution of phenylboronic acid in acetone (B3395972).[1]

    • Vortex the mixture thoroughly.

    • For headspace analysis, transfer 20 µL of the acetone layer to a headspace vial.[1]

    • For liquid injection, an extraction step is necessary. Add ~2g of NaCl and 2 mL of hexane (B92381) to the reaction mixture. Vortex and allow the layers to separate. The hexane layer containing the phenylboronate esters is collected for GC-MS analysis.

  • For Samples Requiring Extraction:

    • Dissolve the sample containing the vicinal diol in a suitable solvent (e.g., water).

    • Add the derivatizing solution (phenylboronic acid in a solvent like acetone).

    • Heat the mixture to facilitate the reaction.

    • After cooling, extract the derivatives with an organic solvent such as hexane.

    • The organic extract is then ready for injection into the GC-MS.

2. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is recommended.

  • Injector Temperature: Set to a lower temperature, around 180 °C, to prevent degradation of the derivatives.[1]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 3 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: 5.67 minutes.[2]

  • Carrier Gas: Helium or Hydrogen.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Data
AnalyteMatrixDerivatization ReagentGC ColumnDetectorLimit of Quantitation (LOQ)Linearity RangeReference
Ethylene GlycolPlasma/SerumPhenylboronic Acid-HS-GC1 mg/dLUp to 200 mg/dL[3]
Propylene GlycolPlasma/SerumPhenylboronic Acid-HS-GC1 mg/dLUp to 200 mg/dL[3]
3-MCPDOilPhenylboronic Acid-GC-MS1 ng/mL1 - 256 ng/mL[4]
GlycidolOilPhenylboronic Acid-GC-MS1 ng/mL1 - 256 ng/mL[4]

Workflow Diagram

GC_PBA_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_PBA Add Phenylboronic Acid in Acetone Add_IS->Add_PBA Vortex Vortex Add_PBA->Vortex Add_Hexane Add Hexane & NaCl Vortex->Add_Hexane Vortex_Extract Vortex & Separate Layers Add_Hexane->Vortex_Extract Collect_Organic Collect Hexane Layer Vortex_Extract->Collect_Organic Inject Inject into GC-MS Collect_Organic->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Qual_Quant Qualitative & Quantitative Analysis Detect->Qual_Quant

Workflow for GC-MS analysis of vicinal diols using PBA derivatization.

Trimethylsilyl (B98337) (TMS) Derivatization for GC Analysis

Trimethylsilylation is a common derivatization technique that replaces active hydrogens in polar functional groups, such as hydroxyls, with a non-polar trimethylsilyl (TMS) group.[4] This process significantly increases the volatility of diols and reduces peak tailing during GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS).

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Place 1-5 mg of the dried sample (anhydrous conditions are crucial) into a 2 mL glass vial with a crimp top.[5]

  • Add 0.5 mL of a suitable non-protic solvent such as pyridine, N,N-dimethylformamide (DMF), or acetonitrile.[5]

  • Add 0.5 mL of the silylating reagent (e.g., BSTFA with 1% TMCS). For samples with high water content, an excess of the derivatizing agent is required.[5]

  • Seal the vial and heat at 60-80 °C for 15-30 minutes to ensure complete derivatization.[5]

  • After cooling to room temperature, the sample is ready for GC injection.

2. GC Parameters:

  • GC Column: A non-polar capillary column, such as a DB-5 or DB-17 (30 m length, 0.25 µm film thickness, 0.32 mm I.D.), is typically used.[5]

  • Injector Temperature: 275-310 °C.[5]

  • Oven Temperature Program:

    • Initial Temperature: 50 °C.

    • Ramp: 12-15 °C/min to 300 °C.[5]

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID) for quantitative analysis or Mass Spectrometer (MS) for identification and quantification.

Quantitative Data
AnalyteMatrixDerivatization ReagentGC ColumnDetectorLimit of Detection (LOD)Reference
GlycolsWater/UrineBenzoyl Chloride-GC-FID50 ppb[6]
1,3-PropanediolBacterial CultureNone (Direct Injection)-GC-FID-[7][8]
GlycerolBacterial CultureNone (Direct Injection)-GC-FID-[7][8]

Workflow Diagram

GC_TMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Dried Sample Add_Solvent Add Non-Protic Solvent Sample->Add_Solvent Add_TMS Add TMS Reagent (e.g., BSTFA) Add_Solvent->Add_TMS Heat Heat (60-80°C) Add_TMS->Heat Inject Inject into GC Heat->Inject Separate Chromatographic Separation Inject->Separate Detect FID or MS Detection Separate->Detect Qual_Quant Qualitative & Quantitative Analysis Detect->Qual_Quant

Workflow for GC analysis of vicinal diols using TMS derivatization.

Chiral Separation of Underivatized Diols by GC

The enantiomeric separation of chiral vicinal diols is critical in pharmaceutical and biological studies, as different enantiomers can exhibit distinct pharmacological activities. Specialized chiral GC columns, such as those based on cyclodextrins, allow for the direct separation of underivatized diol enantiomers.[9][10]

Experimental Protocol

1. Sample Preparation:

  • Dissolve the diol sample in a suitable solvent, such as methanol, to a concentration of approximately 0.01%.[9]

2. GC Parameters (Example for Agilent CP-Chirasil-DEX CB column): [9]

  • GC Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Injector: Split injector, with a split ratio of 100:1, at a temperature of 250 °C.[9]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 5 minutes.[9]

    • Ramp: 2 °C/min to 150 °C.[9]

  • Carrier Gas: Hydrogen at a pressure of 70 kPa (0.7 bar, 10 psi).[9]

  • Detector: FID at 300 °C.[9]

Separated Diols (Example)[10]
  • 1,2-propanediol

  • 2,3-butanediol

  • meso-2,3-butanediol

  • 1,2-butanediol

  • 1,3-butanediol

  • 2,4-pentanediol

  • 2,5-hexanediol

Logical Relationship Diagram

Chiral_Separation_Logic Racemic_Mixture Racemic Mixture of Vicinal Diols Chiral_Column Chiral GC Column (Cyclodextrin-based) Racemic_Mixture->Chiral_Column Interaction Differential Interaction (Inclusion Complexation) Chiral_Column->Interaction Separation Separation of Enantiomers Interaction->Separation Enantiomer_R R-Enantiomer Separation->Enantiomer_R Enantiomer_S S-Enantiomer Separation->Enantiomer_S

Principle of chiral separation of vicinal diols on a cyclodextrin-based GC column.

References

Application Notes and Protocols for NMR-Based Stereochemical Determination of Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the determination of the stereochemistry of diols using Nuclear Magnetic Resonance (NMR) spectroscopy. The methods described herein are essential for the structural elucidation of natural products, synthetic molecules, and pharmaceuticals where the three-dimensional arrangement of hydroxyl groups is critical for biological activity and function.

Introduction

Diols are common structural motifs in a vast array of chemical compounds. The determination of their relative and absolute stereochemistry is a frequent challenge in chemical analysis. NMR spectroscopy, a powerful non-destructive analytical technique, offers several reliable methods for elucidating the stereochemistry of these molecules. This guide covers three primary approaches: the use of chiral derivatizing agents (CDAs), specifically Mosher's esters and boronic acid derivatives; the analysis of acetonide derivatives of 1,3-diols; and J-based configurational analysis.

Chiral Derivatizing Agents (CDAs) for Diol Stereochemical Analysis

The use of CDAs is a widely adopted strategy to determine the absolute configuration of chiral alcohols, including diols. This method involves the reaction of the diol with an enantiomerically pure CDA to form a mixture of diastereomers. The non-equivalent magnetic environments of the protons in these diastereomers result in distinct chemical shifts in the ¹H NMR spectrum, which can be analyzed to deduce the stereochemistry of the parent diol.

The Modified Mosher's Method for Diols

The modified Mosher's method is a cornerstone technique for determining the absolute configuration of secondary alcohols. For diols, both hydroxyl groups are typically esterified with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. The resulting bis-(R)- and bis-(S)-MTPA esters are then analyzed by ¹H NMR. The differences in chemical shifts (Δδ^SR^ = δS - δR) for protons near the newly formed chiral centers are used to assign the absolute configuration.

A positive Δδ^SR^ value for a given proton indicates that it is shielded by the phenyl group of the (S)-MTPA ester, while a negative value indicates shielding by the phenyl group of the (R)-MTPA ester. By creating a model of the diastereomeric esters, the spatial arrangement of the substituents around the chiral centers can be determined. This method has been successfully applied to 1,2-, 1,3-, 1,4-, and 1,5-diols.[1] For acyclic syn-1,3-diols, the Δδ values are systematically arranged as predicted by the basic concept of the modified Mosher's method, making it a valid approach for these compounds.[1] However, for acyclic anti-1,3-diols, the Δδ values can be irregularly arranged, and thus, this method is not considered reliable for these cases.[1]

Table 1: Representative Δδ^SR^ (δS - δR) Values for Protons in Bis-MTPA Esters of Diols

ProtonDiol StereochemistryΔδ^SR^ (ppm)
H-1(1R,2R)-1,2-diphenylethane-1,2-diol+0.05 to +0.15
H-2(1R,2R)-1,2-diphenylethane-1,2-diol+0.05 to +0.15
H-1(syn)-1,3-butanediol+0.04 to +0.10
H-3(syn)-1,3-butanediol-0.03 to -0.08
H-1(anti)-1,3-butanediolIrregular
H-3(anti)-1,3-butanediolIrregular

Note: The sign and magnitude of Δδ^SR^ are highly dependent on the specific diol structure and the conformation of the Mosher's esters.

  • Reagents and Materials:

    • Diol of interest (approx. 5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

    • Anhydrous pyridine (B92270) or other suitable base (e.g., DMAP)

    • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent

    • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

    • Small reaction vials, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure for (R)-MTPA Esterification (perform in parallel for (S)-MTPA): a. Dissolve the diol (1 equivalent) in anhydrous DCM (approx. 0.5 mL) in a clean, dry reaction vial under an inert atmosphere. b. Add anhydrous pyridine (3-4 equivalents). c. Add (R)-MTPA-Cl (2.5-3 equivalents) dropwise to the stirred solution at room temperature. d. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC). e. Quench the reaction by adding a few drops of water. f. Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude bis-(R)-MTPA ester by flash column chromatography if necessary.

  • NMR Analysis: a. Prepare NMR samples of the purified bis-(R)- and bis-(S)-MTPA esters in CDCl₃. b. Acquire ¹H NMR spectra for both diastereomers. c. Assign the proton signals for both esters. d. Calculate the Δδ^SR^ values for each corresponding proton. e. Analyze the signs of the Δδ^SR^ values to determine the absolute configuration based on the established Mosher's method models.

Boronic Acid-Based Chiral Derivatizing Agents

An alternative to Mosher's acid, particularly for the rapid determination of enantiomeric purity and, in some cases, absolute configuration, is the use of chiral derivatizing agents based on boronic acids. A common method involves the three-component reaction of a diol, 2-formylphenylboronic acid, and a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric iminoboronate esters.[2][3][4] This derivatization is often rapid and can be performed directly in an NMR tube.[5][6] The resulting diastereomers exhibit well-resolved signals in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess of the diol. More recently, new bridged chiral boric acid agents have been developed that show large chemical shift non-equivalence (ΔΔδ) for the derivatives of various diols.[5]

Table 2: Representative Chemical Shift Non-equivalence (ΔΔδ) for Diastereomeric Boronate Esters of Diols

DiolChiral Boron AgentObserved ProtonΔΔδ (ppm)
(rac)-1,2-diphenylethane-1,2-diolBridged Boric Acid DAryl-H0.39
(rac)-1,2-octanediolBridged Boric Acid DAryl-H0.15
(rac)-1,3-butanediolBridged Boric Acid DAryl-H0.08
(rac)-hydrobenzoin2-formylphenylboronic acid + α-methylbenzylamineImine-H~0.1

Data adapted from Zhang et al., RSC Adv., 2022, 12, 5595-5599.[5]

  • Reagents and Materials:

    • Diol of interest (approx. 10 μmol)

    • Chiral boric acid derivatizing agent (e.g., Bridged Boric Acid D) (approx. 30 μmol)

    • Deuterated chloroform (CDCl₃) (approx. 0.6 mL)

    • NMR tube

    • Ultrasonic bath

  • Procedure: a. Place the diol and the chiral boric acid agent in an NMR tube. b. Add CDCl₃ to the NMR tube. c. Mix the contents of the NMR tube for approximately 15 minutes at 25 °C using an ultrasonic bath.[5] d. The sample is now ready for NMR analysis.

  • NMR Analysis: a. Acquire the ¹H NMR spectrum of the sample. b. Identify the well-resolved signals of the diastereomeric derivatives. c. Integrate the signals to determine the enantiomeric ratio of the diol.

Acetonide Derivatives for Stereochemical Determination of 1,3-Diols

For 1,3-diols, a powerful method for determining their relative stereochemistry involves the formation of an acetonide derivative. The six-membered ring of the resulting 1,3-dioxane (B1201747) adopts different conformations depending on whether the diol is syn or anti. The syn-1,3-diol forms a chair-like conformation, leading to distinct axial and equatorial environments for the two methyl groups of the acetonide. In contrast, the anti-1,3-diol typically forms a twist-boat conformation, where the methyl groups are in more similar environments. These conformational differences are reflected in the ¹³C NMR chemical shifts of the acetonide carbons.[7]

Table 3: Typical ¹³C NMR Chemical Shifts for Acetonide Derivatives of 1,3-Diols

Acetonide Carbonsyn-1,3-Diol Derivative (Chair Conformation)anti-1,3-Diol Derivative (Twist-Boat Conformation)
Ketal Carbon (C(CH₃)₂)~98-100 ppm~100-101 ppm
Axial Methyl~19-20 ppm~24-25 ppm
Equatorial Methyl~30 ppm~24-25 ppm

Data adapted from Evans et al., Tetrahedron Lett., 1990, 31, 7099-7100.[8]

  • Reagents and Materials:

    • 1,3-Diol (1 equivalent)

    • 2,2-Dimethoxypropane (B42991) or acetone

    • Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid (PTSA), anhydrous FeCl₃)

    • Anhydrous solvent (e.g., acetone, DCM)

    • Saturated NaHCO₃ solution

    • Anhydrous Na₂SO₄ or MgSO₄

    • Deuterated solvent (e.g., CDCl₃, C₆D₆) for NMR analysis

  • Procedure: a. Dissolve the 1,3-diol in the anhydrous solvent in a round-bottom flask. b. Add 2,2-dimethoxypropane (2-3 equivalents). c. Add a catalytic amount of the acid catalyst. d. Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by TLC. e. Upon completion, quench the reaction by adding saturated NaHCO₃ solution. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate. h. Purify the acetonide by flash chromatography if necessary.

  • NMR Analysis: a. Prepare an NMR sample of the purified acetonide in a deuterated solvent. b. Acquire a proton-decoupled ¹³C NMR spectrum. c. Analyze the chemical shifts of the ketal carbon and the two methyl carbons to determine the relative stereochemistry of the parent 1,3-diol.

J-Based Configurational Analysis (JBCA)

J-based configurational analysis is a powerful method for determining the relative stereochemistry of acyclic systems, including diols, by analyzing scalar coupling constants (³JHH, ²JCH, and ³JCH). The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, which is in turn dictated by the stereochemistry and the conformational preference of the molecule. By comparing experimentally measured coupling constants with those predicted for different staggered rotamers of the possible diastereomers, the relative configuration can be assigned.[7][9][10]

Table 4: Representative Coupling Constants for J-Based Configurational Analysis of a threo-1,2-Diol Fragment

Coupling ConstantValue (Hz)Dihedral Angle Relationship
³JH1,H2~2.9gauche
²JH1,C2~-1.1gauche
³JH1,C3~2.0gauche
³JH2,C4~6.2anti

Data is illustrative and specific values depend on the molecule under investigation.[9]

  • Sample Preparation:

    • Prepare a high-concentration sample of the diol in a suitable deuterated solvent to ensure good signal-to-noise for the measurement of long-range couplings.

  • NMR Experiments:

    • ¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum to measure ³JHH values.

    • Heteronuclear Coupling Constants: Measure ²JCH and ³JCH values using advanced 2D NMR experiments such as:

      • HSQC-TOCSY: For qualitative and sometimes quantitative estimation of long-range couplings.

      • Phase-Sensitive HMBC (PS-HMBC): Allows for the extraction of the magnitude of J-couplings.

      • HETLOC (Heteronuclear Long-Range Correlation): An experiment specifically designed for the accurate measurement of heteronuclear coupling constants.

  • Data Analysis: a. Extract the values of ³JHH, ²JCH, and ³JCH from the NMR spectra. b. Perform a conformational analysis for all possible stereoisomers of the diol fragment using computational methods (e.g., molecular mechanics or DFT). c. Predict the coupling constants for the low-energy conformers of each stereoisomer using Karplus-type equations. d. Compare the experimentally measured coupling constants with the predicted values to determine the best fit and thus assign the relative stereochemistry.

Visualizations

Mosher_Method_Workflow cluster_start Start cluster_analysis NMR Analysis cluster_assignment Stereochemical Assignment start Diol with Unknown Stereochemistry react_R React with (R)-MTPA-Cl start->react_R Two parallel reactions react_S React with (S)-MTPA-Cl start->react_S ester_R Bis-(R)-MTPA Ester react_R->ester_R ester_S Bis-(S)-MTPA Ester react_S->ester_S nmr_R Acquire ¹H NMR (δR) ester_R->nmr_R nmr_S Acquire ¹H NMR (δS) ester_S->nmr_S calculate Calculate Δδ = δS - δR nmr_R->calculate nmr_S->calculate model Analyze sign of Δδ based on Mosher's model calculate->model result Assign Absolute Configuration model->result

Caption: Workflow for Mosher's Method.

Acetonide_Method_Logic cluster_nmr ¹³C NMR Data cluster_interpretation Interpretation cluster_result Relative Stereochemistry start 1,3-Diol Acetonide ketal_c Ketal C Shift (~98-100 ppm) ketal_c2 Ketal C Shift (~100-101 ppm) methyl_c Methyl C Shifts (~19 & ~30 ppm) chair Chair Conformation ketal_c->chair methyl_c->chair methyl_c2 Methyl C Shifts (both ~25 ppm) twist_boat Twist-Boat Conformation ketal_c2->twist_boat methyl_c2->twist_boat syn syn-Diol chair->syn anti anti-Diol twist_boat->anti

Caption: Logic for 1,3-Diol Stereochemistry.

JBCA_Workflow cluster_start Start cluster_analysis Computational Analysis cluster_comparison Comparison & Assignment start Diol with Unknown Relative Stereochemistry h1_nmr ¹H NMR start->h1_nmr het_nmr 2D Heteronuclear (HMBC, HETLOC) start->het_nmr j_hh ³J(H,H) h1_nmr->j_hh j_ch ²J(C,H) & ³J(C,H) het_nmr->j_ch compare Compare Experimental and Predicted J values j_hh->compare j_ch->compare conf_analysis Conformational Search (for syn/anti isomers) predict_j Predict J-couplings (Karplus equations) conf_analysis->predict_j predict_j->compare result Assign Relative Stereochemistry compare->result

Caption: Workflow for J-Based Analysis.

References

Application Notes and Protocols: Heptane-2,3-diol in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive literature searches for specific applications of heptane-2,3-diol in the synthesis of novel organic compounds have yielded limited detailed results. This suggests that its use as a chiral auxiliary, ligand, or key synthetic building block is not widely documented in readily accessible scientific literature. However, the principles of stereoselective synthesis and the functional group reactivity of vicinal diols are well-established.

Therefore, these application notes and protocols are based on the well-documented applications of a closely related and structurally similar chiral vicinal diol, 2,3-butanediol (B46004) . The methodologies, quantitative data, and conceptual frameworks presented herein serve as a detailed template and guide for researchers and drug development professionals interested in exploring the potential of this compound in their synthetic endeavors. The longer alkyl chain in this compound may influence solubility, steric hindrance, and the conformational dynamics of intermediates and transition states, which should be considered when adapting these protocols.

Introduction: The Potential of Chiral Vicinal Diols in Asymmetric Synthesis

Chiral vicinal diols, such as the various stereoisomers of this compound and 2,3-butanediol, are valuable building blocks in asymmetric synthesis. Their two stereogenic centers and hydroxyl functionalities allow for their use as chiral auxiliaries, chiral ligands for metal-catalyzed reactions, and as starting materials for the synthesis of complex, enantiomerically pure molecules. The ability to control the stereochemical outcome of a reaction is paramount in drug development, where the biological activity of a molecule is often dependent on its specific three-dimensional structure.

Optically pure 2,3-butanediol is utilized in the synthesis of various chiral compounds.[1][2] The different stereoisomers of 2,3-butanediol, such as (2R,3R)-(-)-2,3-butanediol and (2S,3S)-(+)-2,3-butanediol, serve as versatile chiral synthons.

Application as a Chiral Auxiliary in Stereoselective Reactions

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. Chiral 1,2-diols can be converted into chiral acetals, which can effectively control the facial selectivity of reactions on a tethered prochiral center.

A representative application is the diastereoselective addition of organometallic reagents to α-keto acetals derived from a chiral diol.

Experimental Protocol: Diastereoselective Grignard Addition to an α-Keto Acetal (B89532) Derived from (2S,3S)-2,3-Butanediol

This protocol is adapted from studies on α-keto acetals derived from 1,4-dimethoxy-2,3-butanediol.[3]

Reaction Scheme:

Materials:

  • Prochiral α-keto ester (e.g., ethyl pyruvate)

  • (2S,3S)-2,3-Butanediol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (B28343)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acetal Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the α-keto ester (1.0 equiv) and (2S,3S)-2,3-butanediol (1.1 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected. Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, and dry the organic layer over MgSO₄. Concentrate in vacuo and purify the resulting chiral α-keto acetal by flash chromatography.

  • Grignard Addition: Dissolve the purified α-keto acetal (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., argon) and cool the solution to -78 °C in a dry ice/acetone bath. Add the Grignard reagent (1.2 equiv) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis of the purified tertiary alcohol.

Quantitative Data (Representative):

Entryα-Keto Acetal SubstrateGrignard ReagentDiastereomeric Ratio (d.r.)Yield (%)
1From Ethyl PyruvatePhMgBr>95:585
2From Ethyl BenzoylformateMeMgBr>90:1080

Application as a Chiral Ligand in Asymmetric Catalysis

Chiral diols are precursors to a wide range of ligands for asymmetric catalysis. One of the most significant applications is in the Sharpless Asymmetric Epoxidation, where a chiral tartrate ester (a derivative of a 1,4-diol) is used to direct the enantioselective epoxidation of allylic alcohols.[4] While not a direct application of a simple alkyl diol, the underlying principle of a chiral diol creating a chiral environment around a metal center is central.

Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This is a general protocol for the Sharpless Asymmetric Epoxidation.[4][5][6][7][8]

Reaction Scheme:

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • Allylic alcohol (e.g., geraniol)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (5.5 M)

  • Powdered 3Å molecular sieves

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Aqueous solution of FeSO₄·7H₂O (10%)

  • Brine

Procedure:

  • Catalyst Pre-formation: To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane and cool to -20 °C. Add (+)-diethyl tartrate (6 mol%) followed by titanium(IV) isopropoxide (5 mol%). Stir the mixture for 30 minutes at -20 °C to form the chiral catalyst complex.

  • Reaction: Add the allylic alcohol (1.0 equiv) to the catalyst solution. Add the anhydrous solution of tert-butyl hydroperoxide (1.5 equiv) dropwise over a period of 10 minutes, maintaining the temperature at -20 °C. Stir the reaction at this temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding an aqueous solution of 10% FeSO₄·7H₂O and stir vigorously for 10 minutes. Allow the mixture to warm to room temperature and continue stirring for another 30 minutes. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude epoxy alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral resolving agent (e.g., Mosher's acid chloride) followed by ¹H NMR or ¹⁹F NMR analysis.

Quantitative Data (Representative for Geraniol):

EntryAllylic AlcoholChiral LigandEnantiomeric Excess (ee)Yield (%)
1Geraniol(+)-DET95%90
2(Z)-3-Methyl-2-penten-1-ol(-)-DET91%88

Visualizations

Experimental Workflow for Asymmetric Synthesis using a Chiral Auxiliary

G cluster_prep Preparation cluster_reaction Stereoselective Reaction cluster_analysis Analysis & Cleavage Prochiral_Substrate Prochiral Substrate Acetal_Formation Acetal Formation Prochiral_Substrate->Acetal_Formation Chiral_Diol Chiral Diol (e.g., this compound) Chiral_Diol->Acetal_Formation Chiral_Acetal Chiral Acetal Intermediate Acetal_Formation->Chiral_Acetal Asymmetric_Addition Asymmetric Addition Chiral_Acetal->Asymmetric_Addition Reagent Reagent (e.g., Grignard) Reagent->Asymmetric_Addition Diastereomeric_Product Diastereomeric Product Asymmetric_Addition->Diastereomeric_Product Purification Purification (Chromatography) Diastereomeric_Product->Purification Analysis Analysis (NMR, HPLC) Purification->Analysis Auxiliary_Cleavage Auxiliary Cleavage Purification->Auxiliary_Cleavage Final_Product Enantioenriched Product Auxiliary_Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Diol Auxiliary_Cleavage->Recovered_Auxiliary

Caption: General workflow for an asymmetric synthesis using a chiral diol auxiliary.

Signaling Pathway for Sharpless Asymmetric Epoxidation

G Ti_OiPr4 Ti(OiPr)₄ Catalyst_Formation Catalyst Formation Ti_OiPr4->Catalyst_Formation Chiral_Tartrate Chiral Tartrate (e.g., (+)-DET) Chiral_Tartrate->Catalyst_Formation Active_Catalyst Chiral Titanium-Tartrate Complex Catalyst_Formation->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Substrate_Coordination TBHP t-BuOOH TBHP->Substrate_Coordination Coordinated_Complex Coordinated Ti-Tartrate-Alcohol-TBHP Complex Substrate_Coordination->Coordinated_Complex Oxygen_Transfer Oxygen Transfer Coordinated_Complex->Oxygen_Transfer Product_Complex Product-Catalyst Complex Oxygen_Transfer->Product_Complex Product_Release Product Release Product_Complex->Product_Release Epoxy_Alcohol Epoxy Alcohol Product_Release->Epoxy_Alcohol Catalyst_Regen Catalyst Regeneration Product_Release->Catalyst_Regen Catalyst_Regen->Active_Catalyst

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Conclusion and Future Outlook for this compound

The protocols and data presented, using 2,3-butanediol as a model, demonstrate the potential utility of chiral vicinal diols in the synthesis of novel organic compounds. Researchers are encouraged to adapt these methodologies for this compound. The increased lipophilicity and steric bulk of the n-pentyl group in this compound compared to the methyl groups in 2,3-butanediol may offer advantages in terms of solubility in nonpolar solvents and could potentially lead to different or improved stereoselectivities in certain reactions. Systematic investigation into the synthesis and applications of this compound and its derivatives is a promising area for future research in the field of asymmetric synthesis and drug discovery.

References

Application Notes and Protocols for Protecting Group Strategies for 1,2-Diols in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common strategies for the protection of 1,2-diols, a critical step in the multi-step synthesis of complex molecules such as pharmaceuticals and natural products. This document outlines the use of three major classes of protecting groups: acetonides, silyl (B83357) ethers, and benzyl (B1604629) ethers, offering detailed experimental protocols and comparative data to aid in the selection of the most appropriate strategy for a given synthetic route.

Introduction to 1,2-Diol Protection

In organic synthesis, the temporary protection of functional groups is a fundamental tactic to prevent unwanted side reactions. 1,2-Diols, with their two adjacent hydroxyl groups, often require protection to allow for selective reactions at other sites within a molecule. An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional stereocenters.[1] The choice of protecting group is dictated by the overall synthetic strategy, including the need for orthogonal protection where multiple protecting groups can be removed selectively without affecting others.[2][3]

This guide focuses on three of the most versatile and commonly employed protecting groups for 1,2-diols:

  • Acetonides (Isopropylidene Ketals): Form a five-membered ring with the diol, offering robust protection under basic and neutral conditions.[4]

  • Silyl Ethers (e.g., TBDMS): Offer tunable stability based on the steric bulk of the substituents on the silicon atom and are readily cleaved by fluoride (B91410) ions.[5]

  • Benzyl Ethers: Provide stable protection under a wide range of conditions and are typically removed by hydrogenolysis.[6]

Data Presentation: Comparison of Protecting Group Strategies

The following tables summarize quantitative data for the protection and deprotection of 1,2-diols using acetonide, tert-butyldimethylsilyl (TBDMS), and benzyl ether protecting groups.

Table 1: Acetonide Protection and Deprotection of 1,2-Diols
Reaction TypeReagents and ConditionsSolventTemp. (°C)TimeYield (%)Reference(s)
Protection 2,2-Dimethoxypropane (B42991), p-TsOH (cat.)CH₂Cl₂RT~1 hHigh[7]
Acetone, Anhydrous CuSO₄AcetoneRT36 h83%[8]
2,2-Dimethoxypropane, CSACH₂Cl₂RT2 - 7 h82-86%[8]
Acetone, Cation Exchange ResinToluene or neatRT to Reflux5 - 10 hGood to Excellent[9]
Deprotection Aqueous HClTHF/H₂ORTVariableGood[10]
Aqueous TFACH₂Cl₂/H₂ORTVariableGood[10]
Dowex-50W resinMeOHRTVariableGood[10]
CeCl₃·7H₂O, Oxalic AcidAcetonitrileRT4 - 5 hGood to Excellent[11]
Water (neat)H₂O906 h87% (for mono-deprotection)[12]
Table 2: tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection of 1,2-Diols
Reaction TypeReagents and ConditionsSolventTemp. (°C)TimeYield (%)Reference(s)
Protection TBDMSCl, Imidazole (B134444)DMF2510-12 h>95%[13]
TBDMSCl, N-Methylimidazole, I₂CH₂Cl₂250.5 h>95% (mono-silylation)[14]
TBDMSCl, PyridineNeatRTShortHigh[5]
Deprotection TBAF (1.0 M in THF)THFRT18 h97%[15][16]
TBAF (1.0 M in THF)THF0 to RT45 min32% (substrate dependent)[17]
HF·PyridineTHFRTVariableGood[18]
Acetyl Chloride (cat.)MeOHRTShortGood[19]
SnCl₂EtOH or H₂ORT to 8035 min - 7 h80-90%[20]
Table 3: Benzyl Ether Protection and Deprotection of 1,2-Diols
Reaction TypeReagents and ConditionsSolventTemp. (°C)TimeYield (%)Reference(s)
Protection NaH, Benzyl BromideTHF0 to RT6 - 12 hHigh[21]
KOH, Benzyl ChlorideH₂OReflux10 minGood[22]
Deprotection H₂, Pd/C (10%)MeOHRTVariableHigh[6][23]
H₂, Pd/C + Pd(OH)₂/CTHF/IsopropanolRTShorter than single catalystHigh[24]
H₂ (10 bar), pre-treated Pd/CTHF/t-BuOH/PBSRTVariableGood[1]

Experimental Protocols

Protocol 1: Acetonide Protection of a 1,2-Diol using 2,2-Dimethoxypropane

This protocol describes a general procedure for the protection of a 1,2-diol as an isopropylidene ketal (acetonide).[7]

Materials:

  • 1,2-diol

  • 2,2-Dimethoxypropane (DMP)

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the 1,2-diol (1.0 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask.

  • Add 2,2-dimethoxypropane (1.5 - 3.0 equiv).

  • Add a catalytic amount of p-TsOH or CSA (0.05 - 0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-7 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude acetonide, which can be purified by column chromatography if necessary.

Protocol 2: Silylation of a 1,2-Diol with tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol, often referred to as the Corey protocol, is a reliable method for the formation of TBDMS ethers.[13]

Materials:

  • 1,2-diol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the 1,2-diol (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv per hydroxyl group to be protected).

  • Add TBDMSCl (1.2 equiv per hydroxyl group) portion-wise to the stirred solution at room temperature. For selective mono-silylation of a primary alcohol in the presence of a secondary one, the reaction can be cooled to 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-12 hours.

  • Pour the reaction mixture into a separatory funnel containing Et₂O and water.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This is the most common method for the cleavage of TBDMS ethers.[15][16]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware

Procedure:

  • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath if the substrate is sensitive.

  • Add the TBAF solution (1.1 - 1.5 equiv per silyl ether) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Benzylation of a 1,2-Diol via Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether using a strong base and benzyl bromide.[21]

Materials:

  • 1,2-diol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware under an inert atmosphere

Procedure:

  • To a suspension of NaH (1.2 equiv per hydroxyl group) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 1,2-diol (1.0 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 equiv per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 5: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This method provides a mild and efficient way to cleave benzyl ethers.[6]

Materials:

  • Benzyl-protected alcohol

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Standard hydrogenation glassware

Procedure:

  • Dissolve the benzyl-protected substrate in a suitable solvent like MeOH, EtOH, or EtOAc in a flask suitable for hydrogenation.

  • Carefully add Pd/C (typically 5-10 mol % Pd) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus.

  • Evacuate the flask and backfill with H₂ (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Visualization of Concepts and Workflows

Selecting a Protecting Group

The choice of a protecting group for a 1,2-diol is a critical decision in a multi-step synthesis and depends on the stability of the protecting group towards the reaction conditions planned for subsequent steps.

G Protecting Group Selection Logic start Need to Protect a 1,2-Diol q1 Are subsequent reactions under acidic conditions? start->q1 acetonide Consider Acetonide (Acid Labile) q1->acetonide No stable_acid Acetonide is NOT suitable q1->stable_acid Yes q2 Are subsequent reactions under basic or nucleophilic conditions? stable_base Acetonide is suitable q2->stable_base Yes consider_other Re-evaluate or use orthogonal strategy q2->consider_other No q3 Will fluoride ions be present? silyl Consider Silyl Ether (Fluoride Labile) q3->silyl No stable_fluoride Silyl ether is NOT suitable q3->stable_fluoride Yes q4 Will catalytic hydrogenation be performed? benzyl Consider Benzyl Ether (Hydrogenolysis Labile) q4->benzyl No stable_hydrogenolysis Benzyl ether is NOT suitable q4->stable_hydrogenolysis Yes acetonide->q2 silyl->q4 benzyl->consider_other Further steps require re-evaluation stable_acid->q2 stable_base->q3 stable_fluoride->q4 stable_hydrogenolysis->consider_other

Caption: A decision tree for selecting a suitable protecting group for a 1,2-diol.

General Experimental Workflow

The general workflow for the protection and subsequent deprotection of a 1,2-diol is a three-stage process that brackets the desired chemical transformation on the substrate.

G General Workflow for 1,2-Diol Protection/Deprotection cluster_protection Protection Step cluster_synthesis Synthetic Transformation cluster_deprotection Deprotection Step p1 Start with 1,2-Diol p2 Add Protecting Group Reagent and Catalyst p1->p2 p3 Reaction Monitoring (TLC) p2->p3 p4 Work-up and Purification p3->p4 p5 Characterize Protected Diol p4->p5 s1 Perform Desired Reaction(s) on other functional groups p5->s1 Proceed with synthesis d1 Add Deprotection Reagent s1->d1 Ready for deprotection d2 Reaction Monitoring (TLC) d1->d2 d3 Work-up and Purification d2->d3 d4 Characterize Final Product d3->d4

Caption: A generalized experimental workflow for a synthesis involving 1,2-diol protection.

Chemical Structures of Protected 1,2-Diols

This diagram illustrates the chemical structures formed when a generic 1,2-diol is protected with an acetonide, a TBDMS group, and a benzyl group.

Caption: Structures of a 1,2-diol protected as an acetonide, TBDMS ether, and benzyl ether.

References

Biocatalytic Production of Chiral 2,3-Diols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral vicinal diols, particularly 2,3-diols, are crucial stereogenic building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Their precise stereochemistry is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical synthesis of these molecules can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of expensive and toxic heavy metal catalysts. Biocatalysis has emerged as a powerful, green, and efficient alternative, utilizing enzymes to perform highly stereo- and regioselective transformations under mild, aqueous conditions.[1][2]

This document provides detailed application notes and protocols for the two primary biocatalytic strategies for producing chiral 2,3-diols: the asymmetric reduction of prochiral 2,3-diketones using dehydrogenases and a two-step synthesis from aldehydes employing a lyase and a dehydrogenase.

Biocatalytic Strategies

The two most effective enzymatic strategies for synthesizing chiral 2,3-diols are:

  • Asymmetric Reduction of 2,3-Diketones: This is the most direct approach, where a prochiral diketone is reduced to a chiral diol. Alcohol dehydrogenases (ADHs) and specifically butanediol (B1596017) dehydrogenases (BDHs) are highly effective for this transformation.[2][3] These enzymes, dependent on the cofactor NAD(P)H, can exhibit exquisite control over the formation of new stereocenters, yielding (R,R), (S,S), or meso diols.[4][5] The choice of enzyme is critical for achieving the desired stereoisomer.

  • Two-Step Synthesis from Aldehydes: This innovative cascade approach first uses a carboligase (a type of lyase) to form a C-C bond between two aldehyde molecules, creating an acyloin intermediate.[6] A subsequent reduction of the keto group by an oxidoreductase (dehydrogenase) generates the final vicinal diol.[6][7] This method allows for the modular synthesis of various symmetric, chiral 2,3-diols.

Key Enzymes and Pathways

The stereochemical outcome of the reduction of a 2,3-diketone is determined by the specificity of the dehydrogenase enzyme used. Different microorganisms produce distinct mixtures of 2,3-butanediol (B46004) isomers because they possess different butanediol dehydrogenase (BDH) enzymes.[4][8] These can be broadly classified based on the stereochemistry they produce.

reaction_pathway sub Prochiral 2,3-Diketone (e.g., 2,3-Butanedione) rr_diol (2R,3R)-2,3-Diol sub->rr_diol (R)-specific BDH / ADH (e.g., Bdh1p from S. cerevisiae) NADH -> NAD+ ss_diol (2S,3S)-2,3-Diol sub->ss_diol (S)-specific BDH / ADH NADH -> NAD+ meso_diol meso-2,3-Diol sub->meso_diol meso-specific BDH / ADH NADH -> NAD+

Caption: Stereoselective reduction of a 2,3-diketone to different diol isomers.

Quantitative Data Summary

The choice of enzyme and substrate significantly impacts the efficiency and stereoselectivity of the reaction. The following tables summarize representative data from published studies.

Table 1: Dehydrogenase-Catalyzed Reduction of Vicinal Diketones This table shows the performance of purified Butanediol Dehydrogenase (Bdh1p) from Saccharomyces cerevisiae in the synthesis of various (R,R)-diols. The reaction utilizes a formate (B1220265)/formate dehydrogenase system for NADH regeneration.

Substrate (Diketone)Product DiolConversion (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)Reference
2,3-Butanedione(2R,3R)-2,3-Butanediol>99>99>99[5]
2,3-Pentanedione(2R,3R)-2,3-Pentanediol>99>99>99[5]
2,3-Hexanedione(2R,3R)-2,3-Hexanediol>99>99>99[5]
3,4-Hexanedione(3R,4R)-3,4-Hexanediol>99>99>99[5]

Table 2: Two-Step Enzymatic Synthesis of Aliphatic Vicinal Diols This table summarizes the results of a two-pot synthesis where an aldehyde is first converted to an acyloin by a lyase, followed by reduction with an oxidoreductase (KRED) to the corresponding diol.[6][7]

Substrate (Aldehyde)Product DiolIsomeric Content (%)Final Concentration (mM)Reference
Acetaldehydemeso-2,3-Butanediol>9991[6][7]
Acetaldehyde(2S,3S)-2,3-Butanediol9764[7]
Acetaldehyde(2R,3R)-2,3-Butanediol94115[7]
Propanal(3S,4S)-3,4-Hexanediol>9915[7]
Butanal(4S,5S)-4,5-Octanediol>998.8[7]
Pentanal(5S,6S)-5,6-Decanediol>994.1[7]

Experimental Protocols

Protocol 1: ADH-Catalyzed Asymmetric Reduction of a 2,3-Diketone

This protocol describes a general procedure for the analytical-scale reduction of a vicinal diketone (e.g., 2,3-hexanedione) to the corresponding chiral diol using a purified alcohol dehydrogenase with a cofactor regeneration system.

Materials:

  • Purified Alcohol Dehydrogenase (e.g., Bdh1p from S. cerevisiae)[5]

  • Purified Formate Dehydrogenase (FDH)

  • Diketone substrate (e.g., 2,3-hexanedione)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Sodium formate

  • Sodium phosphate (B84403) buffer (33 mM, pH 7.0)

  • Chloroform (B151607) (for extraction)

  • Anhydrous sodium sulfate (B86663)

  • Internal standard for GC analysis (e.g., 1-hexanol)

Procedure:

  • Reaction Setup: In a 2 mL microcentrifuge tube, prepare a 1 mL reaction mixture containing:

    • 50 mM diketone substrate.

    • 1 mM NADH.

    • 100 mM sodium formate (for cofactor regeneration).

    • 4 U of Formate Dehydrogenase (FDH).

    • 33 mM sodium phosphate buffer, pH 7.0.

  • Enzyme Addition: Initiate the reaction by adding 200 U of purified Bdh1p.[5]

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking for 20 hours.

  • Extraction: Stop the reaction and extract the products by adding 500 µL of chloroform containing an internal standard (e.g., 1-hexanol). Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Sample Preparation: Carefully transfer the lower organic phase (chloroform) to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Analysis: Analyze the organic sample by gas chromatography (GC) using a chiral column (e.g., Astec CHIRALDEX G-TA) to determine conversion, diastereomeric excess (d.e.), and enantiomeric excess (e.e.).

Protocol 2: Two-Pot Synthesis of meso-2,3-Butanediol from Acetaldehyde

This protocol is adapted from a two-step enzymatic cascade for producing vicinal diols from aldehydes.[6][7] It uses lyophilized whole cells overexpressing the required enzymes.

Materials:

  • Lyophilized E. coli cells containing a pyruvate (B1213749) decarboxylase variant (ApPDC-E469G) for the carboligation step.

  • Lyophilized E. coli cells containing a ketoreductase (EM-KRED014) for the reduction step.

  • Acetaldehyde

  • Triethanolamine (TEA) buffer (50 mM, pH 9.0)

  • Isopropanol (B130326) (co-substrate for KRED)

  • Ethyl acetate (B1210297) (for extraction)

Procedure: Step 1: Carboligation (Acyloin Formation)

  • Reaction Setup: In a sealed vial, prepare a reaction mixture containing:

    • 200 mM acetaldehyde.

    • 15 mg of lyophilized cells containing ApPDC-E469G.

    • 50 mM TEA buffer (pH 9.0) to a final volume of 1 mL.

  • Incubation: Incubate the mixture at room temperature with shaking for 24 hours. Monitor the formation of acetoin (B143602) by GC or HPLC.

Step 2: Reduction (Diol Formation) 3. Enzyme Addition: Once the first step is complete, add the components for the reduction step directly to the same vial:

  • 15 mg of lyophilized cells containing EM-KRED014.
  • 1 M isopropanol (serves as the hydride source for cofactor regeneration).
  • Incubation: Continue incubation at room temperature with shaking for another 24 hours.
  • Work-up and Analysis:
  • Extract the reaction mixture twice with an equal volume of ethyl acetate.
  • Combine the organic layers and dry over anhydrous sodium sulfate.
  • Analyze the sample by chiral GC to determine the concentration and isomeric purity of the resulting meso-2,3-butanediol.[6]

Workflow and Logic Diagrams

A typical biocatalytic process involves careful planning of the reaction and cofactor regeneration.

experimental_workflow sub Substrate & Buffer Preparation cof Cofactor & Regeneration System Setup sub->cof enz Enzyme Selection (e.g., Purified ADH or Whole Cells) enz->cof reac Reaction Incubation (pH, Temp, Time) cof->reac quen Reaction Quenching & Product Extraction reac->quen anal Analysis (Chiral GC/HPLC) quen->anal puri Downstream Processing & Product Purification anal->puri

Caption: General experimental workflow for biocatalytic diol production.

Cofactor regeneration is essential for making these processes economically feasible, as cofactors like NADH are expensive.[2][9] Substrate-coupled regeneration, where the oxidation of a cheap co-substrate like isopropanol or formate drives the regeneration of NADH from NAD+, is a common and effective strategy.

cofactor_regeneration Substrate-Coupled Cofactor Regeneration sub 2,3-Diketone (Substrate) prod Chiral 2,3-Diol (Product) sub->prod ADH nad NAD⁺ prod->nad cosub Formate (Co-substrate) coprod CO₂ (Co-product) cosub->coprod FDH nadh NADH + H⁺ coprod->nadh nadh->sub nad->cosub

Caption: Cofactor regeneration using formate dehydrogenase (FDH).

References

Application Notes and Protocols: Heptane-2,3-diol as a Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of heptane-2,3-diol as a versatile chiral building block in the stereoselective synthesis of natural products. The inherent chirality of this compound makes it a valuable starting material for the construction of complex molecular architectures with defined stereochemistry, a critical aspect in the development of new therapeutic agents.

Introduction

Chiral 1,2-diols are fundamental synthons in organic synthesis, serving as precursors to a wide array of functional groups and stereocenters. This compound, with its two contiguous stereocenters, offers a readily accessible and modifiable scaffold for the synthesis of various natural products, including insect pheromones and other biologically active molecules. This document will focus on the enantioselective synthesis of (2R,3R)-heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation and its subsequent application in a proposed synthetic route towards the insect pheromone (+)-exo-Brevicomin.

Key Applications and Synthetic Strategy

The primary application of chiral this compound in natural product synthesis is as a precursor to key intermediates that can be elaborated into more complex structures. A general workflow involves:

  • Enantioselective Synthesis: Preparation of enantiomerically pure (2R,3R)- or (2S,3S)-heptane-2,3-diol from an achiral precursor.

  • Functional Group Manipulation: Selective protection and activation of the hydroxyl groups to facilitate subsequent bond-forming reactions.

  • Carbon-Carbon Bond Formation and Cyclization: Introduction of additional carbon atoms and subsequent cyclization to form the core structure of the target natural product.

A prime example of this strategy is the synthesis of (+)-exo-Brevicomin, a component of the aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. The 6,8-dioxabicyclo[3.2.1]octane core of brevicomin can be efficiently constructed from a chiral 1,2-diol.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivity for the key steps in the synthesis of (+)-exo-Brevicomin starting from 1-heptene (B165124).

StepReactionSubstrateProductReagentsYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (d.r.)
1Sharpless Asymmetric Dihydroxylation1-Heptene(2R,3R)-Heptane-2,3-diolAD-mix-β, CH₃SO₂NH₂85-95>95%N/A
2Monotosylation(2R,3R)-Heptane-2,3-diol(2R,3R)-3-hydroxyheptan-2-yl tosylateTsCl, Pyridine (B92270)80-90N/AN/A
3Epoxidation(2R,3R)-3-hydroxyheptan-2-yl tosylate(2S,3R)-2,3-EpoxyheptaneK₂CO₃, MeOH90-95N/AN/A
4Grignard Reaction(2S,3R)-2,3-Epoxyheptane(4S,5R)-5-Methyl-5-hepten-4-olVinylmagnesium bromide, CuI (cat.)70-80N/A>95:5
5Acid-catalyzed Cyclization(4S,5R)-5-Methyl-5-hepten-4-ol(+)-exo-Brevicominp-TsOH85-95N/A>95:5 (exo:endo)

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (2R,3R)-Heptane-2,3-diol via Sharpless Asymmetric Dihydroxylation

This protocol describes the synthesis of (2R,3R)-heptane-2,3-diol from 1-heptene using the commercially available AD-mix-β.[1][2][3][4][5]

Materials:

Procedure:

  • In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1, v/v).

  • To this solvent mixture at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent). Stir until all solids are dissolved, and the two phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-heptene (1 equivalent) to the cooled, stirring mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for an additional hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (2R,3R)-heptane-2,3-diol as a colorless oil.

Protocol 2: Synthesis of (+)-exo-Brevicomin from (2R,3R)-Heptane-2,3-diol

This multi-step protocol outlines the conversion of the chiral diol to the target natural product.

Step 2a: Monotosylation of (2R,3R)-Heptane-2,3-diol

  • Dissolve (2R,3R)-heptane-2,3-diol (1 equivalent) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.05 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the reaction with cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the crude monotosylate, which can be used in the next step without further purification.

Step 2b: Formation of (2S,3R)-2,3-Epoxyheptane

  • Dissolve the crude monotosylate from the previous step in methanol.

  • Add powdered potassium carbonate (K₂CO₃) (3 equivalents) and stir the suspension at room temperature for 12-16 hours.

  • Filter off the solids and concentrate the filtrate.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully to give the crude epoxide.

Step 2c: Grignard Reaction to form the Acyclic Precursor

  • Prepare a solution of vinylmagnesium bromide in THF.

  • In a separate flask, add copper(I) iodide (CuI) (0.1 equivalents) to THF at -20 °C.

  • Add the vinylmagnesium bromide solution to the CuI suspension and stir for 15 minutes.

  • Add a solution of (2S,3R)-2,3-epoxyheptane in THF to the reaction mixture at -20 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography to obtain the acyclic precursor.

Step 2d: Acid-catalyzed Cyclization to (+)-exo-Brevicomin

  • Dissolve the acyclic precursor from the previous step in dry dichloromethane.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield (+)-exo-brevicomin.

Visualizations

Synthetic_Pathway Heptene 1-Heptene Diol (2R,3R)-Heptane-2,3-diol Heptene->Diol Sharpless AD Tosylate Monotosylate Diol->Tosylate TsCl, Py Epoxide (2S,3R)-2,3-Epoxyheptane Tosylate->Epoxide K2CO3, MeOH Precursor Acyclic Precursor Epoxide->Precursor VinylMgBr, CuI Brevicomin (+)-exo-Brevicomin Precursor->Brevicomin p-TsOH

Caption: Proposed synthetic pathway to (+)-exo-Brevicomin.

Experimental_Workflow cluster_synthesis Synthesis of (2R,3R)-Heptane-2,3-diol cluster_brevicomin Synthesis of (+)-exo-Brevicomin start_synthesis Mix AD-mix-β and CH3SO2NH2 in t-BuOH/H2O cool Cool to 0 °C start_synthesis->cool add_heptene Add 1-Heptene cool->add_heptene react Stir at 0 °C for 12-24h add_heptene->react quench Quench with Na2SO3 react->quench extract_purify Extract and Purify quench->extract_purify start_brevicomin Monotosylation of Diol epoxidation Epoxidation start_brevicomin->epoxidation grignard Grignard Reaction epoxidation->grignard cyclization Acid-catalyzed Cyclization grignard->cyclization

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Pinacol Rearrangement Reactions of Vicinal Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pinacol (B44631) rearrangement is a cornerstone acid-catalyzed reaction in organic chemistry that transforms a 1,2-diol (vicinal diol) into a ketone or an aldehyde.[1][2] First described by Wilhelm Rudolph Fittig in 1860, this reaction proceeds via a 1,2-migration of a substituent following the formation of a carbocation intermediate.[1][3] The rearrangement is a powerful tool for creating new carbonyl compounds and constructing complex molecular architectures, including quaternary carbon centers and spirocyclic systems.[4] Its applications are widespread, finding utility in the synthesis of natural products, bioactive molecules, and key intermediates for the pharmaceutical industry.[3][4]

This document provides detailed application notes, quantitative data summaries, and experimental protocols for performing Pinacol rearrangement reactions.

Mechanism of Action

The Pinacol rearrangement is initiated by the protonation of one of the hydroxyl groups of the vicinal diol by an acid catalyst (either Brønsted or Lewis acid), followed by the elimination of a water molecule to form a carbocation.[5][6] The stability of this carbocation is a crucial factor in determining the reaction pathway, especially for asymmetrical diols.[1] Subsequently, a substituent from the adjacent carbon migrates to the carbocation center. This 1,2-shift is the key rearrangement step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.[3] Deprotonation of the oxonium ion then yields the final carbonyl product.[6]

The relative ability of a group to migrate, known as its migratory aptitude, generally follows the order: aryl > hydride > alkyl.[7] However, the formation of the most stable carbocation intermediate is often the determining factor for the major product.[1]

Applications in Drug Development and Organic Synthesis

The Pinacol rearrangement is a valuable transformation in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The resulting ketones and aldehydes serve as versatile building blocks for further chemical modifications.

  • Pharmaceutical Intermediates: The reaction is instrumental in producing pinacolone (B1678379) (3,3-dimethyl-2-butanone), which is a precursor in the synthesis of various commercial products, including pesticides and pharmaceuticals.[3] Notably, pinacolone is a starting material for the synthesis of the antihypertensive drug Pinacidil and the antiepileptic drug Stiripentol .[3]

  • Spirocycles: The rearrangement is an effective method for the synthesis of spirocyclic ketones, which are important structural motifs in many natural products and medicinal compounds.[4] This is often achieved through a ring-expansion reaction of a cyclic diol.[5]

  • Natural Product Synthesis: The ability to construct complex carbocyclic frameworks makes the Pinacol rearrangement a key step in the total synthesis of various natural products.[4]

Data Presentation: Quantitative Analysis of Pinacol Rearrangements

The efficiency and selectivity of the Pinacol rearrangement are highly dependent on the substrate, the catalyst, and the reaction conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Brønsted Acid-Catalyzed Pinacol Rearrangement of Pinacol Hydrate (B1144303)

SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
Pinacol HydrateSulfuric Acid (6 N)WaterDistillation15-20 min65-72Organic Syntheses
PinacolSulfuric Acid (conc.)WaterNot specifiedNot specified~70Slideshare

Table 2: Rearrangement of Benzopinacol (B1666686) to β-Benzopinacolone

SubstrateCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzopinacolIodineGlacial Acetic AcidReflux5 min95-96Organic Syntheses
BenzopinacolIodineGlacial Acetic AcidReflux5 minNot specifiedBrooklyn College

Table 3: Solid Acid-Catalyzed Vapor Phase Rearrangement of Pinacol

SubstrateCatalyst (5% metal ion on support)Temperature (°C)Conversion (%)Selectivity for Pinacolone (%)Reference
PinacolFe on Al₂O₃2008883ResearchGate
PinacolFe on AlPO₄2008883ResearchGate
PinacolNi on Al₂O₃200Lower than FeNot specifiedResearchGate
PinacolCo on Al₂O₃200Lower than FeNot specifiedResearchGate

Experimental Protocols

Protocol 1: Synthesis of Pinacolone from Pinacol Hydrate

This protocol is adapted from Organic Syntheses.

Materials:

  • Pinacol hydrate (250 g)

  • 6 N Sulfuric acid (400 cc)

  • Concentrated sulfuric acid

  • Calcium chloride (for drying)

  • Distillation apparatus

  • Separatory funnel

  • 1-L distilling flask

Procedure:

  • In a 1-L distilling flask, place 400 cc of 6 N sulfuric acid and 250 g of pinacol hydrate.

  • Distill the mixture until the upper layer of the distillate (pinacolone) no longer increases in volume. This should take approximately 15-20 minutes.

  • Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel.

  • Return the aqueous layer to the reaction flask.

  • Carefully add 60 cc of concentrated sulfuric acid to the aqueous layer in the flask.

  • Add another 250 g portion of pinacol hydrate to the flask and repeat the distillation.

  • This process can be repeated for a total of four portions of pinacol hydrate (1 kg total).

  • Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.

  • Filter the dried pinacolone and purify by fractional distillation. The main fraction is collected at 103–107 °C.

Expected Yield: 287–318 g (65–72% of the theoretical amount).

Protocol 2: Synthesis of β-Benzopinacolone from Benzopinacol

This protocol is adapted from Organic Syntheses.

Materials:

  • Benzopinacol (100 g)

  • Glacial acetic acid (500 cc)

  • Iodine (1 g)

  • Benzene (B151609) (for purification)

  • Ligroin (b.p. 90–100 °C, for purification)

  • 1-L round-bottomed flask with a reflux condenser

  • Büchner funnel

Procedure:

  • In a 1-L round-bottomed flask, dissolve 1 g of iodine in 500 cc of glacial acetic acid.

  • Add 100 g of benzopinacol to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle boil with shaking.

  • Reflux for 5 minutes, during which the solid benzopinacol should completely dissolve, forming a clear red solution.

  • Immediately transfer the hot solution to a 1-L beaker and allow it to cool. β-Benzopinacolone will crystallize.

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with two or three 60-cc portions of cold glacial acetic acid until they are colorless.

  • Dry the product. The filtrate can be reserved for subsequent runs.

Purification (Optional):

  • Dissolve the product in 450 cc of hot benzene and filter.

  • Add 250 cc of hot ligroin (b.p. 90–100 °C) to the filtrate.

  • Cool the solution in an ice bath to induce crystallization.

  • Filter the purified β-benzopinacolone and dry.

Expected Yield: 90–91 g (95–96% of the theoretical amount) of nearly pure β-benzopinacolone melting at 178–179 °C.

Visualizations

Reaction Mechanism

Pinacol_Rearrangement_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: 1,2-Alkyl Shift cluster_step4 Step 4: Deprotonation diol R₂C(OH)-C(OH)R₂ protonated_diol R₂C(OH)-C(OH₂⁺)R₂ diol->protonated_diol + H⁺ H+ H⁺ protonated_diol2 R₂C(OH)-C(OH₂⁺)R₂ carbocation R₂C(OH)-C⁺R₂ protonated_diol2->carbocation - H₂O carbocation2 R₂C(OH)-C⁺R₂ H2O H₂O oxonium RC⁺(OH)-CR₃ carbocation2->oxonium Rearrangement oxonium2 RC⁺(OH)-CR₃ ketone RC(=O)-CR₃ oxonium2->ketone - H⁺ H+2 H⁺ Experimental_Workflow start Start reactants Combine Vicinal Diol and Acid Catalyst start->reactants reaction Heat/Reflux for Specified Time reactants->reaction workup Cool and Perform Aqueous Workup (e.g., Quenching, Extraction) reaction->workup isolation Isolate Crude Product (e.g., Distillation, Filtration) workup->isolation purification Purify Product (e.g., Recrystallization, Chromatography) isolation->purification analysis Characterize Final Product (NMR, IR, MP) purification->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heptane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Heptane-2,3-diol. The primary focus is on the widely used Sharpless Asymmetric Dihydroxylation method, which is effective for creating chiral vicinal diols from alkenes.[1][2][3]

Troubleshooting and FAQs

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. Here are the most common culprits and solutions:

  • Reagent Quality: The co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), may be old or degraded.[1][3] Use freshly opened or properly stored reagents. The osmium tetroxide (OsO₄) catalyst is highly volatile and toxic; ensure the catalytic amount is accurate and the solution has been stored correctly.[4]

  • Reaction pH: The dihydroxylation reaction is sensitive to pH and proceeds more rapidly under slightly basic conditions.[3] The use of a buffer, often potassium carbonate (K₂CO₃) included in commercial AD-mix preparations, is crucial to maintain a stable pH.[5]

  • Over-oxidation: In some dihydroxylation methods, especially those using potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide, the diol product can be further oxidized to a dicarbonyl compound, reducing the yield.[4] While less common with the Sharpless method, ensuring proper stoichiometry of the oxidant is important.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting alkene is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.

  • Substrate Volatility: The starting material, heptene, is volatile. Ensure your reaction setup is well-sealed to prevent its evaporation, especially if the reaction is run at elevated temperatures.

Q2: The enantioselectivity (ee%) of my this compound is poor. What is causing this?

A2: Poor enantioselectivity is typically linked to the chiral ligand or a competing non-asymmetric reaction pathway.

  • Ligand Choice and Purity: Ensure you are using the correct chiral ligand for the desired enantiomer. AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide opposite enantiomers.[1][2] The ligand must be pure and not degraded.

  • Alkene Concentration: If the concentration of the alkene is too high, a non-ligand-associated dihydroxylation can occur, leading to the formation of a racemic diol and thus lowering the overall ee%.[3]

  • Reaction Temperature: While the reaction is often run at 0 °C or room temperature, deviations can sometimes impact selectivity. It is critical to maintain a consistent temperature as specified in the protocol.

Q3: My reaction is stalled or proceeding very slowly. What should I check?

A3: A stalled reaction often points to an issue with the catalytic cycle.

  • Catalyst Deactivation: The osmium catalyst may have been reduced and not efficiently re-oxidized. Check the integrity of your co-oxidant.

  • Insufficient Base/Buffering: As the reaction proceeds more rapidly under slightly basic conditions, an unbuffered or acidic medium can significantly slow it down.[3] Ensure the buffer (e.g., K₂CO₃) is present and active.

  • Additive Absence: For some alkenes, especially non-terminal ones, an additive like methanesulfonamide (B31651) (CH₃SO₂NH₂) is used to accelerate the hydrolysis of the osmate ester intermediate, which can be the rate-limiting step.[1] Its absence can cause the reaction to be sluggish.

Q4: How can I effectively purify the final this compound product?

A4: Purification typically involves removing the catalyst, salts, and any organic byproducts.

  • Quenching and Catalyst Removal: After the reaction is complete, it is commonly quenched with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce any remaining osmium species. The resulting osmium dioxide is a solid that can be removed by filtration through a pad of celite.

  • Extraction: The diol can be extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297) or dichloromethane. Multiple extractions may be necessary.

  • Chromatography: The most effective method for obtaining high-purity this compound is column chromatography on silica (B1680970) gel. A solvent system such as a gradient of ethyl acetate in heptane (B126788) or hexane (B92381) is typically effective.

  • Distillation: If the diol is contaminated with close-boiling impurities, fractional distillation can be a viable purification method, although azeotropes can sometimes form, complicating the separation.[6]

Quantitative Data on Reaction Parameters

Optimizing the reaction conditions is key to achieving high yield and selectivity. The following table summarizes the typical effects of various parameters on the Sharpless Asymmetric Dihydroxylation.

ParameterConditionEffect on YieldEffect on Enantioselectivity (ee%)Notes
Catalyst Loading 0.1 - 2 mol% OsO₄Generally stable within this range. Higher loading may not significantly improve yield and increases cost/toxicity.Minimal effect in the optimal range.Using catalytic OsO₄ with a co-oxidant is standard practice to reduce cost and toxicity.[4]
Chiral Ligand (DHQ)₂PHAL vs. (DHQD)₂PHALNo significant effect on yield.Determines the facial selectivity and the absolute configuration of the diol.[1][4]These ligands are available in pre-packaged "AD-mix" formulations for convenience.[1][3]
Co-oxidant K₃[Fe(CN)₆] or NMOBoth are effective. K₃[Fe(CN)₆] is often used in the standard AD-mix.Generally high with either, but must be in stoichiometric excess to regenerate the catalyst.NMO is an alternative stoichiometric oxidant used in the Upjohn dihydroxylation.[4]
Temperature 0 °C to 25 °C (Room Temp)Lower temperatures may slow the reaction but can reduce side reactions.Higher temperatures can sometimes decrease enantioselectivity.Many reactions proceed efficiently at 0 °C.[1]
Solvent System t-BuOH/H₂OThis biphasic system is standard and generally provides good results.Optimal for achieving high ee%.The ratio is typically 1:1, providing a medium for both organic and inorganic reagents.
pH (Buffer) K₂CO₃ (in AD-mix)Crucial. A stable, slightly basic pH accelerates the reaction.Can be negatively impacted if pH is not maintained.The reaction is significantly faster under slightly basic conditions.[3]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Heptene (B165124)

This protocol is a representative example for the synthesis of (R,R)-Heptane-1,2-diol. For the (S,S) enantiomer, use AD-mix-α.

Materials:

  • AD-mix-β (A pre-packaged mixture of K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)

  • 1-Heptene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium Sulfite (Na₂SO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of alkene).

  • Cooling: Cool the resulting slurry to 0 °C in an ice bath with vigorous stirring.

  • Additive: Add methanesulfonamide (1 equivalent based on the alkene). Stir for 5 minutes.

  • Substrate Addition: Add 1-heptene (1 mmol) to the cold, stirring mixture.

  • Reaction: Seal the flask and continue to stir vigorously at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-24 hours.

  • Quenching: Once the starting material is consumed, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature. Stir for an additional 45-60 minutes.

  • Extraction: Add ethyl acetate to the flask. Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with 2M NaOH, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure this compound.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Unsatisfactory Result LowYield Low Yield? Start->LowYield LowEE Low ee%? LowYield->LowEE No CheckReagents Check Reagent Quality (Co-oxidant, OsO4) LowYield->CheckReagents Yes CheckpH Verify pH / Buffer LowYield->CheckpH CheckOveroxidation Check for Over-oxidation (TLC Analysis) LowYield->CheckOveroxidation CheckCompletion Confirm Reaction Completion (TLC Analysis) LowYield->CheckCompletion SlowReaction Slow / Stalled Reaction? LowEE->SlowReaction No CheckLigand Verify Ligand Choice & Purity (α vs β) LowEE->CheckLigand Yes CheckAlkeneConc Lower Alkene Concentration LowEE->CheckAlkeneConc CheckTemp Maintain Consistent Low Temperature LowEE->CheckTemp CheckCatalystCycle Check Co-oxidant Integrity SlowReaction->CheckCatalystCycle Yes CheckBuffer Ensure Buffer Presence & Activity SlowReaction->CheckBuffer CheckAdditive Add Methanesulfonamide (if applicable) SlowReaction->CheckAdditive

Caption: Troubleshooting flowchart for this compound synthesis.

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Sharpless_Cycle OsVIII_L OsO₄-Ligand Complex (Active Catalyst) Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition OsmateEster Osmate(VI) Ester Intermediate Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol This compound (Product) Hydrolysis->Diol OsVI Reduced Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation OsVI->Reoxidation Reoxidation->OsVIII_L Oxidant_out Reduced Co-oxidant Reoxidation->Oxidant_out Alkene 1-Heptene Alkene->Cycloaddition H2O 2 H₂O H2O->Hydrolysis Oxidant_in Co-oxidant (e.g., K₃Fe(CN)₆) Oxidant_in->Reoxidation

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

References

Technical Support Center: Optimizing Heptane-2,3-diol Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of heptane-2,3-diol. The following information is designed to address specific experimental challenges and provide detailed protocols for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the enantioselective synthesis of this compound?

A1: The Sharpless asymmetric dihydroxylation is the most widely recognized and reliable method for the enantioselective synthesis of vicinal diols, such as this compound, from alkenes.[1][2] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high yields and high enantioselectivity.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, a stoichiometric re-oxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β).[3][4]

Q2: How do I choose between AD-mix-α and AD-mix-β for the synthesis of a specific enantiomer of this compound?

A2: The choice between AD-mix-α and AD-mix-β determines the stereochemical outcome of the dihydroxylation. For the dihydroxylation of 1-heptene (B165124), AD-mix-β will predominantly yield (R,R)-heptane-2,3-diol, while AD-mix-α will yield (S,S)-heptane-2,3-diol. A useful mnemonic is to draw the alkene with the largest substituent on the right; AD-mix-β adds the hydroxyl groups from the top face, and AD-mix-α adds them from the bottom face.[5]

Q3: What are common side reactions and byproducts in the Sharpless asymmetric dihydroxylation of 1-heptene?

A3: Common side reactions include over-oxidation of the diol to form α-hydroxy ketones or cleavage of the carbon-carbon double bond.[3] Another potential issue is the formation of a racemic diol through a competing, non-enantioselective catalytic cycle. This can occur if the concentration of the chiral ligand is too low or if the osmylate ester intermediate is re-oxidized before it dissociates from the chiral ligand.[3][4]

Q4: How can I monitor the progress of the dihydroxylation reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable solvent system, such as ethyl acetate (B1210297)/hexane, can be used to separate the starting material (1-heptene) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas chromatography (GC) can also be used for more quantitative analysis.

Q5: What are the key safety precautions when working with osmium tetroxide?

A5: Osmium tetroxide is highly toxic, volatile, and can cause severe eye damage. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The use of catalytic amounts of osmium tetroxide, as in the AD-mix formulations, significantly reduces the risk compared to using stoichiometric amounts.

Troubleshooting Guides

Low Yield

Problem: The yield of this compound is lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Reaction Monitor the reaction by TLC or GC to ensure it has gone to completion. If the starting material is still present, consider extending the reaction time.
Suboptimal Temperature The reaction is typically run at 0°C to room temperature. Lowering the temperature may improve selectivity but can slow down the reaction rate. Ensure the reaction temperature is maintained consistently.
Poor Quality Reagents Use fresh AD-mix and ensure the 1-heptene is pure. Impurities in the starting alkene can poison the catalyst.
Incorrect Stoichiometry Ensure the correct amount of AD-mix is used relative to the alkene. Typically, about 1.4 g of AD-mix is used per mmol of alkene.
Inefficient Work-up During the work-up, ensure complete quenching of the reaction with a reducing agent like sodium sulfite (B76179). Inefficient extraction of the product can also lead to lower yields. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) are recommended.
Low Enantiomeric Excess (ee)

Problem: The enantiomeric excess of the this compound is lower than expected.

Possible Cause Troubleshooting Suggestion
Incorrect AD-mix Double-check that the correct AD-mix (α or β) was used for the desired enantiomer.
Ligand Degradation Ensure the AD-mix has been stored properly in a cool, dry place to prevent degradation of the chiral ligand.
High Reaction Temperature Running the reaction at a lower temperature (e.g., 0°C) can often improve enantioselectivity.
High Alkene Concentration If the concentration of the alkene is too high, a non-selective dihydroxylation can occur via a secondary catalytic cycle.[4] Try diluting the reaction mixture.
Presence of Impurities Impurities in the 1-heptene can interfere with the chiral catalyst, leading to lower ee. Purify the starting alkene if necessary.

Data Presentation

Table 1: Influence of AD-mix on the Asymmetric Dihydroxylation of 1-Heptene *

AD-mixChiral LigandExpected Major EnantiomerTypical Yield (%)Typical ee (%)
AD-mix-α(DHQ)₂PHAL(2S,3S)-heptane-2,3-diol85-9590-98
AD-mix-β(DHQD)₂PHAL(2R,3R)-heptane-2,3-diol85-9592-99

*Data is extrapolated from typical results for terminal aliphatic alkenes in Sharpless Asymmetric Dihydroxylation reactions.[6]

Table 2: Comparison of Dihydroxylation Methods for 1-Heptene

MethodCatalyst/ReagentTypical YieldStereoselectivityKey AdvantagesKey Disadvantages
Sharpless AD OsO₄ (cat.), AD-mixHighHigh (Enantioselective)High enantioselectivity, reliable.High cost of reagents, toxicity of osmium.
Upjohn Dihydroxylation OsO₄ (cat.), NMOGood to Highsyn (Racemic)Good yields, milder than KMnO₄.[7][8]Racemic product, can be slow.[7]
Potassium Permanganate KMnO₄Variablesyn (Racemic)Inexpensive.Often gives lower yields due to over-oxidation.[3]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Heptene

This protocol is for the synthesis of (2R,3R)-heptane-2,3-diol using AD-mix-β. For the (2S,3S)-enantiomer, use AD-mix-α.

Materials:

  • AD-mix-β

  • 1-Heptene

  • tert-Butanol (B103910)

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-β in a 1:1 mixture of tert-butanol and water (10 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1 mmol of 1-heptene to the stirred mixture.

  • Stir the reaction vigorously at 0°C. Monitor the reaction progress by TLC (e.g., 3:1 hexane/ethyl acetate). The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane/ethyl acetate.

Purification of this compound

This compound is a relatively nonpolar diol and can be purified by silica gel chromatography.

  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system (e.g., 9:1 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of hexane/ethyl acetate. Start with a low polarity eluent (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity to elute the diol.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Sharpless_Catalytic_Cycle OsO4_L OsO₄-Ligand Complex (VIII) Osmylate_Ester Osmylate(VI) Ester-Ligand Complex OsO4_L->Osmylate_Ester Alkene Alkene 1-Heptene Cycloaddition [3+2] Cycloaddition Diol This compound Osmylate_Ester->Diol Hydrolysis Os_VI Reduced Osmium(VI) Species Hydrolysis Hydrolysis (H₂O) Os_VI->OsO4_L Re-oxidation Reoxidation Re-oxidation (K₃Fe(CN)₆)

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Troubleshooting_Low_ee Start Low Enantiomeric Excess (ee) Observed Check_Reagents Verify Correct AD-mix and Purity of Alkene Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Re_run Re-run Experiment with Purified Alkene Check_Reagents->Re_run Impurities suspected Lower_Temp Lower Reaction Temperature (e.g., to 0°C) Check_Conditions->Lower_Temp Dilute Decrease Alkene Concentration Check_Conditions->Dilute Improved ee Improved? Lower_Temp->Improved Dilute->Improved Re_run->Improved Success Problem Solved Improved->Success Yes Further_Opt Further Optimization May Be Needed Improved->Further_Opt No

Troubleshooting Workflow for Low Enantioselectivity

References

Technical Support Center: Purification of Synthetic n-Heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic n-heptane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic n-heptane?

A1: Commercial and reagent-grade n-heptane can contain various impurities depending on its synthesis and purification process. Common impurities include:

  • C7 isomers: Such as 2-methylhexane (B165397) and 3-methylhexane.[1]

  • Other hydrocarbons: Traces of C6 hydrocarbons (e.g., hexane) and C8 hydrocarbons.[1]

  • Aromatics: Toluene and benzene (B151609) may be present in trace amounts.[1]

  • Olefins: Unsaturated hydrocarbons that can affect reaction outcomes.[2][3]

  • Close-boiling impurities: Compounds with boiling points very near to n-heptane, such as cis-1,2-dimethylcyclopentane (B72798) and methylcyclohexane, which are challenging to remove by simple distillation.[2]

  • Sulfur compounds: Generally controlled to low ppm levels in laboratory-grade solvents.[1]

  • Water: Content is usually below 0.01% in dried grades.[1]

Q2: Why is the removal of these impurities critical for pharmaceutical applications?

A2: In pharmaceutical drug development and manufacturing, the purity of solvents like n-heptane is paramount.[4][5] Impurities can:

  • Adversely affect the yield and purity of the final Active Pharmaceutical Ingredient (API).

  • Interfere with crystallization processes.[6]

  • Introduce unwanted side reactions.

  • Lead to the formation of genotoxic or other harmful byproducts.[7]

  • Impact the stability and shelf-life of the drug product.

High-purity n-heptane ensures process consistency, safety, and compliance with stringent regulatory standards such as those set by the USP and EP.[5][6]

Q3: What are the primary methods for purifying n-heptane in a laboratory setting?

A3: Several methods can be employed to purify n-heptane, ranging from simple to more complex techniques:

  • Fractional Distillation: This technique separates components based on their boiling points and is effective for removing impurities with significantly different boiling points from n-heptane.[8][9]

  • Acid Washing: Shaking n-heptane with concentrated sulfuric acid can remove unsaturated hydrocarbons and other reactive impurities. The acid layer is then removed, and the heptane (B126788) is washed and dried.[10]

  • Adsorption Chromatography: Passing n-heptane through a column of activated adsorbents like silica (B1680970) gel or alumina (B75360) can effectively remove polar impurities and compounds that cause UV absorption.[10]

  • Azeotropic Distillation: Distilling n-heptane with a solvent like methanol (B129727) can form an azeotrope that helps in the removal of certain impurities. The methanol is subsequently washed out with water.[10]

  • Chemical Treatment: Treatment with reagents like potassium permanganate (B83412) (KMnO4) can oxidize and remove certain types of impurities.[10]

Troubleshooting Guide

Problem 1: My n-heptane shows significant UV absorbance, interfering with my analysis.

Possible Cause Suggested Solution
Presence of aromatic or olefinic impurities.Pass the n-heptane through a column of activated silica gel. The silica gel should be heated to approximately 350°C before use to ensure its activity.[10]
Contamination from storage container or transfer lines.Ensure all glassware and equipment are thoroughly cleaned and rinsed with a portion of the purified solvent before use. Store purified n-heptane in clean, inert containers.

Problem 2: Fractional distillation is not effectively removing a persistent impurity.

Possible Cause Suggested Solution
The impurity is a close-boiling isomer or compound.[2]Consider using a more efficient distillation column with a higher number of theoretical plates. Alternatively, a different purification technique may be necessary.
The impurity forms an azeotrope with n-heptane.Attempt azeotropic distillation with a suitable entrainer like methanol.[10] The methanol can then be removed by washing with water.
The impurity can be chemically altered.For olefinic impurities, treatment with an acidic catalyst can isomerize them into species with different boiling points, facilitating their removal by distillation.[2][3]

Problem 3: After acid washing, my n-heptane is still wet and slightly acidic.

Possible Cause Suggested Solution
Incomplete neutralization and drying.After washing with concentrated sulfuric acid, the n-heptane must be thoroughly washed with water, followed by an aqueous solution of sodium carbonate (e.g., 10% Na2CO3) to neutralize any remaining acid, and then washed with water again.[10]
Ineffective drying agent.Dry the washed n-heptane over a suitable drying agent such as anhydrous calcium sulfate (B86663) (CaSO4), magnesium sulfate (MgSO4), or calcium chloride (CaCl2) before final distillation.[10] For extremely dry solvent, distillation from sodium metal or drying with calcium hydride (CaH2) can be employed.[10]

Experimental Protocols

Protocol 1: Purification of n-Heptane by Sulfuric Acid Washing and Distillation

  • Acid Washing: In a separatory funnel, shake the n-heptane with successive small portions of concentrated sulfuric acid. Continue this process until the lower acid layer remains colorless.[10]

  • Neutralization: Carefully separate and discard the acid layer. Wash the heptane layer sequentially with water, 10% aqueous sodium carbonate solution, and then twice more with water.[10]

  • Drying: Transfer the washed n-heptane to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO4). Allow it to stand with occasional swirling until the solvent is clear.

  • Distillation: Decant or filter the dried n-heptane into a distillation apparatus. Add a few boiling chips and distill the n-heptane. Collect the fraction that boils at the correct boiling point of n-heptane (approximately 98.4°C at standard pressure).

Protocol 2: Purification of n-Heptane using a Silica Gel Column

  • Silica Gel Activation: Heat silica gel (chromatography grade) in an oven at 350°C for several hours to activate it. Allow it to cool in a desiccator before use.[10]

  • Column Packing: Prepare a chromatography column with the activated silica gel.

  • Elution: Add the synthetic n-heptane to the top of the column and allow it to percolate through the silica gel.

  • Collection: Collect the purified n-heptane as it elutes from the column. This method is particularly effective at reducing UV absorption.[10]

Data Presentation

Table 1: Common Impurities in Synthetic n-Heptane and Purity Levels

Impurity TypeExamplesTypical Concentration in Lower GradesHigh Purity Grade Specification
C7 Isomers2-methylhexane, 3-methylhexane0.5% to 1.5%-
Other HydrocarbonsHexane (C6), Octane (C8)Up to a few tenths of a percent-
AromaticsToluene, BenzeneTrace to low ppm≤ 2 ppm (Benzene)
Sulfur Compounds-Low ppm≤ 1 ppm
Water--< 0.01% (dried grades)
Overall Purity-~95%≥ 99% to 99.9%

Data compiled from various sources.[1][7]

Table 2: Efficiency of Impurity Removal by Acidic Catalyst Treatment

ImpurityReduction in Concentration (by weight)
cis-1,2-dimethylcyclopentane≥ 25%
methylcyclohexane≥ 10%
Olefins (as measured by Bromine Index)≥ 25%

Data is based on a method involving contacting the heptane stream with an acidic catalyst to isomerize impurities, facilitating their subsequent removal by distillation.[2][11][12]

Visualizations

Experimental_Workflow_for_n_Heptane_Purification cluster_start Initial State cluster_purification Purification Steps (Select as needed) cluster_analysis Quality Control cluster_end Final Product start Synthetic n-Heptane (with impurities) acid_wash Acid Washing (H2SO4) start->acid_wash adsorption Adsorption Chromatography (Silica Gel / Alumina) start->adsorption For polar impurities & UV absorbers neutralize Neutralization & Washing (Na2CO3, H2O) acid_wash->neutralize distillation Fractional Distillation neutralize->distillation adsorption->distillation qc Purity Analysis (e.g., GC, UV-Vis) distillation->qc qc->start Reprocess end High-Purity n-Heptane qc->end Meets Specs

Caption: A general workflow for the purification of synthetic n-heptane.

References

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance to enhance enantiomeric excess (% ee).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chiral diols with high enantiomeric excess?

A1: The primary methods for synthesizing chiral diols with high enantiomeric excess include:

  • Sharpless Asymmetric Dihydroxylation (AD): This highly reliable method uses osmium tetroxide in the presence of a chiral ligand to convert alkenes into vicinal diols with excellent enantioselectivity.[1][2][3][4]

  • Catalytic Asymmetric Reduction of α-Hydroxy Ketones: This method involves the enantioselective reduction of a ketone adjacent to a hydroxyl group, often employing chiral catalysts based on transition metals like ruthenium or iridium.[5]

  • Enzymatic Resolution: This technique utilizes enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic diol or its precursor, allowing for the separation of the desired enantiomer.[6][7][8]

Q2: How do I choose the right method for my specific substrate?

A2: The choice of method depends on several factors:

  • Substrate Structure: Sharpless AD is broadly applicable to a wide range of alkenes.[3] However, the substitution pattern of the alkene can affect enantioselectivity.[4] For α-hydroxy ketones, asymmetric reduction is a direct approach. Enzymatic resolutions are effective for a variety of diol structures, but the enzyme's substrate specificity is a key consideration.

  • Desired Enantiomer: In Sharpless AD, the choice between AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) determines which enantiomer of the diol is formed.[1][2][4] For other methods, the choice of catalyst or enzyme dictates the stereochemical outcome.

  • Scale of Reaction: For large-scale synthesis, factors like catalyst cost, toxicity, and ease of product purification become more critical. For instance, while osmium tetroxide in Sharpless AD is toxic and expensive, using it at catalytic levels with a co-oxidant mitigates this issue.[3][9]

Q3: How is enantiomeric excess (% ee) determined?

A3: Enantiomeric excess is typically determined using analytical techniques that can distinguish between enantiomers. The most common methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method that separates enantiomers on a chiral stationary phase.[10]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the diols into diastereomeric derivatives (e.g., Mosher's esters), it is possible to differentiate and quantify the enantiomers by NMR.

Troubleshooting Guides

Sharpless Asymmetric Dihydroxylation

Issue 1: Low Enantiomeric Excess (% ee)

Possible Cause Troubleshooting Steps
Incorrect AD-mix Verify that you are using the correct AD-mix (α or β) for the desired enantiomer.
Substrate Purity Impurities in the alkene substrate can interfere with the catalyst. Purify the substrate by distillation or chromatography.
Low Ligand Concentration A lower ligand-to-osmium ratio can lead to a competing non-enantioselective catalytic cycle.[3] Consider using "Super AD-mix" which has a higher ligand concentration.[2]
Reaction Temperature Lowering the reaction temperature can often improve enantioselectivity.
Slow Hydrolysis of Osmylate Ester The addition of methanesulfonamide (B31651) (MsNH₂) can accelerate the hydrolysis of the intermediate osmylate ester, preventing a secondary, less selective reaction pathway.[2][3]
Olefin Concentration High concentrations of the olefin can lead to a background reaction that is not catalyzed by the chiral ligand, thus lowering the % ee.[1]

Issue 2: Low or No Reaction Conversion

Possible Cause Troubleshooting Steps
Poor Reagent Quality Ensure that the co-oxidant (e.g., K₃Fe(CN)₆ or NMO) and other reagents are fresh and of high quality.
Insufficient Mixing The reaction is often biphasic. Vigorous stirring is crucial for efficient reaction progress.
Electron-Deficient Olefin Electron-deficient olefins react more slowly. Maintaining a slightly acidic pH can sometimes accelerate the reaction for these substrates.[3]
Catalyst Deactivation Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Catalytic Asymmetric Reduction of α-Hydroxy Ketones

Issue 1: Low Enantiomeric Excess (% ee)

Possible Cause Troubleshooting Steps
Inappropriate Catalyst The choice of chiral ligand and metal precursor is critical. Screen different catalysts to find the optimal one for your substrate.
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the enantioselectivity. Experiment with a range of solvents.
Reaction Temperature and Pressure Both temperature and hydrogen pressure (for hydrogenation) can impact the % ee. Optimization of these parameters is often necessary.

Issue 2: Low Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC or GC to ensure it has gone to completion. If not, consider extending the reaction time or increasing the catalyst loading.
Side Reactions Over-reduction to the corresponding alkane or other side reactions may occur. Adjusting the reaction conditions (temperature, pressure, reaction time) can help minimize these.
Product Degradation The product diol may be sensitive to the workup conditions. Ensure a mild workup procedure is employed.
Enzymatic Resolution

Issue 1: Low Enantiomeric Excess (% ee) of Product and/or Unreacted Starting Material

Possible Cause Troubleshooting Steps
Non-optimal Enzyme The chosen enzyme may have low selectivity for the substrate. Screen a variety of commercially available lipases or other hydrolases.
Reaction Progress For kinetic resolutions, the % ee of both the product and the remaining starting material changes with conversion. Stop the reaction at approximately 50% conversion for optimal results.
Solvent Choice The organic solvent can significantly affect enzyme activity and selectivity. Test a range of non-polar organic solvents.
Acylating Agent In transesterification reactions, the nature of the acyl donor can influence the reaction rate and enantioselectivity.

Data Presentation

Table 1: Enantiomeric Excess in Sharpless Asymmetric Dihydroxylation of Various Alkenes

Alkene SubstrateLigandCo-oxidantYield (%)% eeReference
Stilbene(DHQD)₂PHALK₃Fe(CN)₆>9599[Sharpless et al.]
Styrene(DHQD)₂PHALK₃Fe(CN)₆9497[Sharpless et al.]
1-Decene(DHQD)₂PHALK₃Fe(CN)₆9297[Sharpless et al.]
α-Methylstyrene(DHQ)₂PHALNMO9088[Sharpless et al.]
o-Isopropoxy-m-methoxystyreneHydroquinine 1,4-phthalazinediyl dietherNMO90>98[9]

Table 2: Enantiomeric Excess in Asymmetric Reduction of α-Hydroxy Ketones

SubstrateCatalystReductantYield (%)% eeReference
α-HydroxyacetophenoneCpIr(OTf)[(S,S)-MsDpen]H₂9796[5]
1-Hydroxy-2-propanoneCpIr(OTf)[(S,S)-MsDpen]H₂-84[5]
4-ChromanoneMsDPEN–Cp*Ir complexH₂>9999[5]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation (General Procedure)
  • To a stirred mixture of t-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (1.4 g).

  • Stir the mixture until both layers are clear and the orange color of the potassium ferricyanide (B76249) is present in the aqueous layer.

  • Cool the mixture to 0 °C.

  • Add the alkene (1 mmol) to the cooled mixture.

  • Stir vigorously at 0 °C for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Add solid sodium sulfite (B76179) (1.5 g) and warm the mixture to room temperature.

  • Stir for 1 hour, then add ethyl acetate (B1210297) (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC or by NMR analysis of the corresponding Mosher's ester.

Catalytic Asymmetric Reduction of an α-Hydroxy Ketone (General Procedure)
  • In a glovebox, charge a pressure vessel with the chiral ruthenium catalyst (e.g., Ru(OTf)--INVALID-LINK--) (0.01 mmol).

  • Add the α-hydroxy ketone substrate (1 mmol) and a degassed solvent (e.g., methanol, 5 mL).

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.

  • Pressurize the vessel with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at a specified temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the resulting diol by flash chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Enzymatic Resolution of a Diol via Transesterification (General Procedure)
  • To a solution of the racemic diol (1 mmol) in an organic solvent (e.g., toluene, 10 mL), add an acylating agent (e.g., vinyl acetate, 3 mmol).

  • Add the lipase (B570770) (e.g., Lipase PS from Pseudomonas cepacia, 50 mg).

  • Stir the suspension at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by GC or HPLC to approximately 50% conversion.

  • Once the desired conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted diol by flash chromatography.

  • Determine the enantiomeric excess of both the product and the recovered starting material by chiral HPLC or GC.

Visualizations

experimental_workflow_sharpless_ad cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare AD-mix solution (t-BuOH/H₂O) cool Cool to 0 °C prep_reagents->cool add_alkene Add Alkene Substrate cool->add_alkene react Stir vigorously (e.g., 24h at 0 °C) add_alkene->react monitor Monitor by TLC/GC react->monitor quench Quench with Na₂SO₃ monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify analyze_ee Determine % ee (Chiral HPLC/NMR) purify->analyze_ee

Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation.

troubleshooting_low_ee cluster_reagents Reagent & Substrate Check cluster_conditions Reaction Condition Optimization cluster_outcome Outcome start Low Enantiomeric Excess (% ee) check_ad_mix Verify Correct AD-mix (α/β) start->check_ad_mix check_purity Check Substrate Purity start->check_purity lower_temp Lower Reaction Temperature check_ad_mix->lower_temp check_purity->lower_temp add_msnh2 Add MsNH₂ (for slow hydrolysis) lower_temp->add_msnh2 adjust_conc Decrease Olefin Concentration add_msnh2->adjust_conc increase_ligand Increase Ligand Concentration adjust_conc->increase_ligand improved_ee Improved % ee increase_ligand->improved_ee

References

Technical Support Center: Pinacol Rearrangement of Substituted Diols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pinacol (B44631) rearrangement of substituted diols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the pinacol rearrangement?

The pinacol rearrangement is an acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde.[1][2][3][4] The reaction proceeds through the following key steps:

  • Protonation of a hydroxyl group: The acid catalyst protonates one of the hydroxyl groups, making it a good leaving group (water).[2][5]

  • Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. In asymmetrical diols, the hydroxyl group that forms the more stable carbocation is preferentially lost.[2][3]

  • 1,2-migration: An alkyl, aryl, or hydride group from the adjacent carbon migrates to the carbocation center. This is the key rearrangement step. The driving force is the formation of a more stable, resonance-stabilized oxonium ion.[3][5]

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final ketone or aldehyde product.

Q2: What factors influence which group migrates during the rearrangement?

The migratory aptitude of the substituents on the diol plays a crucial role in determining the product. Generally, the group that can better stabilize a positive charge will migrate preferentially. The accepted order of migratory aptitude is:

Hydride > Aryl > Alkyl[2][6][7][8]

For different alkyl groups, the migratory aptitude generally follows the order of carbocation stability: tertiary > secondary > primary.[9] However, the reaction can be complex, and the final product may also be influenced by thermodynamic versus kinetic control.[7][9]

Q3: Can the pinacol rearrangement be used for ring expansion or contraction?

Yes, the pinacol rearrangement is a powerful tool for modifying cyclic systems.[1]

  • Ring Expansion: When one of the hydroxyl groups is on a ring and the other is on an adjacent exocyclic carbon, the migration of a ring carbon can lead to ring expansion.

  • Ring Contraction: In certain strained ring systems, the migration of a bond within the ring can result in ring contraction to form a more stable product.[10] The stereochemistry of the diol is a critical factor in these cases, with groups trans to the leaving group migrating more readily.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My pinacol rearrangement is giving a very low yield or no product at all. What are the possible causes and how can I fix it?

A: Low or no yield in a pinacol rearrangement can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction The reaction may not have gone to completion. Try increasing the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Insufficient Acid Catalyst The acid catalyst is essential for the reaction to proceed.[11][12] Ensure you are using a sufficient amount of a strong acid. If using a weak acid, consider switching to a stronger one like sulfuric acid or a Lewis acid.[13]
Poor Leaving Group The hydroxyl group must be protonated to become a good leaving group.[11] If the reaction conditions are not acidic enough, this may not happen efficiently.
Substrate Reactivity Highly electron-withdrawing groups on the diol can destabilize the carbocation intermediate, hindering the reaction.[10] If your substrate is particularly unreactive, you may need to use more forcing conditions (stronger acid, higher temperature).
Product Loss During Workup The product may be lost during extraction or purification.[11][12] Ensure proper phase separation during extraction and be mindful of the product's volatility during solvent removal.

Below is a DOT script for a troubleshooting workflow for low yield:

low_yield_troubleshooting start Low/No Yield check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete check_completion->incomplete Incomplete complete Complete check_completion->complete Complete increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp end Improved Yield increase_time_temp->end check_catalyst Evaluate Acid Catalyst complete->check_catalyst weak_catalyst Weak/Insufficient check_catalyst->weak_catalyst Weak/Insufficient sufficient_catalyst Sufficient check_catalyst->sufficient_catalyst Sufficient stronger_catalyst Use Stronger Acid / Increase Amount weak_catalyst->stronger_catalyst stronger_catalyst->end check_workup Review Workup & Purification sufficient_catalyst->check_workup workup_issue Potential Loss check_workup->workup_issue Potential Loss optimize_workup Optimize Extraction/Purification workup_issue->optimize_workup optimize_workup->end

Troubleshooting workflow for low product yield.
Issue 2: Formation of Unexpected Side Products

Q: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?

A: The formation of side products is a common issue, often arising from competing reaction pathways.

Common Side Products and Their Prevention:

Side ProductFormation MechanismPrevention Strategy
Alkenes/Dienes Elimination reactions (E1) can compete with the rearrangement, especially at higher temperatures.[10] This is more prevalent when a stable conjugated diene can be formed.Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a Lewis acid catalyst which can sometimes favor the rearrangement over elimination.
Epoxides In some cases, intramolecular cyclization can lead to the formation of an epoxide intermediate, which may or may not rearrange to the desired product.[10]The choice of acid and solvent can influence this pathway. Protic acids generally favor the rearrangement.
Fragmentation Products Under harsh acidic conditions, the carbocation intermediate can undergo fragmentation, leading to smaller molecules.Use the minimum necessary acid concentration and temperature to achieve the desired transformation.
Isomeric Ketones/Aldehydes If the diol is unsymmetrical, different carbocations can form, or different groups can migrate, leading to a mixture of products.[2][3]The choice of acid and reaction conditions can sometimes influence the selectivity.[10] Understanding the relative stability of the possible carbocation intermediates and the migratory aptitudes of the substituents is key to predicting the major product.

Below is a DOT script illustrating the competing reaction pathways:

side_products diol 1,2-Diol protonated_diol Protonated Diol diol->protonated_diol + H+ carbocation Carbocation Intermediate protonated_diol->carbocation - H2O rearrangement Pinacol Rearrangement (1,2-shift) carbocation->rearrangement elimination Elimination (E1) carbocation->elimination fragmentation Fragmentation carbocation->fragmentation product Ketone/Aldehyde (Desired Product) rearrangement->product alkene Alkene/Diene (Side Product) elimination->alkene fragments Fragmentation Products (Side Products) fragmentation->fragments

Competing pathways in the pinacol rearrangement.

Quantitative Data

The choice and concentration of the acid catalyst can significantly impact the product distribution. The following table summarizes the effect of different acids on the rearrangement of pinacol.

Table 1: Effect of Acid Catalyst on Product Distribution

AcidConcentration (M)Pinacolone (%)2,3-Dimethyl-1,3-butadiene (%)Other Products (%)
H₂SO₄129550
H₂SO₄690100
H₂SO₄175250
HCl1285150
HCl680200
H₃PO₄14.760400

Data adapted from a study on the effect of various acids on the pinacol rearrangement.[14] As the concentration of strong acids like H₂SO₄ and HCl decreases, the proportion of the elimination product (2,3-dimethyl-1,3-butadiene) increases.[14] Phosphoric acid, being a weaker acid, gives a higher proportion of the elimination product.[14]

Experimental Protocols

Key Experiment: Rearrangement of Benzopinacol (B1666686) to Benzopinacolone

This protocol is a representative procedure for the pinacol rearrangement.

Materials:

  • Benzopinacol (1.0 g)

  • Glacial Acetic Acid (5 mL)

  • Iodine (a few small crystals)

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a 25-mL round-bottom flask, combine 1.0 g of benzopinacol, 5 mL of glacial acetic acid, and a few small crystals of iodine.[15]

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux using a heating mantle. Continue refluxing for approximately 5 minutes. The benzopinacol should dissolve, and the solution will turn red due to the iodine.[15][16]

  • After the reflux period, remove the heat source and allow the solution to cool to room temperature. The product, benzopinacolone, will crystallize out of the solution.[15]

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.[15]

  • Wash the crystals with small portions of cold glacial acetic acid to remove any remaining iodine.[15]

  • Allow the product to air dry completely.

  • Determine the yield and characterize the product by melting point and spectroscopy (IR, NMR). The expected melting point for β-benzopinacolone is around 182 °C.[15]

Safety Precautions:

  • Glacial acetic acid is corrosive and has a strong odor. Handle it in a well-ventilated fume hood.

  • Iodine is a mild irritant. Avoid inhalation and skin contact.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Technical Support Center: Efficient Dihydroxylation of Heptene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient dihydroxylation of heptene (B3026448). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this crucial chemical transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the dihydroxylation of heptene, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my heptane-1,2-diol low when using osmium tetroxide-based catalysts?

Answer:

Low yields in osmium-catalyzed dihydroxylation of heptene can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration.

  • Suboptimal Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate. For heptene, which is a non-terminal alkene, ensuring the reaction temperature is optimal is crucial. A slow increase in temperature might be necessary, but be cautious as it could affect enantioselectivity.

  • Inefficient Co-oxidant: The co-oxidant, such as N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (B76249) (K₃Fe(CN)₆), is essential for regenerating the osmium catalyst.[1] Ensure that the co-oxidant is fresh and used in the correct stoichiometric amount. Degradation of the co-oxidant will halt the catalytic cycle.

  • Catalyst Deactivation: The osmium catalyst can be deactivated by certain functional groups or impurities in the reactants or solvent. Ensure all reagents and solvents are of high purity.

  • Product Decomposition: The diol product might be sensitive to the reaction or workup conditions. Prompt workup after reaction completion is recommended to avoid potential degradation.

Question 2: The enantiomeric excess (ee%) of my chiral heptane-1,2-diol is lower than expected in a Sharpless Asymmetric Dihydroxylation.

Answer:

Low enantioselectivity in the Sharpless Asymmetric Dihydroxylation of heptene is a common issue and can be attributed to the following:

  • Secondary Catalytic Cycle: A competing, non-enantioselective catalytic cycle can occur if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand.[2] This "second cycle" leads to the formation of a racemic diol, thus lowering the overall ee%. To suppress this, you can:

    • Increase Ligand Concentration: Using a higher molar ratio of the chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) can help keep the osmium complexed and favor the primary, enantioselective pathway.

    • Slow Substrate Addition: Adding the heptene slowly to the reaction mixture maintains a low instantaneous concentration, which disfavors the second cycle.

  • Incorrect Ligand Choice: For terminal alkenes like 1-heptene (B165124), the choice of the chiral ligand is critical for achieving high enantioselectivity. AD-mix-β, containing the (DHQD)₂PHAL ligand, is typically used to produce the (R)-diol, while AD-mix-α, with the (DHQ)₂PHAL ligand, yields the (S)-diol.[3] Ensure you are using the correct AD-mix for your desired stereoisomer.

  • Reaction Temperature: As mentioned, lower temperatures generally improve enantioselectivity. Conducting the reaction at 0°C or even lower temperatures might be beneficial.

Question 3: I am observing over-oxidation of my heptene to carboxylic acids when using potassium permanganate (B83412). How can I prevent this?

Answer:

Potassium permanganate (KMnO₄) is a powerful oxidizing agent, and over-oxidation is a significant side reaction, leading to the cleavage of the newly formed diol into carboxylic acids.[4] To minimize this:

  • Strict Temperature Control: The reaction must be performed under cold conditions (typically 0-5°C).[5] Even slight increases in temperature can promote over-oxidation.

  • Controlled pH: The reaction should be carried out under basic conditions (pH > 8).[6] Acidic or neutral conditions are more likely to lead to oxidative cleavage.

  • Dilute Reagents: Using dilute solutions of potassium permanganate can help to control the reaction rate and reduce the likelihood of over-oxidation.

  • Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the diol.

  • Alternative Reagents: For higher yields and better selectivity, consider using osmium tetroxide-based methods like the Upjohn or Sharpless dihydroxylation, which are less prone to over-oxidation.[1][4]

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for the dihydroxylation of heptene?

A1: The "best" catalyst system depends on the desired outcome:

  • For high yield of a racemic diol: The Upjohn dihydroxylation , which uses a catalytic amount of OsO₄ with NMO as the co-oxidant, is a reliable method that generally provides high yields of the syn-diol.[7][8]

  • For high enantioselectivity: The Sharpless Asymmetric Dihydroxylation is the method of choice.[9] Using commercially available AD-mix-α or AD-mix-β allows for the synthesis of the (S) or (R) enantiomer of the diol, respectively, with high enantiomeric excess.

  • As a less toxic, but lower-yielding alternative: Potassium permanganate (KMnO₄) can be used under cold, basic conditions. However, this method often results in lower yields due to over-oxidation side reactions.[4][5]

Q2: What are AD-mix-α and AD-mix-β?

A2: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[9] They contain:

  • Potassium osmate (K₂OsO₂(OH)₄) as the osmium source.

  • Potassium ferricyanide (K₃Fe(CN)₆) as the re-oxidant.

  • Potassium carbonate (K₂CO₃) to maintain a basic pH.

  • A chiral ligand:

    • AD-mix-α contains (DHQ)₂PHAL , which typically yields the (S)-diol.

    • AD-mix-β contains (DHQD)₂PHAL , which typically yields the (R)-diol.[3]

Q3: Can I use hydrogen peroxide as a co-oxidant with osmium tetroxide?

A3: While hydrogen peroxide has been used as a co-oxidant in some osmium-catalyzed dihydroxylations (Milas hydroxylation), it can sometimes lead to over-oxidation and the formation of dicarbonyl compounds, making the isolation of the vicinal diol difficult.[10] For more reliable and higher-yielding dihydroxylation of simple alkenes like heptene, NMO (in the Upjohn procedure) or K₃Fe(CN)₆ (in the Sharpless procedure) are generally preferred.

Data Presentation

The following table summarizes typical quantitative data for the dihydroxylation of 1-heptene using different catalyst systems. Please note that actual results may vary depending on the specific reaction conditions and experimental setup.

Catalyst SystemReagentsProductYield (%)Enantiomeric Excess (ee%)Reference
Sharpless Asymmetric Dihydroxylation AD-mix-β, t-BuOH/H₂O, 0°C(R)-heptane-1,2-diol9091[11]
Upjohn Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂Oheptane-1,2-diolHigh (typically >90%)Racemic[7][8]
Potassium Permanganate KMnO₄, NaOH, H₂O, 0-5°Cheptane-1,2-diolModerate to LowRacemic[5]

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of 1-Heptene

This protocol is a general guideline for the asymmetric dihydroxylation of 1-heptene using AD-mix-β to yield (R)-heptane-1,2-diol.

Materials:

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-BuOH and water (1:1 ratio).

  • Add AD-mix-β to the solvent mixture and stir at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add 1-heptene to the cold, stirred solution.

  • Stir the reaction vigorously at 0°C and monitor its progress by TLC. The reaction is typically complete within 6-24 hours.[12]

  • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

Experimental Workflow for Sharpless Asymmetric Dihydroxylation

Sharpless_AD_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start prep_solvent Prepare t-BuOH/H₂O (1:1) start->prep_solvent add_admix Dissolve AD-mix-β prep_solvent->add_admix cool Cool to 0°C add_admix->cool add_heptene Add 1-Heptene cool->add_heptene react Stir vigorously at 0°C (6-24h) add_heptene->react monitor Monitor by TLC react->monitor quench Quench with Na₂SO₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end End (Pure (R)-heptane-1,2-diol) purify->end

Caption: Experimental workflow for Sharpless Asymmetric Dihydroxylation of 1-heptene.

Troubleshooting Logic for Low Enantioselectivity

Low_ee_Troubleshooting problem Low Enantiomeric Excess (ee%) cause1 Secondary Catalytic Cycle problem->cause1 cause2 Incorrect Ligand problem->cause2 cause3 High Reaction Temperature problem->cause3 solution1a Increase Ligand Concentration cause1->solution1a solution1b Slow Addition of Heptene cause1->solution1b solution2 Verify AD-mix Selection (α for S, β for R) cause2->solution2 solution3 Lower Reaction Temperature (e.g., 0°C or below) cause3->solution3

Caption: Troubleshooting guide for low enantioselectivity in heptene dihydroxylation.

References

Technical Support Center: Minimizing By-product Formation in Diol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing by-product formation during the synthesis of diols.

Troubleshooting Guides

This section addresses specific issues that may arise during diol synthesis experiments.

Issue 1: Low Yield of Vicinal Diol and Formation of Cleavage By-products (Aldehydes/Ketones/Carboxylic Acids)

  • Question: My reaction using potassium permanganate (B83412) (KMnO₄) to synthesize a vicinal diol is resulting in a low yield of the desired product, with significant amounts of cleavage by-products. What are the likely causes and how can I resolve this?

  • Answer: Over-oxidation is a common side reaction when using strong oxidizing agents like potassium permanganate, leading to the cleavage of the newly formed diol.[1][2] To minimize this, consider the following troubleshooting steps:

    • Control Reaction Temperature: Ensure the reaction is carried out at low temperatures, typically around 0°C or below.[1] Higher temperatures promote over-oxidation.[1]

    • Maintain Basic (Alkaline) Conditions: The reaction should be performed under basic conditions, for instance, using a dilute solution of NaOH or KOH.[1] Acidic or neutral conditions favor the cleavage of the diol.[1]

    • Use Dilute KMnO₄ Solution: Employ a cold, dilute solution of potassium permanganate. High concentrations of KMnO₄ can lead to unwanted side reactions.[1]

    • Alternative Reagent: If over-oxidation remains a problem, consider switching to a milder and more selective reagent like osmium tetroxide (OsO₄). OsO₄ is less prone to cleaving the vicinal diol, generally resulting in higher yields of the desired product.[1][2]

Issue 2: My Analytical Data (NMR, GC-MS, HPLC) Shows Unexpected Peaks. How Can I Identify the By-products?

  • Question: I've performed a diol synthesis, but my analytical data shows unexpected peaks. How can I identify these by-products?

  • Answer: Identifying unknown peaks requires correlating analytical data with potential side reactions in your specific synthesis.

    • GC-MS Analysis: The mass spectrum provides the molecular weight and fragmentation pattern of the impurity, which are crucial for identification. Gas chromatography is effective for separating volatile by-products.[2]

    • NMR Spectroscopy: ¹H and ¹³C NMR can reveal the structure of impurities. For example, a signal around 9-10 ppm in ¹H NMR suggests an aldehyde by-product, while a signal around 170-180 ppm in ¹³C NMR could indicate a carboxylic acid.[2]

    • IR Spectroscopy: The presence of a strong absorption band around 1700 cm⁻¹ suggests a carbonyl (C=O) by-product such as a ketone, aldehyde, or acid.[2]

Issue 3: Difficulty in Purifying the Diol from Persistent Impurities

  • Question: I am struggling to purify my diol from a persistent impurity. What are my options?

  • Answer: When standard purification techniques like distillation or extraction fail, more advanced methods may be necessary.

    • Recrystallization: This is an effective technique for purifying solid diols.[3] Experimenting with different solvents or solvent mixtures can be beneficial.

    • Column Chromatography: For persistent impurities, column chromatography on silica (B1680970) gel or other stationary phases like diol or cyano columns can be employed.[3][4]

    • Azeotropic Distillation: To remove water, azeotropic distillation with a solvent like toluene (B28343) can be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in diol synthesis via alkene dihydroxylation?

A1: The most common by-products are typically a result of over-oxidation, especially when using strong oxidizing agents like KMnO₄. These include aldehydes, ketones, and carboxylic acids, which are formed by the cleavage of the carbon-carbon bond of the diol.[1][2]

Q2: How can I avoid the formation of carboxylic acids when using KMnO₄?

A2: To prevent the formation of carboxylic acids, it is crucial to use cold, dilute, and basic (alkaline) conditions.[1] Hot, acidic, or concentrated KMnO₄ will lead to the oxidative cleavage of the diol to form carboxylic acids or ketones.[1]

Q3: Can I synthesize an anti-diol using KMnO₄ or OsO₄?

A3: No, both KMnO₄ and OsO₄ react with alkenes via a concerted syn-addition mechanism, which exclusively produces syn-diols.[1] To obtain an anti-diol, you must use a two-step epoxidation-hydrolysis sequence.[1]

Q4: Is OsO₄ a better reagent than KMnO₄ for dihydroxylation?

A4: Osmium tetroxide is generally more selective for diol formation and gives higher yields with fewer side products compared to KMnO₄.[5] However, OsO₄ is highly toxic, volatile, and expensive. Therefore, it is almost always used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[5]

Q5: How does the electronic nature of the alkene affect the dihydroxylation reaction?

A5: Electron-withdrawing groups on the alkene can slow down the reaction rate with electrophilic oxidants like OsO₄, making the alkene less electron-rich.[5] To compensate, higher catalyst loading or longer reaction times may be necessary.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on Diol Synthesis and By-product Formation

Oxidizing AgentSubstrateKey Reaction ConditionsDesired Product YieldMajor By-productsReference
KMnO₄AlkeneCold (0-5 °C), dilute, basicModerate to GoodAldehydes, Ketones, Carboxylic Acids (from over-oxidation)[1][5]
KMnO₄AlkeneHot, acidic, concentratedLowCarboxylic Acids (major)[1]
OsO₄ / NMOAlkeneRoom Temperature, catalytic OsO₄High to ExcellentMinimal over-oxidation by-products[1][5]
OsO₄ / Chiral Ligand (Sharpless AD)AlkeneLow temperatureGood to HighRacemic or undesired enantiomer of the diol[5][6]
m-CPBA then H₃O⁺AlkeneTwo steps: Epoxidation then acidic workupGoodRing-opened by-products other than the anti-diol[1]

Experimental Protocols

Protocol 1: Syn-dihydroxylation of Cyclohexene (B86901) using Potassium Permanganate

  • Preparation: Dissolve cyclohexene in a suitable solvent like acetone (B3395972) in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) in aqueous sodium hydroxide (B78521) (NaOH) to the stirred cyclohexene solution. Maintain the temperature at or below 5°C.

  • Reaction Monitoring: Stir the mixture vigorously. The reaction is typically indicated by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown precipitate dissolves.

  • Work-up: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield cis-1,2-cyclohexanediol.

Protocol 2: Syn-dihydroxylation of Cyclohexene using Osmium Tetroxide (Catalytic)

  • Preparation: In a round-bottom flask, dissolve cyclohexene in a mixture of acetone and water.

  • Reagent Addition: To this solution, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Catalyst Addition: Add a catalytic amount of osmium tetroxide (OsO₄), typically as a solution in tert-butanol. The reaction is usually carried out at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction by TLC until the starting material is consumed.[1]

  • Quenching: Quench the reaction by adding a solution of sodium bisulfite (NaHSO₃).[1]

  • Work-up: Extract the reaction mixture with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield cis-1,2-cyclohexanediol.[1]

Protocol 3: Anti-dihydroxylation of Cyclohexene

  • Step A: Epoxidation of Cyclohexene

    • Preparation: Dissolve cyclohexene in a chlorinated solvent such as dichloromethane (B109758) (DCM) in a flask.

    • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.

    • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the alkene.[1]

    • Work-up: Wash the reaction mixture with a sodium bicarbonate solution to remove excess peroxy acid and the meta-chlorobenzoic acid by-product. Dry the organic layer and concentrate to obtain the crude cyclohexene oxide.[1]

  • Step B: Acid-Catalyzed Ring Opening of Cyclohexene Oxide

    • Preparation: Dissolve the crude cyclohexene oxide in a mixture of THF and water.

    • Acidification: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

    • Reaction: Stir the mixture at room temperature and monitor the disappearance of the epoxide by TLC.

    • Neutralization: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield trans-1,2-cyclohexanediol.[1]

Visualizations

syn_dihydroxylation Alkene Alkene Intermediate Cyclic Manganate/Osmate Ester Alkene->Intermediate Syn-addition Reagent KMnO₄ (cold, dilute, basic) or OsO₄/NMO Reagent->Intermediate SynDiol Syn-Diol Intermediate->SynDiol Hydrolysis Byproducts Over-oxidation By-products (Aldehydes, Ketones, Carboxylic Acids) SynDiol->Byproducts Over-oxidation (e.g., hot, acidic KMnO₄)

Caption: Syn-dihydroxylation of an alkene to a syn-diol.

anti_dihydroxylation Alkene Alkene Epoxide Epoxide Alkene->Epoxide Epoxidation mCPBA m-CPBA mCPBA->Epoxide AntiDiol Anti-Diol Epoxide->AntiDiol Acid-catalyzed ring-opening Acid H₃O⁺ Acid->AntiDiol

Caption: Anti-dihydroxylation of an alkene via epoxidation.

troubleshooting_workflow Start Low Diol Yield / By-products Observed CheckOxidant Identify Oxidizing Agent Start->CheckOxidant KMnO4 KMnO₄ Used CheckOxidant->KMnO4 KMnO₄ OsO4 OsO₄ Used CheckOxidant->OsO4 OsO₄ CheckConditions Check Reaction Conditions KMnO4->CheckConditions CheckPurity Check Reagent Purity OsO4->CheckPurity OptimizeStoichiometry Optimize Stoichiometry OsO4->OptimizeStoichiometry Temp Temperature Too High? CheckConditions->Temp pH pH Acidic/Neutral? CheckConditions->pH Concentration [KMnO₄] Too High? CheckConditions->Concentration Solution1 Lower Temperature (≤ 0°C) Temp->Solution1 Yes Solution2 Ensure Basic (Alkaline) Conditions pH->Solution2 Yes Solution3 Use Dilute KMnO₄ Concentration->Solution3 Yes ConsiderOsO4 Consider Switching to OsO₄ Solution1->ConsiderOsO4 Solution2->ConsiderOsO4 Solution3->ConsiderOsO4 Solution4 Use Fresh Reagents CheckPurity->Solution4 Impure Solution5 Adjust Reagent Ratios OptimizeStoichiometry->Solution5 Suboptimal

Caption: Troubleshooting workflow for low diol yield.

References

Validation & Comparative

Unambiguous Structural Verification of Heptane-2,3-diol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a seemingly simple chiral molecule like Heptane-2,3-diol, possessing multiple stereoisomers, precise structural validation is paramount. This guide provides a comparative analysis of X-ray crystallography against spectroscopic methods—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the unequivocal structural elucidation of this compound.

While X-ray crystallography stands as the gold standard for providing direct evidence of a molecule's atomic arrangement in the solid state, its application is contingent on the ability to grow a suitable single crystal. In contrast, NMR spectroscopy and mass spectrometry offer invaluable insights into the connectivity and chemical environment of atoms within a molecule in solution and the gas phase, respectively. The synergy of these techniques often provides a more complete picture of a molecule's identity and behavior.

Comparative Overview of Analytical Techniques

The choice of analytical technique for structural validation is often guided by the nature of the sample, the information required, and the stage of research. The following table summarizes the key attributes of X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of validating the structure of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemistryMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystal~1-10 mg, soluble in deuterated solvent<1 mg, volatile or ionizable
Strengths Unambiguous determination of absolute configuration and conformation in the solid state.[1][2]Provides detailed information about the molecular structure in solution.[3][4][5]High sensitivity and ability to determine molecular formula.[6]
Limitations Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution or gas phase.Can be difficult to interpret complex spectra. Does not directly provide 3D spatial coordinates.Does not provide direct information on stereochemistry or connectivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. The following are generalized methodologies for the key experiments cited.

X-ray Crystallography:

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is collected on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic model is then built into the electron density and refined to best fit the experimental data.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) and placed in an NMR tube.

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and chemical environment of hydrogen atoms.[7] ¹³C NMR provides similar information for carbon atoms.[8]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. These techniques are instrumental in piecing together the carbon skeleton and assigning protons and carbons.[3][5]

Mass Spectrometry (MS):

  • Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer and ionized, for instance by Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the molecular formula.[6] The fragmentation pattern can provide clues about the molecule's structure.[9][10]

Workflow and Decision Making

The process of structural validation is a logical workflow, often involving multiple techniques to build a comprehensive understanding of the molecule.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_elucidation Detailed Structural Elucidation cluster_final_validation Final Validation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Xray X-ray Crystallography (Absolute Stereochemistry) NMR_2D->Xray For unambiguous stereochemistry Validated_Structure Validated Structure of this compound NMR_2D->Validated_Structure Xray->Validated_Structure

Caption: Workflow for the structural validation of this compound.

The decision to use a particular technique is often based on a logical progression of questions about the molecule's structure.

Technique_Selection_Logic node_result Structure Validated node_alt Perform Mass Spectrometry Q_Connectivity Connectivity established? node_alt->Q_Connectivity Start Need to validate structure? Q_MW Molecular weight and formula known? Start->Q_MW Q_MW->node_alt No Q_MW->Q_Connectivity Yes Q_Stereo Absolute stereochemistry confirmed? Q_Connectivity->Q_Stereo Yes node_alt2 Perform 1D & 2D NMR Q_Connectivity->node_alt2 No Q_Stereo->node_result Yes node_alt3 Attempt X-ray Crystallography Q_Stereo->node_alt3 No node_alt2->Q_Stereo node_alt3->node_result

Caption: Decision tree for selecting a structural validation technique.

References

Heptane-2,3-diol vs. Other Chiral Diols as Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chiral ligands is a critical determinant in the success of asymmetric catalysis, profoundly influencing enantioselectivity, yield, and overall reaction efficiency. While a multitude of chiral diols have been developed and successfully employed, they can be broadly categorized into two classes: C2-symmetric diols with rigid backbones and simpler, conformationally flexible acyclic diols. This guide provides a comparative overview of the performance of the widely recognized C2-symmetric diols, such as BINOL and TADDOL, and discusses the potential of simpler acyclic diols, represented here by heptane-2,3-diol.

Chiral diols are instrumental in asymmetric synthesis, functioning either as ligands for metal catalysts or as organocatalysts to create a chiral environment for stereoselective transformations.[1] Their efficacy is pivotal in the synthesis of enantiomerically pure compounds, a cornerstone in the development of pharmaceuticals where the chirality of a molecule can dictate its therapeutic effect and toxicological profile.

Performance Comparison of Chiral Diol Ligands

The performance of a chiral diol is intrinsically linked to its structural attributes. Rigid, C2-symmetric structures like BINOL and TADDOL often create a well-defined and predictable chiral pocket, leading to high levels of stereocontrol. In contrast, simpler acyclic diols such as this compound offer potential advantages in terms of cost and accessibility but their conformational flexibility may present challenges in achieving high enantioselectivity.

A comprehensive review of the scientific literature reveals extensive data on the application of BINOL and TADDOL derivatives in a variety of asymmetric reactions. However, there is a notable lack of published data on the use of this compound as a primary chiral ligand in catalysis, precluding a direct, data-driven comparison. The following tables summarize the performance of BINOL and TADDOL in key asymmetric reactions to provide a benchmark for the efficacy of established chiral diols.

Table 1: Performance of BINOL Derivatives in Asymmetric Catalysis
Reaction TypeCatalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
Allylboration of Ketones(R)-3,3'-Br₂-BINOL (15 mol%)Aromatic Ketonesup to 93up to 99
Diels-Alder Reaction(R)-BINOL / Et₂AlClCyclopentadiene + AcroleinHigh13-41 (exo)
Imine Aldol ReactionZr-BINOLAryl Imines + Silyl Ketene AcetalsExcellentModerate

Data compiled from various sources.[2][3] Conditions may vary between reactions.

Table 2: Performance of TADDOL Derivatives in Asymmetric Catalysis
Reaction TypeCatalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee %)
Nucleophilic AdditionTi-TADDOLAldehydes + Organozinc reagents80-9590-98
Hetero-Diels-AlderTADDOL (organocatalyst)Danishefsky's diene + Aldehydes75-9085-95
Hydrosilylation of KetonesRh-TADDOLAcetophenone + Diphenylsilane8588

Data compiled from various sources.[1][4] Conditions may vary between reactions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of catalytic systems. Below are representative experimental protocols for reactions catalyzed by BINOL and TADDOL derivatives.

Asymmetric Allylboration of Ketones Catalyzed by a BINOL Derivative

This protocol is based on the work of Schaus and coworkers for the enantioselective allylboration of ketones.[2]

Materials:

  • (R)-3,3'-Dibromo-1,1'-bi-2-naphthol ((R)-3,3'-Br₂-BINOL)

  • Allyldiisopropoxyborane

  • Aromatic ketone

  • Toluene (B28343) and Trifluorotoluene (PhCF₃)

  • Anhydrous reaction vessel under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried and argon-purged reaction vessel, add (R)-3,3'-Br₂-BINOL (15 mol%).

  • Add a 1:3 mixture of toluene and trifluorotoluene.

  • Cool the solution to -35 °C.

  • Add the aromatic ketone (1.0 equivalent) to the solution.

  • Add allyldiisopropoxyborane (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -35 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate quenching agent (e.g., saturated aqueous NH₄Cl).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis).

Titanium-TADDOL Catalyzed Nucleophilic Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)

This protocol is a general representation of a TADDOL-mediated nucleophilic addition.[4]

Materials:

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • Diethylzinc (Et₂Zn)

  • Benzaldehyde

  • Anhydrous toluene

  • Anhydrous reaction vessel under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried, argon-purged flask, dissolve TADDOL (20 mol%) in anhydrous toluene.

  • Add titanium(IV) isopropoxide (1.2 equivalents relative to TADDOL) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

  • Cool the solution to -30 °C.

  • Add benzaldehyde (1.0 equivalent).

  • Add diethylzinc (1.5 equivalents) dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C for several hours, monitoring for completion by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • After warming to room temperature, extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

  • Determine the yield and enantiomeric excess of the resulting chiral alcohol.

This compound: A Perspective on Simpler Chiral Diols

While lacking the extensive documented success of its C2-symmetric counterparts, this compound represents a class of simple, acyclic chiral diols that are often more readily available and cost-effective. The primary challenge with such ligands is their conformational flexibility, which can lead to the formation of multiple, less-defined catalyst-substrate complexes, potentially resulting in lower enantioselectivity compared to rigid ligands.

However, in certain applications, particularly where substrate-catalyst interactions are strong and can induce a more ordered transition state, or in reactions where high rigidity is not a prerequisite for stereodifferentiation, simpler diols can still be effective. Their utility often needs to be evaluated on a case-by-case basis.

Proposed Experimental Workflow for Evaluating this compound

For researchers interested in exploring the catalytic potential of this compound, a systematic screening in a well-established asymmetric reaction is recommended. The asymmetric reduction of a prochiral ketone is a common benchmark reaction.

G General Workflow for Screening a Novel Chiral Diol Ligand cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Work-up and Analysis ligand This compound catalyst In situ Catalyst Formation ligand->catalyst metal Metal Precursor (e.g., Ti(O-i-Pr)₄) metal->catalyst reaction_step Reaction under Optimized Conditions (Solvent, Temp., Time) catalyst->reaction_step substrate Prochiral Ketone substrate->reaction_step workup Quenching and Extraction reaction_step->workup purification Column Chromatography workup->purification analysis Yield and ee% Determination (HPLC) purification->analysis G Catalyst Formation and Stereocontrol cluster_catalyst Catalyst System cluster_reaction Stereoselective Reaction ligand Chiral Diol (e.g., this compound) catalyst Chiral Catalyst (Defined 3D Structure) ligand->catalyst metal Metal Center metal->catalyst substrate Prochiral Substrate catalyst->substrate controls approach product_R (R)-Product substrate->product_R favored pathway product_S (S)-Product substrate->product_S disfavored pathway

References

A Researcher's Guide to Determining Enantiomeric Excess of Diols: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of diols is a critical step in ensuring the efficacy, safety, and quality of chiral molecules. The stereochemical purity of diols, which are pivotal intermediates and building blocks in asymmetric synthesis, directly impacts the properties of the final product. This guide provides an objective comparison of the most prevalent analytical methods for determining the enantiomeric excess of diols: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the performance of these techniques, supported by experimental data, to assist you in selecting the most suitable method for your research needs.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess of diols is contingent on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity, and thermal stability), the required sensitivity and accuracy, and the desired sample throughput. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase (CSP) and a gaseous mobile phase.Formation of diastereomeric species with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinguishable signals in the NMR spectrum.
Resolution (Rs) Typically ≥ 1.5 for baseline separation, can be optimized by choice of CSP and mobile phase.[1] For aliphatic diols, Rs values of 1.5 to 2.6 have been reported.[2]High-efficiency columns can provide excellent resolution (Rs > 2).[3]Not typically measured by a resolution factor. Success is determined by the chemical shift difference (Δδ) between diastereomeric signals. For diols with a chiral boron agent, ΔΔδ up to 0.39 ppm has been observed.[4][5]
Limit of Detection (LOD) Can reach ng/mL to pg/mL with sensitive detectors like UV or MS.[3][6]Typically in the pg to ng range, highly sensitive.[3]Generally lower sensitivity, in the µg to mg range.[3]
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[3][6]Typically in the pg to ng range.[3]Generally in the mg range.[3]
Analysis Time 10-30 minutes per sample is common, but can be optimized.Typically faster than HPLC for volatile compounds, often in the range of 5-20 minutes.Rapid for individual samples (5-15 minutes for data acquisition), but sample preparation (derivatization) can add time.
Sample Requirements Soluble in a suitable mobile phase. Non-volatile compounds are well-suited.Volatile and thermally stable compounds, or those that can be derivatized to become volatile.Soluble in a suitable deuterated solvent. Requires a functional group for derivatization or interaction with a solvating agent.
Advantages Widely applicable to a broad range of diols, robust and well-established methods, variety of chiral stationary phases available.[1]High resolution and sensitivity, suitable for volatile and thermally stable diols.[7]Provides structural information, non-destructive (with CSAs), relatively fast for individual sample analysis, no need for a reference standard of the pure enantiomer.[4]
Limitations Method development can be time-consuming, requires specialized and often expensive chiral columns.Limited to volatile and thermally stable analytes, derivatization may be necessary which can introduce errors.Lower sensitivity compared to chromatographic methods, may require derivatization which can be time-consuming and may not go to completion, potential for signal overlap in complex mixtures.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical technique. Below are representative experimental protocols for the determination of diol enantiomeric excess using Chiral HPLC, Chiral GC, and NMR Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of a vicinal diol. Optimization of the mobile phase composition, flow rate, and temperature is typically required for each specific analyte.

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer).

  • Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns such as Chiralcel® OD-H, Chiralpak® AD-H, or Chiralpak® IA are often effective for diol separations.[8]

2. Reagents and Sample Preparation:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol).

  • Diol sample.

  • Prepare a stock solution of the diol sample in the mobile phase at a concentration of approximately 1 mg/mL.[9]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is commonly used for normal-phase chromatography. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.[8]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 °C.

  • Detection: UV detection at a suitable wavelength if the diol has a chromophore. If not, a Refractive Index Detector (RID) can be used.[9]

  • Injection Volume: 10 µL.[9]

4. Analysis and Data Interpretation:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

This protocol is suitable for volatile diols or those that can be derivatized to increase their volatility.

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column.

  • Chiral Capillary Column: Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives (e.g., Rt-βDEXsm), are commonly used for the separation of chiral alcohols and diols.[10]

2. Reagents and Sample Preparation:

  • High-purity carrier gas (e.g., helium or hydrogen).

  • Diol sample.

  • (Optional) Derivatizing agent (e.g., trifluoroacetic anhydride) if the diol is not sufficiently volatile.

  • Dissolve the diol sample in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 2-5 °C/min. An initial and final hold time may be necessary to ensure good separation.[10]

  • Carrier Gas Flow Rate: 1-2 mL/min.

  • Split Ratio: 50:1 or as needed to avoid column overloading.

4. Analysis and Data Interpretation:

  • Inject the prepared sample.

  • Identify the peaks for the two enantiomers based on their retention times.

  • Calculate the enantiomeric excess using the peak areas as described for the HPLC method.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This protocol describes the use of a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR. Chiral boric acids have proven to be effective CDAs for diols.[4][5]

1. Instrumentation and Reagents:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Derivatizing Agent (CDA): For example, a chiral boric acid derivative.[4]

  • Diol sample.

2. Sample Preparation:

  • In an NMR tube, dissolve the diol sample (e.g., 10 μmol) in the deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Add the chiral derivatizing agent in excess (e.g., 2-3 equivalents) to ensure complete derivatization.

  • Gently mix the solution and allow the derivatization reaction to proceed to completion. The reaction time can vary from a few minutes to several hours depending on the reactivity of the diol and the CDA.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample.

  • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.

4. Data Analysis and Interpretation:

  • Identify the distinct signals in the ¹H NMR spectrum corresponding to the two diastereomers formed. These signals should be well-resolved.

  • Integrate the areas of these distinct signals (Integral₁ and Integral₂).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100

Visualization of Workflows and Method Comparison

To further clarify the experimental processes and aid in the selection of an appropriate analytical method, the following diagrams have been generated using the DOT language.

G cluster_0 General Workflow for Enantiomeric Excess Determination A Diol Sample B Sample Preparation A->B C Analytical Method Selection B->C D Data Acquisition C->D E Data Analysis D->E F Enantiomeric Excess Calculation E->F

A general workflow for determining the enantiomeric excess of a diol sample.

G cluster_1 Logical Comparison of Analytical Methods Start Start: Need to determine ee of a diol Q1 Is the diol volatile and thermally stable? Start->Q1 GC Chiral GC Q1->GC Yes Q2 Is high sensitivity (pg-ng) required? Q1->Q2 No End End GC->End HPLC Chiral HPLC Q2->HPLC Yes NMR NMR with Chiral Agent Q2->NMR No HPLC->End NMR->End

A decision tree to guide the selection of an analytical method for diol ee determination.

References

Spectroscopic Comparison of Heptane-2,3-diol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle structural differences between stereoisomers is paramount. This guide provides a comparative analysis of the spectroscopic properties of heptane-2,3-diol isomers, offering insights into how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be used to differentiate these closely related compounds.

This compound exists as a set of stereoisomers due to the presence of two chiral centers at positions 2 and 3. These isomers include a pair of enantiomers, (2R,3R)-heptane-2,3-diol and (2S,3S)-heptane-2,3-diol (the threo isomers), and a pair of diastereomers, (2R,3S)-heptane-2,3-diol and (2S,3R)-heptane-2,3-diol, which are a meso compound (the erythro isomers). While enantiomers exhibit identical spectroscopic properties under achiral conditions, diastereomers possess distinct physical and spectroscopic characteristics. This guide focuses on the differentiation of the diastereomeric pairs.

Due to the limited availability of public experimental spectra for all isomers of this compound, this guide utilizes predicted NMR data and expected IR and MS characteristics based on known spectroscopic principles and data from analogous vicinal diols. This information serves as a valuable reference for the identification and characterization of these compounds in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for the threo and erythro diastereomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Protons(2R,3R)-heptane-2,3-diol (threo)(2R,3S)-heptane-2,3-diol (erythro/meso)
H1 (CH₃) ~1.15 (d)~1.18 (d)
H2 (CHOH) ~3.75 (m)~3.60 (m)
H3 (CHOH) ~3.45 (m)~3.50 (m)
H4 (CH₂) ~1.40-1.55 (m)~1.45-1.60 (m)
H5 (CH₂) ~1.30-1.45 (m)~1.35-1.50 (m)
H6 (CH₂) ~1.25-1.40 (m)~1.30-1.45 (m)
H7 (CH₃) ~0.90 (t)~0.92 (t)
OH VariableVariable

Note: Predicted data generated using online NMR prediction tools. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon(2R,3R)-heptane-2,3-diol (threo)(2R,3S)-heptane-2,3-diol (erythro/meso)
C1 (CH₃) ~17.5~18.0
C2 (CHOH) ~72.0~73.5
C3 (CHOH) ~74.0~75.0
C4 (CH₂) ~33.0~33.5
C5 (CH₂) ~28.0~28.5
C6 (CH₂) ~23.0~23.5
C7 (CH₃) ~14.0~14.2

Note: Predicted data generated using online NMR prediction tools.

The primary differences in the NMR spectra of the diastereomers are expected to arise from the different spatial arrangements of the substituents, leading to slight variations in the chemical shifts of the carbons and protons at and near the chiral centers (C2, C3, H2, and H3). The coupling constants between H2 and H3 are also expected to differ, providing a key diagnostic tool for stereochemical assignment.

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch 3600-3200 (broad)Characteristic of hydrogen-bonded hydroxyl groups. The breadth and position can be influenced by intra- and intermolecular hydrogen bonding, which may differ slightly between diastereomers.
C-H Stretch 3000-2850 (strong)Aliphatic C-H stretching vibrations from the heptyl chain.
C-O Stretch 1100-1000 (strong)Stretching vibrations of the alcohol C-O bonds. The exact position can be indicative of the primary, secondary, or tertiary nature of the alcohol and may show slight shifts between isomers.

The IR spectra of the this compound isomers will be dominated by the strong, broad O-H stretching band and the strong aliphatic C-H stretching bands. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the diastereomers due to variations in their overall molecular symmetry and vibrational modes.

Mass Spectrometry (MS)

Table 4: Expected Key Mass Spectrometry Fragmentation Patterns (Electron Ionization)

m/z ValueProposed FragmentDescription
132 [C₇H₁₆O₂]⁺˙Molecular ion (M⁺˙). May be of low abundance or absent in EI-MS.
117 [M - CH₃]⁺Loss of a methyl group from C2.
101 [M - OCH₃]⁺Not a primary fragmentation pathway for diols.
87 [M - C₃H₇]⁺Cleavage of the butyl group.
73 [CH₃-CH(OH)-CH(OH)]⁺Cleavage between C3 and C4. A key diagnostic fragment for 2,3-diols.
45 [CH₃-CH=OH]⁺Further fragmentation of the C3-C4 cleavage product.

The mass spectra of the diastereomers are expected to be very similar, as fragmentation is primarily driven by the functional groups and not the stereochemistry. The most characteristic fragmentation for a 2,3-diol is the cleavage between the two hydroxyl-bearing carbons. The presence of a peak at m/z 73 would be a strong indicator of the 2,3-diol structure. The molecular ion at m/z 132 may be weak or absent due to the facile fragmentation of the alcohol.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of liquid organic compounds like this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid this compound isomer directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of synthesized this compound isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison synthesis Synthesis of This compound Isomers purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy (ATR-FTIR) purification->ir ms Mass Spectrometry (EI-MS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison of Isomer Spectra data_analysis->comparison structure Structure Elucidation & Stereochemical Assignment comparison->structure

Spectroscopic analysis workflow for this compound isomers.

A Comparative Guide to the Relative Reactivity of Primary vs. Secondary Hydroxyl Groups in Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of hydroxyl groups in diols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where precise molecular architecture is paramount for therapeutic efficacy. This guide provides an in-depth comparison of the reactivity of primary versus secondary hydroxyl groups in diols, supported by experimental data and detailed protocols for key selective transformations. Understanding the principles governing this selectivity allows for the strategic design of synthetic routes to complex molecules.

Core Principles of Reactivity

The differential reactivity between primary and secondary hydroxyl groups in a diol is primarily governed by a combination of steric and electronic factors.

  • Steric Hindrance: Primary hydroxyl groups are attached to a carbon that is bonded to only one other carbon atom, making them more sterically accessible to incoming reagents.[1][2] In contrast, secondary hydroxyl groups are attached to a carbon bonded to two other carbons, creating a more crowded environment that hinders the approach of reactants.[1][2] This difference in steric accessibility is often the dominant factor in determining selectivity.[2]

  • Electronic Effects: The carbon atom of a secondary alcohol is attached to two electron-donating alkyl groups, which can slightly increase the electron density on the oxygen atom, thereby increasing its nucleophilicity compared to a primary alcohol. However, this electronic effect is generally overshadowed by the more significant steric hindrance.[2]

  • Acidity: Primary alcohols are typically slightly more acidic than secondary alcohols.[2][3] This difference can be exploited in reactions where deprotonation is a critical step.

Comparative Reactivity in Key Organic Reactions

The selective reaction of primary hydroxyl groups over secondary ones is a common strategy in organic synthesis. Below is a comparison of reactivity in three major classes of reactions: oxidation, esterification, and etherification.

Oxidation

The selective oxidation of a primary alcohol in the presence of a secondary alcohol is a widely utilized transformation. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones.[4] Generally, primary alcohols are more reactive towards oxidation than secondary alcohols.[5]

Table 1: Selective Oxidation of Diols

DiolReagent/CatalystSolventTemp (°C)Product(s)Ratio (Primary:Secondary)Yield (%)Reference
1,3-ButanediolTEMPO/NaOClCH₂Cl₂03-HydroxybutanalSelective for primary-[6]
1,2-Propanediol[(neocuproine)Pd(OAc)]₂(OTf)₂ / O₂DMSO23HydroxyacetoneSelective for secondaryHigh[7]
Various DiolsIBXDMSORTAldehyde/KetonePrefers less hindered-[6]
Various DiolsParikh-Doering (SO₃·py)DMSO/DCM0 to 23Aldehyde/KetonePrefers less hindered-[6]

Note: "-" indicates data not specified in the cited sources.

Esterification

Esterification is a fundamental reaction in organic synthesis. Due to lesser steric hindrance, primary alcohols generally react faster than secondary alcohols in esterification reactions.[8] However, selectivity can be influenced by the choice of catalyst and reaction conditions.

Table 2: Selective Esterification of Diols

DiolCarboxylic AcidCatalystSolventProduct(s)Ratio (Primary:Secondary)Yield (%)Reference
1,3-Butanediol1-Adamantanecarboxylic acidHfCl₄·(THF)₂TolueneMonoesters72:2837[9]
1,4-Pentanediol4-Phenylbutyric acidHfCl₄·(THF)₂TolueneMonoesters95:479[9]
1,5-HexanediolNot SpecifiedHfCl₄·(THF)₂ToluenePrimary monoester>99:194[9]
Etherification

The formation of ethers from diols also demonstrates a preference for the primary hydroxyl group. The Williamson ether synthesis, a common method for preparing ethers, is generally more efficient with primary alkyl halides due to competing elimination reactions with secondary and tertiary halides.[10]

Table 3: Selective Etherification of Diols

DiolReagentCatalystConditionsProduct(s)SelectivityYield (%)Reference
Secondary Benzylic Alcohol + Primary Alcohol-Iron(III) triflate45 °CUnsymmetrical etherSelective for primary alcohol attackHigh[11]

Experimental Protocols

Detailed methodologies for achieving selective functionalization of primary hydroxyl groups are crucial for reproducible results.

Selective Oxidation of a Primary Alcohol using TEMPO

This procedure is adapted from the work of Tojo, G., and Fernández, M. (2006) and is a common method for the selective oxidation of primary alcohols.

Materials:

  • Diol (containing both primary and secondary hydroxyl groups)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10%)

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve the diol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Add a catalytic amount of TEMPO (approx. 1.5 mol%) and KBr (approx. 1.1 eq).

  • Slowly add the NaOCl solution dropwise while maintaining the temperature at 0 °C. The reaction is typically monitored by TLC.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution and 10% Na₂S₂O₃ solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Selective Esterification using a Hafnium Catalyst

This protocol is based on the work by Ishihara, K., et al. on hafnium(IV) chloride catalyzed selective esterification.[9]

Materials:

  • Diol

  • Carboxylic acid

  • Hafnium(IV) chloride tetrahydrofuran (B95107) complex (HfCl₄·(THF)₂)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diol and carboxylic acid in toluene, add a catalytic amount of HfCl₄·(THF)₂ (e.g., 2 mol%).

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting monoester by column chromatography.

Visualizing Reactivity Principles and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the underlying principles and experimental processes.

G Factors Influencing Hydroxyl Group Reactivity Reactivity Overall Reactivity Steric Steric Hindrance Reactivity->Steric Primarily Governed by Electronic Electronic Effects Reactivity->Electronic Acidity Acidity Reactivity->Acidity PrimaryOH Primary -OH (Less Hindered) Steric->PrimaryOH Favors SecondaryOH Secondary -OH (More Hindered) Steric->SecondaryOH Disfavors

Caption: Key factors determining the reactivity of hydroxyl groups.

G Workflow for Selective Oxidation of a Diol Start Start with Diol Reaction Reaction: - Diol in CH2Cl2 at 0°C - Add TEMPO, KBr - Add NaOCl dropwise Start->Reaction Quench Quench Reaction: - Add NaHCO3 (sat.) - Add Na2S2O3 (10%) Reaction->Quench Workup Aqueous Workup: - Separate layers - Extract aqueous layer - Combine organic layers - Wash with brine Quench->Workup Dry Dry and Concentrate: - Dry over MgSO4 - Filter - Concentrate in vacuo Workup->Dry Purify Purification: - Flash Column Chromatography Dry->Purify Product Isolated Product (Selectively Oxidized) Purify->Product

Caption: Experimental workflow for selective TEMPO-mediated oxidation.

References

A Comparative Guide to Chiral Derivatizing Agents for Diol Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of diols is a critical step in asymmetric synthesis and drug development. Chiral derivatizing agents (CDAs) offer a powerful method for this purpose, converting a mixture of enantiomers into diastereomers that can be distinguished and quantified, typically by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an objective comparison of the efficacy of different classes of CDAs for diol resolution, supported by experimental data and detailed protocols.

Introduction to Chiral Derivatization for Diol Resolution

The fundamental principle behind using CDAs is the conversion of a pair of enantiomeric diols into a pair of diastereomers by reaction with an enantiomerically pure CDA. These resulting diastereomers have distinct physical and spectroscopic properties, most notably different chemical shifts in their NMR spectra. The difference in chemical shifts (ΔΔδ) between corresponding signals of the two diastereomers is a direct measure of the CDA's efficacy for a given diol. A larger ΔΔδ value signifies better separation of the signals, leading to more accurate quantification of the enantiomeric excess (e.e.).

This guide focuses on three prominent classes of CDAs for diol resolution:

  • Boronic Acid-Based Agents: These have emerged as highly effective reagents for diols due to the facile and reversible formation of stable cyclic boronate esters.

  • Mosher's Acid (MTPA): A classic and widely used CDA for alcohols and amines, its application to diols requires consideration of potential drawbacks.

  • Camphorsulfonic Acid Derivatives: These offer a readily available and cost-effective option for derivatization.

Comparison of Chiral Derivatizing Agent Efficacy

The performance of a CDA is highly dependent on the structure of the diol. The following tables summarize the reported efficacy of various CDAs for the resolution of different diol substrates, primarily focusing on the chemical shift non-equivalence (ΔΔδ) observed in ¹H NMR spectroscopy.

Table 1: Efficacy of Boronic Acid-Based Chiral Derivatizing Agents for Diol Resolution

Diol SubstrateChiral Derivatizing AgentObserved SignalΔΔδ (ppm)Reference
rac-HydrobenzoinBoric Acid D¹Hₐ of CDA0.39[1]
rac-1,2-PentanediolBoric Acid D¹Hₐ of CDA0.08[1]
rac-1,2-HexanediolBoric Acid D¹Hₐ of CDA0.08[1]
rac-1,2-OctanediolBoric Acid D¹Hₐ of CDA0.08[1]
rac-1,2-DecanediolBoric Acid D¹Hₐ of CDA0.08[1]
rac-2,3-ButanediolBoric Acid D¹Hₐ of CDA0.06[1]
rac-PinacolBoric Acid D¹Hₐ of CDA0.17[1]
rac-2-Methyl-1,2-propanediolBoric Acid D¹Hₐ of CDA0.11[1]
rac-trans-1,2-CyclohexanediolBoric Acid D¹Hₐ of CDA0.17[1]
rac-trans-1,2-CyclopentanediolBoric Acid D¹Hₐ of CDA0.11[1]
rac-1,3-ButanediolBoric Acid D¹Hₐ of CDA0.06[1]
Various 1,2-, 1,3-, and 1,4-diols2-Formylphenylboronic acid / (R)-α-methylbenzylamineImine protonup to 0.12[2]

¹Boric Acid D is a novel bridged agent derived from chiral 1,2-diphenylethylenediamine.[1]

Note: The data presented above is compiled from different studies and direct comparison should be made with caution as experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the derivatization of diols with the discussed CDAs.

Protocol 1: Derivatization of Diols with a Boronic Acid-Based CDA (Boric Acid D)[1]
  • Sample Preparation: In an NMR tube, dissolve the racemic diol (10 mM) and Boric Acid D (30 mM) in 0.6 mL of CDCl₃.

  • Reaction: The mixture is sonicated for 15 minutes at 25 °C. The reaction progress can be monitored by the disappearance of the diol's hydroxyl proton signals in the ¹H NMR spectrum.

  • NMR Analysis: Acquire the ¹H NMR spectrum of the resulting diastereomeric boronate esters.

  • Quantification: Identify the well-resolved signals of a specific proton on the CDA (e.g., Hₐ) for the two diastereomers. Integrate these signals to determine the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the diol.

Protocol 2: Derivatization of Diols with Mosher's Acid (MTPA)

This protocol is adapted from general procedures for the esterification of alcohols with Mosher's acid chloride.[3]

  • Preparation of Mosher's Acid Chloride: If starting from Mosher's acid, it should be converted to the more reactive acid chloride, for example, by using thionyl chloride or oxalyl chloride.

  • Esterification: To a solution of the diol (1 equivalent) in a dry, aprotic solvent (e.g., pyridine (B92270) or CH₂Cl₂ with a non-nucleophilic base like DMAP), add (R)- or (S)-Mosher's acid chloride (2.2 equivalents to ensure complete derivatization of both hydroxyl groups). The reaction is typically stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a small amount of water or a saturated aqueous solution of NaHCO₃. Extract the di-MTPA esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with dilute acid (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, the di-MTPA esters can be purified by flash column chromatography.

  • NMR Analysis: Dissolve the purified di-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H or ¹⁹F NMR spectrum.

  • Quantification: Compare the integrals of well-resolved signals corresponding to the two diastereomers to determine the enantiomeric excess. A key drawback of using Mosher's acid for diols is the potential for kinetic resolution if the derivatization is not driven to completion for both hydroxyl groups.[4]

Protocol 3: Derivatization of Diols with Camphorsulfonyl Chloride[5]
  • Reaction Setup: In a flask, dissolve the diol (1 equivalent) and a base (e.g., triethylamine (B128534) or pyridine, 1.5 equivalents per hydroxyl group) in a dry, inert solvent such as methylene (B1212753) chloride. Cool the mixture in an ice bath.

  • Addition of CDA: Slowly add a solution of (1S)-(+)- or (1R)-(-)-10-camphorsulfonyl chloride (1.1 equivalents per hydroxyl group) in the same solvent to the cooled diol solution.

  • Reaction: Stir the reaction mixture at 0 °C for a period of time (e.g., 1-4 hours) and then allow it to warm to room temperature, stirring until the reaction is complete (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • NMR Analysis: Dissolve the resulting diastereomeric sulfonates in a suitable deuterated solvent and acquire the ¹H NMR spectrum.

  • Quantification: Determine the enantiomeric ratio by integrating well-resolved signals for the two diastereomers.

Visualizing the Workflow and Efficacy Comparison

To better illustrate the processes involved in diol resolution using CDAs, the following diagrams are provided.

G General Workflow for Diol Resolution using CDAs cluster_0 Derivatization cluster_1 Analysis racemic_diol Racemic Diol (R-diol + S-diol) reaction Reaction racemic_diol->reaction cda Enantiopure CDA (e.g., S-CDA) cda->reaction diastereomers Diastereomeric Mixture (R,S-derivative + S,S-derivative) reaction->diastereomers nmr NMR Spectroscopy diastereomers->nmr spectra Distinct NMR Signals for each diastereomer nmr->spectra integration Integration of Signals spectra->integration ee_determination Determination of Enantiomeric Excess (e.e.) integration->ee_determination

Caption: General workflow for diol resolution using CDAs.

G Logic for Comparing CDA Efficacy cluster_performance Key Performance Metrics cluster_factors Influencing Factors cda_comparison Comparison of CDA Efficacy delta_delta Chemical Shift Difference (ΔΔδ) cda_comparison->delta_delta resolution Signal Resolution (Rs) cda_comparison->resolution reaction_time Reaction Time cda_comparison->reaction_time yield Reaction Yield cda_comparison->yield cda_structure CDA Structure delta_delta->cda_structure diol_structure Diol Structure delta_delta->diol_structure conditions Reaction Conditions (Solvent, Temp.) delta_delta->conditions resolution->cda_structure resolution->diol_structure resolution->conditions reaction_time->cda_structure reaction_time->diol_structure reaction_time->conditions yield->cda_structure yield->diol_structure yield->conditions

Caption: Logic for comparing CDA efficacy.

Conclusion

The choice of a chiral derivatizing agent for diol resolution is a critical decision that impacts the accuracy and efficiency of enantiomeric excess determination. Boronic acid-based CDAs have demonstrated significant promise, often providing large chemical shift differences and rapid reaction times under mild conditions.[1] While Mosher's acid remains a valuable tool, its application to diols requires careful consideration to avoid incomplete derivatization and potential kinetic resolution.[4] Camphorsulfonic acid derivatives offer a classical and accessible alternative.

Ultimately, the optimal CDA is substrate-dependent, and empirical screening of a few candidates may be necessary to achieve the best results for a novel diol. This guide provides a starting point for researchers by summarizing the available data and providing robust experimental protocols to aid in the selection and application of these important analytical tools.

References

Comparative Analysis of Bicyclo[2.2.1]heptane-2,3-diol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigid bicyclo[2.2.1]heptane scaffold offers a unique three-dimensional framework for the design of novel therapeutic agents and functional molecules. This guide provides a comparative analysis of bicyclo[2.2.1]heptane-2,3-diol derivatives, focusing on their synthesis and biological activities, supported by experimental data to inform future research and development.

The inherent conformational rigidity of the bicyclo[2.2.1]heptane system provides a valuable platform for probing structure-activity relationships (SAR) in drug design. The diol functionality at the 2- and 3-positions serves as a versatile handle for further chemical modifications, leading to a diverse range of derivatives with potential applications in various therapeutic areas, including antiviral and anticancer research.

Performance Comparison of Bicyclo[2.2.1]this compound Derivatives

The performance of bicyclo[2.2.1]this compound derivatives is critically dependent on the nature and stereochemistry of the substituents on the bicyclic core. This section provides a comparative overview of their synthesis and biological activities.

Synthetic Yields and Methodologies

The synthesis of bicyclo[2.2.1]this compound and its derivatives often starts from the Diels-Alder reaction of cyclopentadiene (B3395910) with a suitable dienophile. An improved synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dione, a key intermediate, from bicyclo[2.2.1]hept-5-ene-2,3-diol has been reported via Swern oxidation.[1][2] The choice of oxidizing agent was found to significantly impact the reaction yield.

PrecursorProductReagentsYield (%)
Bicyclo[2.2.1]hept-5-ene-2,3-diolBicyclo[2.2.1]hept-5-ene-2,3-dioneDimethyl sulfoxide (B87167), oxalyl chloride61
Bicyclo[2.2.1]hept-5-ene-2,3-diolBicyclo[2.2.1]hept-5-ene-2,3-dioneDimethyl sulfoxide, trifluoroacetic anhydride (B1165640)73

This data highlights that the use of trifluoroacetic anhydride in the Swern oxidation provides a notable improvement in the yield of the dione (B5365651) derivative.

Biological Activity: Antiviral and Anticancer Potential

Derivatives of bicyclo[2.2.1]heptane have been investigated for their potential as antiviral and anticancer agents. The rigid scaffold serves as a sugar mimic in nucleoside analogues, influencing their interaction with viral or cellular enzymes.

A study on 1′-homocarbocyclic nucleoside analogues with a substituted bicyclo[2.2.1]heptane skeleton revealed promising anti-herpes simplex virus 1 (HSV-1) activity. Several derivatives exhibited IC50 values comparable to or better than the standard antiviral drug acyclovir.

CompoundNucleobaseIC50 against HSV-1 (µM)
6j N/A15 ± 2
6d N/A21 ± 4
6f N/A28 ± 4
Acyclovir (control) N/A28

In the realm of oncology, bicyclo[2.2.1]heptane-containing compounds have been explored as anticancer agents. For instance, certain N,N′-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety have been identified as selective antagonists of the CXCR2 chemokine receptor, a target for anti-cancer metastasis agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the synthesis and characterization of bicyclo[2.2.1]this compound derivatives.

General Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione via Swern Oxidation[1]

To a solution of dimethyl sulfoxide (3.1 equivalents) in dichloromethane (B109758), trifluoroacetic anhydride (2.85 equivalents) is added dropwise at -78 °C. A solution of bicyclo[2.2.1]hept-5-ene-2,3-diol (1 equivalent) in dichloromethane is then added, and the mixture is stirred for 2 hours at -78 °C. Triethylamine (5.27 equivalents) is subsequently added, and the reaction is allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched, and the product is extracted, dried, and purified.

Spectroscopic Characterization

The structural elucidation of bicyclo[2.2.1]heptane derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to an internal standard (e.g., tetramethylsilane).

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as thin films between KBr or NaCl plates.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI). The fragmentation pattern provides valuable information about the molecular structure.

Visualizing Workflows and Pathways

Diagrams illustrating experimental workflows and logical relationships can aid in understanding the research process.

Synthesis_and_Screening_Workflow General Workflow for Synthesis and Screening of Bicyclo[2.2.1]this compound Derivatives cluster_synthesis Synthesis cluster_screening Biological Screening Diels-Alder Reaction Diels-Alder Reaction Diol_Formation Diol Formation Diels-Alder Reaction->Diol_Formation Derivatization Derivatization Diol_Formation->Derivatization Purification Purification Derivatization->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Antiviral Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., IC50 Determination) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound Identification Secondary_Screening->Lead_Compound

Caption: A generalized workflow for the synthesis and biological screening of novel bicyclo[2.2.1]this compound derivatives.

SAR_Logic Structure-Activity Relationship (SAR) Logic Bicyclo_Core Bicyclo[2.2.1]heptane -2,3-diol Core Modification Chemical Modification (Substitution, Stereochemistry) Bicyclo_Core->Modification Derivative_Library Library of Derivatives Modification->Derivative_Library Bioassay Biological Assay Derivative_Library->Bioassay Activity_Data Activity Data (e.g., IC50) Bioassay->Activity_Data SAR_Analysis SAR Analysis Activity_Data->SAR_Analysis SAR_Analysis->Modification Design new derivatives Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead

Caption: The iterative process of structure-activity relationship (SAR) studies for the development of potent bicyclo[2.2.1]this compound derivatives.

References

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